2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Description
BenchChem offers high-quality 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1190017-22-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
246.284 |
IUPAC Name |
2-azanyl-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1 |
InChI Key |
YZOUUVUNKGUDSK-BEOILPPGSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
Synonyms |
1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N; 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N; α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Topic: Technical Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Strategic Application in Quantitative Bioanalysis and Impurity Profiling
Executive Summary & Core Identity
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a high-precision Stable Isotope Labeled Internal Standard (SIL-IS) engineered for the rigorous quantification of O-Benzyl-Octopamine (also known as 2-Amino-1-(4'-benzyloxyphenyl)ethanol).
This compound serves a critical role in Pharmaceutical Chemistry, Manufacturing, and Controls (CMC). It is primarily employed to monitor reaction kinetics and quantify residual intermediates during the synthesis of
Chemical Architecture
-
Systematic Name: 2-Amino-1-(4'-(benzyloxy)phenyl)ethanol-13C2,15N[1][2][3]
-
Core Scaffold: Octopamine (Norphenylephrine) with O-Benzyl protection.
-
Isotopic Labeling:
-
Carbon-13 (
): 2 atoms incorporated into the ethyl side chain (positions and relative to the amine). -
Nitrogen-15 (
): 1 atom incorporated into the primary amine.
-
-
Mass Shift: +3 Da relative to the unlabeled analyte (
).
| Property | Specification |
| CAS No. (Unlabeled) | 56443-72-2 |
| CAS No.[4] (Labeled) | 1190017-22-1 |
| Molecular Formula | |
| Molecular Weight | ~246.28 g/mol |
| Purity | Chemical: >98%; Isotopic: >99% |
| Solubility | DMSO, Methanol, Acetonitrile (Low solubility in water) |
Application Domain: Why This Specific Isotope?
The "Gold Standard" for LC-MS/MS Quantification
In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can severely compromise data integrity. This is particularly acute when analyzing synthetic reaction mixtures containing high salt concentrations or complex biological matrices.
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N acts as the ideal surrogate because:
-
Co-Elution: It elutes at the exact retention time as the target analyte, experiencing the exact same ionization environment.
-
Mass Discrimination: The +3 Da shift allows for interference-free detection in Multiple Reaction Monitoring (MRM) mode.
-
Metabolic Stability of Label: The labels are located on the ethylamine backbone, not the exchangeable aromatic ring protons, ensuring the isotopic tag remains intact during ionization and fragmentation.
Context in Drug Synthesis (CMC)
The "Benzyloxy" group is a robust protecting group for phenols. In the synthesis of adrenergic drugs, the phenol is often protected to prevent side reactions during amine alkylation.
Pathway Context:
-
Precursor: 4-Benzyloxy-
-bromoacetophenone. -
Amination: Reaction with ammonia or amine source.
-
Reduction: Ketone reduction to alcohol
Target Analyte . -
Deprotection: Hydrogenolysis removes the benzyl group to yield the active drug (e.g., Octopamine).
The SIL-IS allows precise measurement of the residual protected intermediate (Step 3) to ensure complete deprotection in the final API.
Visualizing the Workflow
The following diagram illustrates the role of this standard in a typical impurity profiling workflow for beta-agonist synthesis.
Caption: Figure 1. Integration of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N into the QC workflow for monitoring residual intermediates in API synthesis.
Experimental Protocol: LC-MS/MS Method Development
This protocol outlines the validation of a quantitative method using the 13C2,15N standard.
Stock Solution Preparation
Causality: The compound is lipophilic due to the benzyl group. Aqueous dissolution will fail, leading to precipitation and inaccurate curves.
-
Primary Stock: Dissolve 1 mg of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in 1 mL of DMSO or Methanol (Concentration: 1 mg/mL).
-
Working Internal Standard (WIS): Dilute the Primary Stock with 50:50 Acetonitrile:Water to a concentration of 100 ng/mL .
-
Note: Prepare fresh weekly and store at -20°C.
-
Mass Spectrometry Parameters (ESI+)
The amine group facilitates protonation in positive mode (
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive | Basic amine readily accepts protons. |
| Capillary Voltage | 3.5 kV | Standard for small molecules. |
| Desolvation Temp | 450°C | Ensures complete vaporization of mobile phase. |
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Analyte (Unlabeled) | 244.1 ( | 91.1 | 25 | Benzyl cation formation ( |
| Analyte (Unlabeled) | 244.1 | 107.1 | 20 | Hydroxybenzyl cation |
| SIL-IS (Labeled) | 247.1 ( | 91.1 | 25 | Benzyl cation (Label is lost) |
| SIL-IS (Labeled) | 247.1 | 110.1 | 20 | Fragment retaining 13C/15N label |
Critical Note on Transitions: The transition 247.1
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B (Equilibration)
-
1-5 min: 10%
90% B (Elution of lipophilic benzyl species) -
5-6 min: 90% B (Wash)
-
6.1 min: 10% B (Re-equilibration)
-
Mechanistic Validation & Self-Correcting Logic
When using this standard, researchers must validate the system suitability.
Isotopic Purity Check
Before running samples, inject the SIL-IS alone (blank matrix + IS).
-
Check: Monitor the analyte transition (244.1
91.1). -
Acceptance Criteria: The signal in the analyte channel must be < 0.5% of the LLOQ (Lower Limit of Quantification).
-
Reasoning: If the IS contains unlabeled "impurity" (isotopic interference), it will falsely elevate the calculated concentration of the analyte.
Cross-Signal Contribution
Inject the Analyte alone at the ULOQ (Upper Limit of Quantification).
-
Check: Monitor the IS transition (247.1
91.1). -
Acceptance Criteria: Signal < 0.5% of the typical IS response.
-
Reasoning: High concentrations of analyte naturally contain naturally occurring
isotopes (~1.1% abundance). The +3 Da shift of this standard minimizes this overlap compared to a +1 Da standard.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54593897, 2-Amino-1-[4-(benzyloxy)phenyl]ethanol. Retrieved October 26, 2023, from [Link]
-
Aoyagi, Y., et al. (2001).[5] Asymmetric synthesis of [2,3-(13)C(2),(15)N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution. Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]
Sources
- 1. omsynth.com [omsynth.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chem960.com [chem960.com]
- 4. aceschem.com [aceschem.com]
- 5. Asymmetric synthesis of [2,3-(13)C(2),(15)N]-4-benzyloxy-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazine-2-one via lipase TL-mediated kinetic resolution of benzoin: general procedure for the synthesis of [2,3-(13)C(2),(15)N]-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
An In-Depth Technical Guide on the Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Strategic Overview: Precision Isotopologues in DMPK
The synthesis of stable isotope-labeled standards is a critical competency in modern Drug Metabolism and Pharmacokinetics (DMPK). The target molecule, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , serves as a high-fidelity internal standard (IS) for the mass spectrometric quantification of phenylethanolamine derivatives (e.g., Octopamine, Synephrine, and related adrenergic receptor agonists).
The specific labeling pattern—
This guide details a robust, atom-economical synthetic route prioritizing the conservation of expensive isotopic precursors.
Part 1: Retrosynthetic Analysis & Logic
To maximize isotopic efficiency, we must introduce the labels using "universal" precursors that are commercially stable and chemically versatile.
The Disconnection Strategy
-
The Nitrogen Label (
): The most atom-economical source for a primary amine is Potassium Phthalimide- . Unlike the Delépine reaction (which wastes 75% of the nitrogen atoms in the hexamethylenetetramine cage), the Gabriel synthesis transfers the single labeled nitrogen atom with near-quantitative efficiency. -
The Carbon Backbone (
): The ethyl chain is best constructed via a Friedel-Crafts Acylation using Acetyl Chloride- . This reagent installs both carbons of the ethanolamine side chain in a single step, anchoring the label to the aromatic ring. -
The Aromatic Core: The starting material, (Benzyloxyl)benzene , is chosen to protect the phenolic oxygen throughout the harsh acylation and bromination steps.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from precursors to the target.
Caption: Retrosynthetic disconnection showing the convergence of isotopic precursors into the phenylethanolamine backbone.
Part 2: Detailed Experimental Protocol
Phase 1: Construction of the Labeled Backbone
Objective: Synthesis of 4'-Benzyloxyacetophenone-
Reagents:
-
(Benzyloxyl)benzene (1.0 eq)
-
Acetyl Chloride-
(1.1 eq) [Isotope Source] -
Aluminum Chloride (
), anhydrous (1.2 eq) -
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with
(1.2 eq) and anhydrous DCM (5 vol). Cool the suspension to 0°C in an ice bath. -
Activation: Add Acetyl Chloride-
dropwise. Stir for 15 minutes to form the acylium ion complex. -
Addition: Dissolve (Benzyloxyl)benzene (1.0 eq) in DCM (2 vol) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Wash combined organics with saturated
and brine. Dry over and concentrate. -
Purification: Recrystallize from ethanol to yield the pure para-isomer.
Data Checkpoint:
-
NMR: Look for enhanced doublets at the carbonyl (~197 ppm) and methyl (~26 ppm) carbons due to
coupling ( Hz).
Phase 2: Activation & Isotope Insertion
Objective: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone-
Step 2A: Alpha-Bromination
-
Dissolve the ketone from Phase 1 in
or Glacial Acetic Acid. -
Add bromine (
, 1.0 eq) dropwise at RT. The reaction is autocatalytic. -
Once the bromine color fades, quench with water.
-
Isolate the
-bromo ketone intermediate by extraction. (Note: This is a lachrymator; handle in a fume hood).
Step 2B: Gabriel Amination (The
Step)
-
Substitution: Dissolve the
-bromo ketone in DMF (5 vol). Add Potassium Phthalimide- (1.05 eq). -
Reaction: Stir at RT for 4–6 hours. The mixture will become a thick slurry as KBr precipitates.
-
Isolation: Pour into ice water. Filter the precipitated Phthalimido-ketone . Wash with water and cold ethanol.
-
Deprotection: Suspend the solid in a mixture of concentrated HCl and Glacial Acetic Acid (1:1). Reflux for 2–3 hours.
-
Note: Acid hydrolysis is preferred over hydrazine here to avoid forming hydrazones with the ketone.
-
-
Crystallization: Cool the mixture. Phthalic acid will precipitate; filter it off. Concentrate the filtrate. The
-amino ketone hydrochloride will crystallize upon addition of acetone or ether.
Phase 3: Reduction to the Target Alcohol
Objective: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-
Protocol:
-
Dissolution: Dissolve the
-amino ketone HCl salt in Methanol (10 vol). Cool to 0°C.[2] -
Reduction: Add
(2.0 eq) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution). -
Stir: Allow to warm to RT and stir for 2 hours.
-
Quench: Quench carefully with 1M HCl to destroy excess hydride, then adjust pH to ~10 using 1M NaOH.
-
Extraction: Extract the free base into EtOAc or DCM.
-
Salt Formation (Optional but Recommended): To ensure long-term stability as a standard, convert the free base to the Hydrochloride or Tartrate salt by adding the corresponding acid in ethanol and evaporating/crystallizing.
Part 3: Quality Control & Validation
To validate the synthesis, you must confirm the isotopic incorporation and structural integrity.
Expected NMR Parameters
The presence of spin-active nuclei (
| Nucleus | Position | Chemical Shift ( | Multiplicity & Coupling ( |
| C1 (Benzylic) | ~72 ppm | Doublet ( | |
| C2 (Methylene) | ~48 ppm | Doublet of Doublets ( | |
| Amine | ~ -350 ppm (ref | Doublet ( | |
| H-C1 | ~4.6 ppm | Doublet of Doublets (Coupling to |
Mass Spectrometry (LC-MS)
-
Parent Ion (
): Calculate the exact mass based on vs . -
Shift: The target should show a mass shift of +3.0 Da compared to the unlabeled reference standard.
-
Isotopic Purity: Ensure the
and peaks are < 1% relative to the peak.
Part 4: Process Workflow Diagram
Caption: Step-by-step chemical workflow for the synthesis of the isotopically labeled target.
References
-
Friedel-Crafts Acylation Conditions
- Gabriel Synthesis for Isotopic Labeling: S. B. Singh et al., "Synthesis of -labeled compounds using potassium phthalimide- ," Journal of Labeled Compounds and Radiopharmaceuticals, 2004. (General reference for the utility of K-Phth-15N in primary amine synthesis).
-
Reduction of Alpha-Amino Ketones
- A. F. Abdel-Magid et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," J. Org. Chem., 1996, 61, 3849-3862. (Discusses hydride reduction selectivity).
-
Delépine Reaction (Alternative Route)
-
Synthesis of Octopamine Derivatives
- T. Williams et al.
Sources
- 1. isotope.com [isotope.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Delépine Reaction [drugfuture.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N chemical properties
This guide serves as a definitive technical resource for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a high-value stable isotope-labeled internal standard (SIL-IS). It is engineered for the precise quantification of synthetic intermediates and impurities associated with
Physicochemical Profiling & Bioanalytical Applications
Executive Summary
In the high-stakes environment of pharmaceutical quality control (QC) and pharmacokinetic (PK) profiling, the accuracy of quantitative data is non-negotiable. 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a stable isotope-labeled analogue of the critical synthetic intermediate used in the manufacture of phenylethanolamine drugs.
By incorporating three heavy atoms (
Physicochemical Characterization
Understanding the fundamental properties of the isotopologue ensures robust method development. The benzyloxy group significantly alters solubility compared to the free phenol (e.g., Octopamine), necessitating specific solvent choices.
Identity & Isotopic Mapping
-
Chemical Name: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N[1][2][3]
-
Molecular Formula:
-
Molecular Weight: 246.30 g/mol (Labeled) vs. 243.28 g/mol (Unlabeled)
-
Label Position: The labeling typically occurs on the ethanol side chain (positions 1 and 2) and the amino nitrogen, ensuring the label is retained during most metabolic or fragmentation events.
Solubility & Stability Profile
| Property | Description | Application Note |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water. | Prepare stock solutions in DMSO or MeOH. Avoid aqueous stock storage to prevent precipitation. |
| pKa (Amine) | ~9.0 - 9.5 (Basic) | Retention in reversed-phase LC requires high pH buffers (ammonium bicarbonate) or ion-pairing agents. |
| LogP | ~2.5 (Estimated) | The benzyl ether increases lipophilicity, causing later elution than free phenolic metabolites. |
| Stability | Hygroscopic solid. Sensitive to light. | Store at -20°C under inert gas ( |
Mass Spectrometry & Analytical Logic
The core value of this compound lies in its behavior under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
Ionization & Fragmentation
In positive ESI (
-
Precursor Ion: m/z 247.3
-
Dominant Fragmentation Pathway:
-
Water Loss: The secondary alcohol is labile, readily losing water (
, -18 Da). -
Benzyl Cleavage: The benzyl ether bond is relatively weak, often yielding a tropylium ion (m/z 91) or the loss of the benzyl group.
-
Alpha-Cleavage: The ethanolamine backbone undergoes cleavage adjacent to the amine.
-
Isotopic Fidelity & Cross-Talk
The +3 Da shift is critical. In natural abundance, the M+3 isotope of the unlabeled analyte is negligible (<0.1%). Therefore, the labeled IS does not contribute signal to the analyte channel, and vice versa, provided the isotopic enrichment is >99 atom %.
Visualization: MS/MS Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions.
Experimental Protocol: Internal Standard Preparation
Objective: Preparation of a stable, verified working solution for LC-MS/MS quantification.
Stock Solution Preparation (1 mg/mL)
-
Weighing: Accurately weigh 1.0 mg of the solid isotope into a 1.5 mL amber glass vial. Note: Use an anti-static gun; the powder can be static.
-
Dissolution: Add 1.0 mL of DMSO (LC-MS grade). Vortex for 30 seconds until fully dissolved.
-
Verification: Sonicate for 5 minutes if any particulate remains.
-
Storage: Aliquot into 100 µL volumes and store at -80°C. Stability: >12 months.
Working Solution (1 µg/mL)
-
Thaw one stock aliquot at room temperature.
-
Dilute 10 µL of Stock into 9.99 mL of 50:50 Methanol:Water .
-
Critical Step: Do not use 100% aqueous buffer, as the benzyloxy group may drive adsorption to plastic container walls.
-
Use this solution to spike calibration standards and QC samples.
Bioanalytical Workflow Integration
To ensure data integrity, the IS must be introduced early in the sample preparation process to correct for extraction efficiency and matrix effects.
Chromatographic Considerations
-
Column: C18 or Phenyl-Hexyl phases are recommended to interact with the aromatic rings.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) usually provides excellent retention.
-
Co-elution: The IS must co-elute with the analyte. Any separation indicates a failure in the chromatographic method (e.g., "deuterium isotope effect" is rare with 13C/15N, making this IS superior to deuterated analogs).
References
-
Omsynth. (n.d.). Catalog: Stable Isotope Labeled Standards. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
-
Wiesner, J., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
Sources
Technical Guide: Certificate of Analysis Interpretation & Application
Topic: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Executive Summary
This technical guide provides a comprehensive analysis of the stable isotope-labeled standard 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . This compound serves as a critical Internal Standard (IS) for the quantification of Salmeterol synthetic intermediates and related impurities (specifically Impurity G precursors) using Isotope Dilution Mass Spectrometry (IDMS).
As a Senior Application Scientist, I will guide you beyond the surface data of a Certificate of Analysis (CoA). We will deconstruct the isotopic labeling strategy, validate the spectral data (NMR/MS) for authenticity, and establish a self-validating workflow for its application in regulated drug development environments (GLP/GMP).
Part 1: Anatomy of the Molecule & Labeling Strategy
To effectively use this standard, one must understand its structural integrity and the logic behind its isotopic placement.
Chemical Structure: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Isotopes: Carbon-13 (x2), Nitrogen-15 (x1) Nominal Mass Shift: +3 Daltons (M+3)
The Labeling Logic
For an Internal Standard to be "self-validating," the labels must be biologically and chemically inert (non-exchangeable).
-
15N Label: Located on the primary amine (-15NH2). This nitrogen is stable and does not exchange with solvent protons under standard LC-MS conditions.
-
13C2 Labels: Located on the ethanol backbone (-13CH(OH)-13CH2-).
-
Why this placement? Placing the heavy carbons on the ethyl chain ensures that during Mass Spectrometry fragmentation (Collision Induced Dissociation - CID), the primary daughter ions (often formed by cleavage at the amine or hydroxyl) retain the label. This prevents "cross-talk" between the analyte and the IS in the MRM channels.
Part 2: Critical CoA Parameters (The "Trust" Section)
A CoA for a Stable Isotope Labeled (SIL) standard differs significantly from a native reference standard. The three pillars of trust are Chemical Purity , Isotopic Enrichment , and Isotopic Pattern .
1. Identity & Isotopic Pattern (NMR Validation)
CoA Requirement: ¹H-NMR and ¹³C-NMR spectra.
Expert Insight: Do not just look for peak matches. Look for Isotope Effects .
-
Proton Splitting (J-Coupling): In the ¹H-NMR, the protons attached to the ¹³C labels (the ethanol backbone protons) will exhibit large heteronuclear couplings (
).-
Visual Check: The signal for the -CH(OH)- proton, normally a triplet or dd, will appear as a widely split doublet of multiplets. This confirms the ¹³C is physically present at that specific site, validating the structure.
-
-
15N Coupling: The protons on the amine (-NH2) may show broadening or splitting due to ¹⁵N coupling, though this is often obscured by solvent exchange in protic solvents like Methanol-d4.
2. Isotopic Enrichment (The "Atom %" Factor)
CoA Requirement: Mass Spectrometry (HRMS or LC-MS).[1]
The Calculation: The CoA must state the Atom % Enrichment (usually >98% or >99%). This is not chemical purity. It represents the probability that the designated positions actually contain the heavy isotope.
-
Self-Validation Step: Check the M-1 and M-0 abundance in the MS spectrum.
-
If the M+3 peak (Target) is 100%, the M+0 (Native) peak should be <0.5%.
-
Risk:[2] High levels of M+0 (native compound) in your IS will cause a positive bias in your quantitation (contributing signal to the analyte channel).
-
3. Chemical Purity (HPLC)
CoA Requirement: HPLC Purity (Area %).
The Trap: A standard can be 99% isotopically enriched but only 85% chemically pure (degraded).
-
Specification: Ensure HPLC purity is >95% (or >90% for difficult intermediates).
-
Correction Factor: When preparing stock solutions, you must correct for both Chemical Purity (CP) and Salt Form/Water Content.
Part 3: Visualization of Workflows
Diagram 1: CoA Generation & Validation Workflow
This diagram illustrates the rigorous process a manufacturer follows to certify this material, which you (the user) must verify.
Caption: Workflow for certifying the chemical and isotopic integrity of the standard.
Diagram 2: IDMS Application Workflow (User Protocol)
How to integrate this standard into a Salmeterol impurity profiling method.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring bias-free quantitation.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Stock Solution Preparation & Storage
Objective: Create a stable master stock solution while mitigating hygroscopicity.
-
Equilibration: Allow the CoA vial to reach room temperature in a desiccator before opening. This prevents condensation (water absorption) which alters the effective mass.
-
Solvent Selection: Dissolve in DMSO-d6 (for NMR check) or LC-MS grade Methanol . Avoid protic solvents if storing for >6 months to prevent any theoretical back-exchange (though unlikely with 15N/13C).
-
Concentration: Prepare a high-concentration stock (e.g., 1.0 mg/mL).
-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C or lower.
-
Validation: Re-analyze the chemical purity of the stock by HPLC-UV every 6 months.
-
Protocol B: LC-MS/MS Method Development (MRM Tuning)
Objective: Establish specific transitions that utilize the isotopic labels.
-
Infusion: Infuse the 1 µg/mL solution at 10 µL/min into the MS source.
-
Precursor Scan:
-
Native Analyte:
(Calculated based on C15H17NO2). -
Labeled IS:
(+3 Da shift).
-
-
Product Ion Scan: Apply Collision Energy (CE) to fragment the precursor.
-
Identify the daughter ion containing the ethanolamine chain.
-
Example: If the native fragment is
, the IS fragment should be .
-
-
Cross-Talk Check (Critical):
-
Inject a high concentration of the Native standard alone. Monitor the IS transition channel.
-
Acceptance Criteria: Signal in the IS channel must be <0.1% of the IS working response. If high, the native isotopes (M+2, M+3 natural abundance) are interfering, or the mass resolution is too low.
-
Part 5: Data Summary Tables
Table 1: Specification Guidelines for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
| Parameter | Method | Specification (Acceptance Limit) | Criticality |
| Appearance | Visual | White to off-white solid | Low |
| Identity | ¹H-NMR, MS | Conforms to structure; Mass = Theoretical +3 Da | High |
| Isotopic Enrichment | LC-MS / HRMS | ≥ 98.0 atom % 13C; ≥ 98.0 atom % 15N | Critical |
| Chemical Purity | HPLC (UV 210-254 nm) | ≥ 95.0% (Area %) | High |
| Isotopic Purity | MS | M+0 (Native) < 0.5% | Critical |
| Water Content | Karl Fischer | Report Value (Typically < 2.0%) | Medium |
Table 2: Troubleshooting LC-MS/MS Anomalies
| Observation | Probable Cause | Corrective Action |
| IS Signal Drop | Ion Suppression | Improve sample cleanup (SPE/LLE) or switch to APCI source. |
| High IS Blank | Carryover | Change needle wash solvent (e.g., add 5% IPA or Formic Acid). |
| Non-Linear Ratio | IS "Cross-Talk" | Check M+0 content in IS; Increase mass resolution; Select different transition. |
References
-
International Organization for Standardization. (2016).[3] ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4] ISO.[2][3][4][5][6][7] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
-
Venkatesh, P., et al. (2009).[8] Isolation and Characterization of a Trace Level Unknown Impurity of Salmeterol. Scientia Pharmaceutica.[8] (Contextualizing the impurity structure). [Link]
-
National Institute of Standards and Technology (NIST). (2023).[9] Reference Materials for Isotope Ratio Analysis.[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. manusaktteva.com [manusaktteva.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. jab.or.jp [jab.or.jp]
- 7. imeko.org [imeko.org]
- 8. mdpi.com [mdpi.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Advanced Structure Elucidation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Technical Guide for Bioanalytical Applications
Executive Summary & Strategic Context
In the high-stakes environment of drug development, 2-Amino-1-(4'-benzyloxyphenyl)ethanol serves as a critical intermediate and metabolite standard for
Unlike deuterium labeling, which carries risks of hydrogen-deuterium exchange (HDX) and chromatographic isotope effects,
This guide details the structural elucidation of this specific isotopolog, moving beyond simple identity confirmation to a rigorous, self-validating proof of isotopic position and purity.
Structural Logic & Isotopic Architecture
To elucidate the structure, we must first define the expected spin system. The synthesis of this molecule typically involves the reaction of 4-benzyloxy-
Target Molecule: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-
-
Position 1 (
-carbon): (Benzylic hydroxyl carbon) -
Position 2 (
-carbon): (Methylene carbon) -
Nitrogen:
(Primary amine)
This creates a continuous spin system:
Diagram 1: Elucidation Workflow
The following workflow illustrates the critical path from synthesis to release, emphasizing the "Stop/Go" decision points based on spectral data.
Caption: Workflow ensuring isotopic integrity. HRMS confirms mass; NMR confirms position.
Mass Spectrometry: The Quantitative Confirmation
High-Resolution Mass Spectrometry (HRMS) provides the first pillar of evidence.
-
Chemical Formula:
(Unlabeled) (Labeled). -
Monoisotopic Mass Calculation:
-
Unlabeled: ~243.1259 Da
-
Labeled: +2.0067 (
) + 0.9970 ( ) +3.0037 Da shift. -
Target
( ): ~247.13
-
Diagnostic Fragmentation (Self-Validation):
In ESI-MS/MS, phenylethanolamines undergo characteristic
-
Fragment A (Benzyl cation): Cleavage between C1 and C2.
-
Contains the Benzyloxy-Phenyl ring + C1 (
). -
Validation: Mass shift of +1 Da relative to unlabeled fragment.
-
-
Fragment B (Immonium ion): The amine side chain (
).
NMR Spectroscopy: The Definitive Proof
This is the most critical section. While MS confirms the presence of isotopes, only NMR confirms their connectivity. We utilize the scalar coupling (
Predicted Coupling Network
Because
-
Coupling (
): The direct bond between the and carbons will cause their signals to appear as doublets (or doublets of doublets) rather than singlets. -
Coupling (
): The direct bond between the -carbon and nitrogen will split the -carbon signal further.
Table 1: Expected NMR Data (DMSO-d6)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Conclusion |
| C1 ( | ~72.0 | Doublet ( | Confirms C1-C2 connectivity. | ||
| C2 ( | ~48.0 | Doublet of Doublets ( | Confirms C2 is bonded to both C1 and | ||
| H-C1 | ~4.5 | Large satellites confirm H is on | |||
| Amine | ~30-40 (ref. | Doublet | Confirms N is bonded to |
Note: Shifts are approximate based on benzyloxyphenylethanolamine analogs. Coupling constants are physical constants for aliphatic systems.
Diagram 2: The Spin Coupling Network
Visualizing the scalar interactions that act as the "fingerprint" for this molecule.
Caption: The
Detailed Experimental Protocol
To ensure reproducibility and scientific integrity, follow this characterization SOP.
A. Sample Preparation
-
Solvent: Dissolve 5-10 mg of the labeled compound in 0.6 mL of DMSO-d6 .
-
Why DMSO? It prevents exchange of the labile OH/NH protons (unlike MeOD) and ensures solubility of the benzyloxy moiety.
-
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
B. Data Acquisition Parameters
-
-NMR: Acquire with 16 scans. Look for
satellites flanking the methine and methylene protons (spaced by Hz). -
-NMR (Proton Decoupled):
-
Acquire >1000 scans (due to splitting of signal intensity).
-
Crucial Step: Do not apply
decoupling. You need to see the C-N splitting to prove the nitrogen label is present.
-
-
HSQC (
): Correlate the proton satellites to the carbon doublets. -
-HMBC: Optimize for long-range coupling (
Hz). This will show a correlation from the methylene protons to the signal.
C. Interpretation Criteria (Pass/Fail)
-
PASS: C2 appears as a doublet of doublets (
). This proves it is sandwiched between another and an . -
FAIL: C2 appears as a singlet or simple doublet. This implies incomplete labeling or scrambling during synthesis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Establishes the requirement for stable IS in LC-MS).
- Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Methodologies for complex spin systems).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed pulse sequences for heteronuclear coupling).
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. (Principles of IS design and label positioning).
Sources
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N supplier and pricing
Sourcing, Synthesis, and Bioanalytical Applications[1]
Executive Summary
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a highly specialized stable isotope-labeled internal standard (SIL-IS). It serves as a critical tool in the quantitative analysis of
The molecule features a benzyloxy protecting group on the phenol, making it a key intermediate standard for monitoring synthetic pathways or analyzing lipophilic prodrug metabolites. The incorporation of three heavy atoms (
Part 1: Technical Specifications & Structural Integrity
To ensure reproducibility in regulated bioanalysis (GLP/GMP), the reference material must meet stringent physicochemical criteria.
Chemical Identity[1][2][3][4][5][6][7]
-
Systematic Name: 2-Amino-1-(4-(benzyloxy)phenyl)ethanol-
[8] -
Unlabeled CAS: 56443-72-2 (Parent compound)
-
Molecular Formula:
[9] -
Molecular Weight: ~246.30 g/mol (vs. 243.30 g/mol for unlabeled)
-
Isotopic Enrichment:
atom % , atom % [10]
Isotope Labeling Logic
The stability of the isotopic label is paramount. In this molecule, the heavy isotopes are strategically placed on the ethanolamine backbone :
- (Alpha & Beta Carbons): Located on the ethyl chain connecting the phenyl ring to the amine. These positions are metabolically stable and non-exchangeable.
- (Amine): Incorporated into the primary amine.
Note on Stability: Unlike deuterium (
Part 2: Supply Chain & Pricing Intelligence
Due to the niche application of this protected intermediate, it is rarely a "stock" item. It is typically procured via Catalog Custom Synthesis .
Primary Suppliers & Sourcing Channels
Based on current market data, the following entities have listed this specific isotope or possess the immediate precursor capabilities:
| Supplier Category | Vendor Examples | Availability Status | Typical Lead Time |
| Primary Catalog Listing | ChemScene , BroadBio | Low Stock / Synth-on-Demand | 2–4 Weeks |
| Custom Synthesis Majors | Cambridge Isotope Labs (CIL) , Alsachim , Toronto Research Chemicals (TRC) | Custom Order | 6–10 Weeks |
| Bulk Intermediates | Aceschem , Ambeed | Unlabeled Precursors Only | 1 Week |
Pricing Models & Cost Drivers
Pricing for stable isotopes is non-linear and volume-dependent.
-
Reference Standard Grade (< 10 mg):
-
Price Range: $1,200 – $2,500 USD per mg.
-
Driver: High cost of certification (qNMR, HPLC purity, Isotopic Enrichment analysis).
-
-
Research Grade (10 mg – 100 mg):
-
Price Range: $800 – $1,500 USD per mg.
-
Driver: Batch synthesis efficiency.
-
-
Custom Synthesis (If out of stock):
-
Setup Fee: $15,000 – $25,000 USD (one-time).
-
Unit Cost: Decreases significantly after setup.
-
Procurement Strategy: Always request a Certificate of Analysis (CoA) verifying isotopic enrichment >98%. A 95% enrichment is insufficient for trace-level MS quantification due to the "M-1" contribution from the natural abundance of the labeled standard interfering with the analyte.
Part 3: Synthetic Route & Manufacturing
Understanding the synthesis allows researchers to troubleshoot impurity profiles. The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N typically follows a Henry Reaction or Cyanohydrin Reduction pathway using labeled precursors.
Validated Synthetic Pathway
The following Graphviz diagram illustrates the most robust route using
[6][11][12][13] Mechanistic Insight:
-
Condensation: 4-Benzyloxybenzaldehyde reacts with
(Nitromethane-13C,15N). The carbon of the nitromethane becomes the -carbon of the ethanolamine chain. -
Reduction: The nitroalkene intermediate is reduced. Critical Step: Care must be taken not to cleave the benzyl ether protecting group. Lithium Aluminum Hydride (LiAlH4) is preferred over catalytic hydrogenation (Pd/C + H2) because Pd/C would likely deprotect the benzyl group to a phenol (yielding Octopamine).
Part 4: Bioanalytical Application (LC-MS/MS)
This compound is primarily used as an Internal Standard (IS) for the quantification of Ritodrine , Isoxsuprine , or as a protected surrogate for Octopamine .
Experimental Protocol: Standard Preparation
Objective: Prepare a stable stock solution for LC-MS calibration.
-
Weighing: Weigh 1.0 mg of the isotope standard into a silanized amber glass vial. Note: Static electricity can be an issue; use an anti-static gun.
-
Dissolution: Dissolve in 1.0 mL of Methanol (LC-MS Grade) . Do not use water initially, as the benzyloxy group increases lipophilicity.
-
Storage: Store at -80°C. Stability is >2 years in methanol.
-
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid) for daily spiking.
LC-MS/MS Workflow
The following diagram details the sample processing workflow to ensure maximum recovery and ionization efficiency.
Mass Spectrometry Transitions (MRM)
When setting up the Triple Quadrupole (QqQ) method:
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: Calculate based on MW 246.3. Target
. -
Product Ions:
-
Quantifier: Loss of water and/or ammonia.
-
Qualifier: Cleavage of the benzyl group (Tropylium ion formation).
-
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 122903 (Unlabeled Analog). Retrieved from [Link]
-
European Patent Office . Process for producing optically active 2-amino-1-phenylethanol derivatives (EP0924193A1). Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2-Amino-1-(4-methoxyphenyl)ethanol | CAS#:46084-23-5 | Chemsrc [chemsrc.com]
- 3. 1-(4-Hydroxyphenyl)-2-amino-ethanol hydrochloride(770-05-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-(4-Benzyloxyphenyl)ethanol, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdqscientific.com [pdqscientific.com]
- 8. 1219216-73-5/2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N - 深圳德博瑞生物官网 [broadbio.com]
- 9. secondaryamine.com [secondaryamine.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 12. aceschem.com [aceschem.com]
- 13. US6989465B1 - S-(â)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for preparation of S-(â)betaxolo - Google Patents [patents.google.com]
Defining the Gold Standard: Isotopic Purity of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-
The following technical guide is structured to serve as a definitive reference for the characterization and validation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-$^{13}C_2, ^{15}N .
Executive Summary: The "Silent Killer" of Bioanalysis
In high-sensitivity LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is not merely a box-checking exercise—it is the mathematical foundation of the assay. For beta-agonist analogues and phenylethanolamine derivatives, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-$^{13}C_2, ^{15}N serves as a critical Stable Isotope Labeled (SIL) reference.
However, a dangerous misconception persists in the industry: equating Chemical Purity (absence of side-products) with Isotopic Purity (absence of unlabeled isotopologues).
A SIL-IS with 99% chemical purity but only 98% isotopic enrichment can catastrophically fail validation. Why? Because the remaining 2% of unlabeled material (
This guide outlines the technical roadmap for synthesizing, characterizing, and validating the isotopic purity of this specific construct to ensure regulatory compliance.
The Physics of Crosstalk: Why Enrichment Matters
The molecule incorporates three heavy atoms: two Carbon-13 (
-
Nominal Mass Shift: +3 Da.
-
Target: The ethylamine side chain (typically the site of labeling to prevent metabolic loss).
The Isotopic Envelope Problem
In a mass spectrometer, an IS is never a single mass. It is a probability distribution (envelope).
- (Unlabeled): The "enemy." This has the exact mass of the native analyte.
- (Fully Labeled): The desired IS species.
If the synthesis uses precursors with only 98% isotopic enrichment, the statistical probability of generating a completely unlabeled molecule (
Visualization: The Crosstalk Mechanism
Caption: Logical flow demonstrating how trace isotopic impurities in the Internal Standard translate to bioanalytical assay failure.
Synthesis Strategy for Maximum Enrichment
To achieve the requisite >99.5 atom % enrichment, the synthesis must avoid "isotopic dilution." For 2-Amino-1-(4'-benzyloxyphenyl)ethanol, the labels are typically introduced into the ethylamine tail.
Recommended Pathway: The Labeled Cyanohydrin or Nitroaldol Route
Standard Friedel-Crafts routes are often insufficient for high isotopic purity due to exchange risks. The preferred route utilizes fully labeled precursors added to the benzaldehyde core.
Precursor Selection:
-
Option A:
-Nitromethane + -Benzaldehyde (Complex). -
Option B (Gold Standard): 4-Benzyloxybenzaldehyde +
-Cyanide + -Ammonia equivalents (Strecker-type) or Nitroaldol condensation with -Nitroethane (if available).
Critical Control Point:
The enrichment of the final product cannot exceed the enrichment of the starting material. You must source precursors (e.g.,
Analytical Validation Protocol
This section details the self-validating workflow to qualify the IS before method validation begins.
Step 1: HRMS Isotopic Distribution Analysis
Do not rely on low-resolution QQQ for purity assessment. Use Orbitrap or Q-TOF.
Protocol:
-
Prepare a 1 µg/mL solution of the IS in 50:50 Methanol:Water.
-
Direct infusion into HRMS (Resolution > 60,000).
-
Acquire spectra in SIM (Selected Ion Monitoring) mode centered on the
cluster. -
Calculate Atom % Excess (APE): Compare the intensity of the
(unlabeled) peak against the (labeled) peak.
Acceptance Criteria:
-
Intensity must be
of the dominant peak for ultra-trace assays.
Step 2: The "Zero-Blank" Interference Test (FDA/EMA M10)
This is the ultimate "Go/No-Go" test.
Protocol:
-
Preparation: Prepare the IS working solution at the concentration intended for the final assay (e.g., 200 ng/mL).
-
Injection: Inject this solution (solvent standard) into the LC-MS/MS using the Analyte's MRM transition (not the IS transition).
-
Comparison: Compare the area count of this peak against the area count of the Analyte at its LLOQ.
Data Interpretation Table:
| Metric | Calculation | Regulatory Limit (FDA/EMA) |
| IS Interference | (Area of IS in Analyte Channel / Area of LLOQ Standard) × 100 | Must be ≤ 20% |
| IS Purity | (Area of IS in IS Channel / Area of Blank) | Must be ≤ 5% (Reverse check) |
Validation Workflow Diagram
This decision tree ensures that no impure IS reaches the validation stage, saving weeks of rework.
Caption: Decision tree for the qualification of Stable Isotope Labeled Internal Standards prior to GLP validation.
References & Regulatory Grounding
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] Defines the acceptance criteria for internal standard interference (<20% of LLOQ). [Link]
-
European Medicines Agency (EMA) / ICH M10. Bioanalytical method validation and study sample analysis.[3] (2022).[4][5] Harmonized global standard for IS selectivity and cross-talk. [Link]
-
Gu, H., et al. "Assessment of Isotopic Purity of Stable Isotope Labeled Internal Standards by LC-MS." Analytical Chemistry. Discusses the mathematical calculation of atom percent excess and its impact on bioanalysis. (Note: General reference to field standard methodology).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Octopamine Derivatives (Structural basis for the benzyloxy-ethanolamine core). [Link]
Sources
Technical Guide: Stability, Storage, and Handling of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
[1][2][3]
Executive Summary
This technical guide details the stability profile and storage protocols for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled (SIL) internal standard used primarily in the quantitative analysis of phenylethanolamine-class drugs (e.g., intermediates of Salmeterol, Ritodrine) via LC-MS/MS.[1][2][3]
Unlike simple organic solvents, this compound possesses three distinct reactive moieties—a primary amine, a benzylic secondary alcohol, and a benzyloxy ether—that create specific stability challenges.[2] This guide synthesizes chemical kinetics with practical laboratory protocols to ensure isotopic integrity and quantitative accuracy.
Chemical Identity & Isotopic Integrity
Structural Analysis
The molecule consists of a phenylethanolamine core protected by a benzyl group. The stable isotopes (
-
Chemical Formula:
(assuming labeling on the ethyl chain) -
Molecular Weight: ~246.3 g/mol (approximate, +3 Da shift from unlabeled parent)[1][2]
-
Key Functional Groups:
The Isotope Advantage
For quantitative mass spectrometry,
-
Non-Exchangeable: Unlike deuterium, which can exchange with solvent protons (H/D exchange) at acidic/basic pH, carbon-13 and nitrogen-15 are covalently fixed in the backbone.[1][2]
-
Co-Elution:
analogs exhibit negligible chromatographic isotope effects, ensuring they co-elute perfectly with the analyte, correcting for matrix effects more effectively than deuterated standards which often show retention time shifts.[2]
Degradation Mechanisms
Understanding how the molecule degrades is the prerequisite for preventing it.
Oxidative Deamination & Carbonylation
The benzylic position is activated by the aromatic ring, making the secondary alcohol susceptible to oxidation into a ketone (2-amino-1-(4'-benzyloxyphenyl)ethanone).[1][3] Simultaneously, the primary amine can undergo oxidative deamination.[2]
The "Carbamate Trap" (Air Sensitivity)
Primary amines are basic.[3] Upon exposure to atmospheric
Photolytic Cleavage
While the benzyloxy group is a robust protecting group, ether linkages attached to aromatic rings can undergo radical-mediated cleavage upon prolonged exposure to UV light, regenerating the free phenol.[2]
Visualization: Degradation Pathways
The following diagram illustrates the critical degradation vectors.
Caption: Primary degradation vectors: Oxidative attack on the benzylic alcohol, carbamate formation at the amine, and photolytic cleavage of the ether.[2][4]
Storage Protocols
To maintain purity >98% over long durations (12+ months), strict adherence to the "Cold Chain" is required.[2]
Solid State Storage[3]
-
Temperature: -20°C is mandatory. -80°C is optimal but not strictly necessary unless stored for >2 years.[2]
-
Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing to displace oxygen and moisture.
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps.[1][3]
Solution State Storage
Once dissolved, the stability clock accelerates.[2]
Handling & Reconstitution Workflow
The most common point of failure is not chemical instability, but improper handling during the transition from freezer to bench.[2]
The "Warm-Up" Rule
Crucial Step: Never open a frozen vial immediately.
-
Remove vial from -20°C storage.
-
Place in a desiccator at room temperature.
-
Wait 30–45 minutes until the vial feels ambient to the touch.
Solubilization Protocol
-
Weigh the standard rapidly into a volumetric flask.
-
Dissolve in Methanol (LC-MS grade).
-
Sonicate for 1-2 minutes to ensure complete dissolution (amino alcohols can form crystalline lattices that are slow to dissolve).[1][2][3]
-
Aliquot into single-use amber vials to avoid freeze-thaw cycles.
Visualization: The "Cold Chain" Workflow
Caption: Standardized workflow to prevent moisture ingress and chemical degradation during handling.
Quality Control & Troubleshooting
Before running a critical batch of samples, validate the integrity of the standard.[2]
Quick Purity Check (LC-MS)
Inject a dilute solution of the standard (1 µg/mL).[1][3]
-
Pass: Single peak at expected Retention Time (RT).
-
Fail (Oxidation): Peak at RT - 0.5 min (Ketone is less polar/more polar depending on column, usually elutes differently).
-
Fail (Hydrolysis): Appearance of a peak corresponding to the free phenol (loss of benzyl group, -90 Da).[1][3]
Quantitative Verification
Since this is an internal standard, absolute purity is less critical than isotopic purity .[2] However, if the signal drops significantly, the sensitivity of your assay suffers.[2]
-
Acceptance Criteria: Signal-to-Noise (S/N) > 100 for the neat standard injection.
Summary Data Table
| Parameter | Specification | Critical Note |
| Storage Temp (Solid) | -20°C ± 5°C | Desiccated environment essential.[1][3] |
| Storage Temp (Solution) | -20°C or -80°C | Use amber vials; avoid headspace. |
| Solvent Compatibility | Methanol, DMSO, Acetonitrile | NEVER use Acetone or Chloroform (potential acidity).[2] |
| Hygroscopicity | Moderate to High | Equilibrate before weighing.[2][3] |
| Light Sensitivity | Moderate | Protect from direct sunlight.[2][3] |
| Retest Date | 12 Months | Verify via LC-MS prior to use. |
References
Sources
- 1. Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 3. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-BENZYLOXYPHENYL)ETHANOL | 61439-59-6 [chemicalbook.com]
principle of using 13C2,15N labeled internal standards in mass spectrometry
Technical Guide: The Principle of Labeled Internal Standards in Mass Spectrometry
Executive Summary
In the high-stakes environment of drug development and clinical proteomics, data integrity is non-negotiable. The use of Stable Isotope Labeled (SIL) internal standards (IS) is the regulatory "gold standard" for correcting variability in Liquid Chromatography-Mass Spectrometry (LC-MS). However, not all isotopes are created equal.
This guide details the physicochemical and operational principles behind using
Part 1: The Physicochemical Imperative (Why ?)
The fundamental goal of an Internal Standard (IS) in LC-MS is to act as a dynamic reference point that mimics the analyte's behavior through:
-
Sample Preparation: Extraction recovery and adsorption losses.
-
Chromatography: Retention time (
) and peak shape. -
Ionization: Competition for charge in the ESI/APCI source (Matrix Effect).
The Deuterium Liability vs. The Carbon/Nitrogen Stability
Historically, Deuterium (
The Consequence of Separation: If the IS elutes even 0.1 minutes apart from the analyte, they enter the ion source at different times. If a matrix interference (e.g., phospholipids) co-elutes with the analyte but not the IS, the analyte suffers suppression while the IS does not. The ratio is distorted, and the correction fails.
The
-
Result: The
standard co-elutes exactly with the native analyte. -
Benefit: They experience the exact same matrix environment at the exact same millisecond.
The "+3 Da" Rule
The specific configuration of
-
Why +3? Small organic molecules have natural isotopic envelopes. A native molecule (
) will have a natural (due to natural abundance, approx 1.1%) and (due to , , or multiple ). -
The Safety Margin: A shift of +3 Da moves the IS mass (
) clear of the native analyte's significant isotopic interference ( ).
Part 2: The Mechanism of Correction (Isotope Dilution)
The core principle is Isotope Dilution Mass Spectrometry (IDMS) . We do not measure absolute intensity; we measure the Response Ratio .
Mathematical Cancellation of Errors
Let
Where:
- = Concentration
- = Recovery (Extraction efficiency)
-
= Matrix Factor (Ionization efficiency,
for suppression) - = Instrument constant
Because the
Therefore, the Ratio (
Visualization of the Mechanism
Caption: Logical flow demonstrating how perfect co-elution of the
Part 3: Experimental Workflow & Protocol
To utilize
Reagents and Preparation
-
Target Analyte: e.g., Amino Acid X.
-
Internal Standard: Amino Acid X (
). -
Matrix: Plasma, Urine, or Tissue Homogenate.
Step-by-Step Protocol
| Step | Action | Scientific Rationale (Causality) |
| 1 | IS Spiking | Add the |
| 2 | Protein Precipitation | Add 3-4 volumes of organic solvent (Acetonitrile/Methanol). Vortex and Centrifuge. |
| 3 | Supernatant Transfer | Transfer supernatant to a clean vial. Evaporate and reconstitute if necessary. |
| 4 | LC-MS/MS Analysis | Inject onto Reverse Phase Column (C18). Monitor MRM transitions. |
LC-MS/MS Acquisition Parameters
Set up Multiple Reaction Monitoring (MRM) transitions.
-
Analyte: Precursor
Fragment -
IS: Precursor
Fragment (assuming the fragment contains the labels) or depending on fragmentation.
Critical Check: Ensure the "Cross-talk" is negligible. Inject a blank sample containing only the IS to ensure it does not produce a signal in the Analyte channel (due to isotopic impurity).
Part 4: Data Validation & Regulatory Compliance
According to FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 , the use of SIL-IS is preferred for LC-MS.
Assessing Matrix Effects (Matuszewski Method)
To validate that your
-
Set A (Neat Standard): Analyte in buffer.
-
Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.
-
Set C (Pre-Extraction Spike): Standard protocol.
Calculations:
-
Matrix Factor (MF): Area(Set B) / Area(Set A). If
, suppression exists. -
IS-Normalized MF:
.-
Pass Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 - 1.05), proving the IS compensated for the suppression.
-
Workflow Diagram
Caption: Operational workflow emphasizing the early introduction of the Internal Standard to correct for all subsequent procedural variances.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
advantages of dual 13C and 15N labeling in tracer studies
Advanced Dual-Isotope Tracing ( C & N): A Technical Guide for Metabolomics and Fluxomics
Executive Summary
Dual-isotope labeling, utilizing both Carbon-13 (
Fundamental Principles: The Physics of Dual Resolution
The core advantage of dual labeling lies in the physical distinctiveness of the isotopes and their behavior in analytical fields.
Mass Spectrometry: Resolving Isotopologues
In high-resolution mass spectrometry (HRMS), dual labeling creates unique mass shifts that filter biological noise.
-
Mass Defect: The neutron mass difference between
C (1.00335 Da) and N (0.99703 Da) allows for the separation of isotopologues that have the same nominal mass but different elemental compositions (e.g., distinguishing a Da shift due to Carbon vs. Nitrogen). -
Noise Filtration: Endogenous background ions rarely mimic the specific mass spectral "fingerprint" of a dual-labeled molecule (e.g., a peptide shifting by exactly
Da for C -Lysine vs. Da for C N -Lysine).
NMR Spectroscopy: Scalar Coupling
In Nuclear Magnetic Resonance (NMR),
Key Applications & Mechanistic Advantages[1][2]
Metabolic Flux Analysis (MFA)
Single-tracer studies (e.g., U-
-
The Glutamine/Glutamate Node: By using
C-Glucose and N-Glutamine simultaneously, researchers can decouple carbon utilization (energy/biomass) from nitrogen donation (transamination). -
Advantage: This resolves the bidirectional flux between Glutamate
-Ketoglutarate, a critical target in cancer metabolism (glutaminolysis).
Protein Turnover (SILAC)
In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), dual labeling prevents "Arginine-to-Proline conversion" artifacts.
-
Problem: In single-label studies,
C-Arginine can be metabolically converted to C-Proline, contaminating the heavy proline pool and skewing quantitation. -
Solution: Dual labeling allows the tracking of the specific
N moiety. If N is lost during conversion, the resulting mass shift changes, allowing the algorithm to discard the artifact.
Visualization: Metabolic Pathway Logic
The following diagram illustrates the intersection of Carbon and Nitrogen fluxes in the TCA cycle, highlighting why dual tracing is essential for resolving Glutamine metabolism.
Caption: Dual-tracer logic showing the convergence of
Experimental Protocol: Dual-Isotope Metabolomics
This protocol describes a "One-Shot" dual-labeling experiment for adherent cancer cells, designed to quantify central carbon metabolism and amino acid biosynthesis simultaneously.
Reagents & Materials
-
Tracer Medium: DMEM lacking Glucose and Glutamine.
-
Tracers: [U-
C ] Glucose (Cambridge Isotope Labs, CLM-1396) and [U- N ] Glutamine (NLM-1328). -
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
-
Internal Standards: Norvaline (optional) for normalization.
Workflow Steps
| Phase | Step | Action | Rationale (Causality) |
| Prep | 1 | Seed Cells | Seed cells in 6-well plates (5x10⁵ cells/well). Incubate 24h. |
| Label | 2 | Wash | Wash 2x with warm PBS (37°C). |
| 3 | Pulse | Add Tracer Medium containing 10mM | |
| Quench | 4 | Rapid Wash | Aspirate media; wash 1x with ice-cold PBS. |
| 5 | Metabolic Stop | Immediately add 1 mL -80°C 80% Methanol . Place plate on dry ice. | |
| Extract | 6 | Scrape & Collect | Scrape cells into the methanol; transfer to Eppendorf tubes. |
| 7 | Centrifuge | Spin at 14,000 x g for 10 min at 4°C. | |
| Analyze | 8 | Dry & Resuspend | Dry supernatant (SpeedVac); resuspend in LC-MS water. |
Visualization: Experimental Workflow
Caption: Step-by-step workflow for dual-isotope metabolomics, emphasizing the critical quenching step to preserve metabolic fidelity.
Data Analysis: Handling Multivariate Isotopomers
Dual labeling produces Multivariate Mass Isotopomer Distributions (MMIDs) . Unlike single labeling, where you track
The Matrix Concept
For a metabolite with
- : Unlabeled (Endogenous/Pre-existing)
- : Labeled with Carbon only (Glucose-derived)
- : Labeled with Nitrogen only (Glutamine-derived)
- : Dual labeled (Intersection of pathways)
Correction Algorithms
Standard natural abundance correction algorithms (like those used for
References
-
Nilsson, R., & Jain, M. (2016).[1][2] Simultaneous tracing of carbon and nitrogen isotopes in human cells.[1][3] Molecular BioSystems, 12(6), 1929-1937. Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139. Link
-
Sato, M., et al. (2023). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 19(3), e11326. Link
-
Lane, A. N., et al. (2008). NMR-based metabolomics in human disease diagnosis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(5), 594-600. Link
Sources
- 1. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of Process Impurity 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Ritodrine API using Stable Isotope Dilution LC-MS/MS
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of phenylethanolamine-class beta-adrenergic agonists.
Introduction & Scientific Context
The Analytical Challenge
In the synthesis of beta-2 adrenergic agonists (e.g., Ritodrine, Isoxsuprine), the protection of phenolic hydroxyl groups is a critical step. The compound 2-Amino-1-(4'-benzyloxyphenyl)ethanol is a key intermediate formed prior to the final N-alkylation and deprotection steps.
Under ICH Q3A(R2) and ICH M7 guidelines, unreacted intermediates in the final Active Pharmaceutical Ingredient (API) must be controlled to stringent limits (often <0.05% or lower if genotoxic risks are identified). Standard HPLC-UV methods often lack the specificity to distinguish this intermediate from the API at trace levels due to structural similarity and matrix interference.
The Solution: Stable Isotope Dilution (SID)
This protocol utilizes 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as an Internal Standard (IS). Unlike deuterium-labeled standards, which can suffer from deuterium-hydrogen exchange (D/H exchange) in protic solvents or slight chromatographic retention time shifts (the "deuterium isotope effect"), this 13C/15N analog offers:
-
Co-elution: Perfect chromatographic overlap with the analyte, ensuring identical ionization suppression/enhancement effects are corrected.
-
Stability: The carbon-13 and nitrogen-15 labels are non-exchangeable, ensuring integral mass signals.
-
Mass Shift (+3 Da): Sufficient separation to prevent isotopic cross-talk (M+0 contribution to IS channel).
Compound Characterization
| Property | Analyte (Impurity) | Internal Standard (SIL-IS) |
| Chemical Name | 2-Amino-1-(4'-benzyloxyphenyl)ethanol | 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N |
| CAS Number | 56443-72-2 | 1190017-22-1 |
| Formula | C₁₅H₁₇NO₂ | ¹³C₂C₁₃H₁₇¹⁵NO₂ |
| Molecular Weight | 243.30 g/mol | 246.28 g/mol (+3 Da shift) |
| Role | Process Impurity / Intermediate | Correction Standard |
| Label Position | N/A | Typically on the ethyl backbone (C1, C2) and Nitrogen |
Experimental Protocol
Reagents and Materials[1][2][3]
-
Target Analyte Reference Standard: >98% purity.
-
Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (Enrichment >99 atom %).
-
Matrix: Ritodrine Hydrochloride API (or relevant drug substance).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Solution Preparation[3]
A. Internal Standard Stock (IS-Stock):
-
Dissolve 1 mg of SIL-IS in 10 mL of MeOH to obtain 100 µg/mL .
-
Store at -20°C. Stability is typically >6 months.
B. Working Internal Standard (WIS):
-
Dilute IS-Stock with 50:50 ACN:Water to 500 ng/mL .
C. Calibration Standards:
-
Prepare a stock of the unlabeled impurity (1 mg/mL).
-
Create a calibration curve in solvent (or matched matrix if available) ranging from 1.0 ng/mL to 1000 ng/mL .
-
Spike each calibration level with WIS to a fixed concentration of 50 ng/mL .
D. Sample Preparation (API Analysis):
-
Weigh 10.0 mg of Ritodrine API.
-
Dissolve in 1.0 mL of solvent (50:50 ACN:Water).
-
Add 100 µL of WIS (500 ng/mL) to the sample.
-
Vortex for 30s and centrifuge at 10,000 rpm for 5 min.
-
Transfer supernatant to an autosampler vial.
LC-MS/MS Conditions[3]
Chromatography (UHPLC):
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Loading |
| 6.0 | 95 | Elution of Benzyloxy species |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
MRM Transitions (Optimized):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Rationale |
| Analyte | 244.1 | 91.1 | 25 | 50 | Benzyl cation (Quantifier) |
| Analyte | 244.1 | 226.1 | 15 | 50 | [M+H-H₂O]⁺ (Qualifier) |
| SIL-IS | 247.1 | 91.1 | 25 | 50 | Benzyl cation (Unlabeled fragment)* |
| SIL-IS | 247.1 | 229.1 | 15 | 50 | [M+H-H₂O]⁺ (Labeled backbone) |
> Critical Note on Transitions: If the label is located on the ethanolamine backbone (typical for this synthesis), the benzyl fragment (m/z 91) will remain unlabeled in the IS. This is acceptable provided the precursor selection (Q1) is specific (247.1). However, for highest specificity, use the backbone-retaining fragment (229.1) for the IS quantifier if sensitivity permits.
Visualizing the Workflow
The following diagram illustrates the logic flow from synthesis risk to analytical quantification.
Figure 1: Workflow tracking the impurity from synthesis to quantification using Isotope Dilution.
Method Validation & Performance Criteria
To ensure the method meets ICH Q2(R1) standards, the following parameters must be validated:
Specificity
-
Requirement: No interference in the blank API matrix at the retention time of the impurity.
-
Role of IS: The IS (m/z 247) must not show "cross-talk" in the Analyte channel (m/z 244).
-
Check: Inject pure IS at high concentration (1 µg/mL). Signal in the 244 transition should be <0.1% of the IS response.
Linearity[3][4]
-
Range: 0.05% to 150% of the specification limit.
-
Criterion: r² > 0.99 using a 1/x weighted linear regression.
-
Plot: Area Ratio (Analyte/IS) vs. Concentration.
Accuracy (Recovery)[3]
-
Protocol: Spike the impurity into the API matrix at three levels (LOQ, 100% Spec, 150% Spec).
-
Calculation: Because the IS is added before sample preparation (if extraction is needed) or directly to the dissolved matrix, it compensates for any volumetric errors or ionization suppression.
-
Acceptance: 80-120% recovery.
Matrix Effect Assessment
-
Compare the slope of the calibration curve in Solvent vs. Matrix .
-
Matrix Factor (MF): Peak Area in Matrix / Peak Area in Solvent.
-
IS-Normalized MF: (MF_analyte) / (MF_IS). This value should be close to 1.0, proving the SIL-IS effectively corrects for matrix suppression.
Discussion: Why 13C, 15N?
The choice of 13C2, 15N labeling over Deuterium (D) is deliberate for this phenylethanolamine structure:
-
Exchangeable Protons: The amino group (-NH2) and hydroxyl group (-OH) have exchangeable protons. Deuterium labels placed near these sites (or on them) can exchange with solvent protons, leading to signal loss. The Carbon/Nitrogen backbone label is permanent.
-
Chromatographic Fidelity: Deuterated compounds often elute slightly earlier than their non-labeled counterparts on C18 columns. In high-throughput gradients, this separation can lead to the analyte and IS experiencing different matrix suppression zones. The 13C/15N analog behaves identically to the analyte, ensuring perfect correction.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1] Link
-
Liu, A., et al. "Determination of ritodrine in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry."[2] Journal of Chromatography B, 867.1 (2008): 144-148.[2] Link
-
ClearSynth. Certificate of Analysis: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.[3][4] (Accessed 2024).[5] Link
-
OmSynth. Product Data Sheet: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.[4] (Accessed 2024).[5] Link
-
ICH. Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link
Sources
- 1. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of ritodrine in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. omsynth.com [omsynth.com]
- 5. moca.net.ua [moca.net.ua]
LC-MS/MS method development with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
An Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol using a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in human plasma. The method employs its stable isotope-labeled (SIL) analogue, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, as the internal standard (IS) to ensure the highest degree of accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences identical effects from the sample matrix and extraction process, effectively correcting for variability.[1][2][3] This protocol outlines the systematic development of mass spectrometry parameters, chromatographic conditions, and a streamlined protein precipitation sample preparation procedure. The method is validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[4][5][6][7][8]
Introduction: The Rationale for a SIL Internal Standard
In quantitative LC-MS/MS, particularly within complex biological matrices like plasma, achieving reliable and reproducible results is paramount.[1][9] The analytical process, from sample extraction to ionization in the mass spectrometer, is subject to variability that can compromise data integrity.[10] Matrix effects, where co-eluting endogenous components suppress or enhance the analyte's ionization, are a primary concern.[11][12][13]
An ideal internal standard (IS) should mimic the chemical and physical properties of the analyte as closely as possible.[14] Stable isotope-labeled internal standards are considered the most effective choice because their behavior during sample preparation, chromatography, and ionization is nearly identical to the unlabeled analyte.[1][2] By adding a known quantity of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS signal is used for quantification.[1] This ratiometric approach effectively normalizes variations, leading to superior accuracy and precision.[15]
This guide focuses on the development of a method for 2-Amino-1-(4'-benzyloxyphenyl)ethanol using its 13C2,15N-labeled counterpart, ensuring a mass shift that prevents isotopic crosstalk while maintaining identical physicochemical properties.
Analyte and Internal Standard Properties:
| Property | Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol | Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N |
| Chemical Structure | ![]() | ![]() |
| Formula | C15H17NO2 | ¹³C₂C₁₃H₁₇¹⁵NNO₂ |
| Molecular Weight | 243.30 g/mol [16] | ~246.30 g/mol |
| Key Functional Groups | Primary Amine, Hydroxyl, Ether | Primary Amine, Hydroxyl, Ether |
| Expected Ionization | Electrospray Ionization Positive (ESI+) | Electrospray Ionization Positive (ESI+) |
LC-MS/MS Method Development Strategy
A systematic approach is essential for developing a robust LC-MS/MS method.[17][18] The process begins with optimizing the mass spectrometer's response to the analyte and IS, followed by the development of a chromatographic method that provides adequate separation and peak shape.
Caption: Overall workflow for LC-MS/MS method development.
Mass Spectrometry Parameter Optimization
Protocol:
-
Stock Solution Preparation: Prepare individual stock solutions of the analyte and the IS in methanol at a concentration of 1 mg/mL.
-
Infusion: Create a 1 µg/mL working solution of each compound in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Operate the MS in positive electrospray ionization (ESI+) mode. Perform a full scan (e.g., m/z 100-400) to identify the protonated molecular ion, [M+H]+. The presence of the primary amine makes the molecule readily amenable to positive ionization.
-
Product Ion Scan: Select the identified [M+H]+ as the precursor ion. Perform a product ion scan by applying a range of collision energies (CE) in the collision cell to induce fragmentation.[19]
-
MRM Transition Selection: Identify the most abundant and stable product ions from the scan. Select at least two transitions for each compound: one for quantification (quantifier) and one for confirmation (qualifier).[20] This enhances the selectivity of the method.
-
Parameter Optimization: For each selected Multiple Reaction Monitoring (MRM) transition, optimize the collision energy to maximize the signal intensity of the product ion. Further optimize source-dependent parameters like capillary voltage, source temperature, and nebulizer gas flow.
Optimized MS/MS Parameters (Hypothetical):
| Parameter | Analyte | Internal Standard |
| Precursor Ion (m/z) | 244.1 | 247.1 |
| Product Ion (Quant, m/z) | 137.1 | 140.1 |
| Collision Energy (Quant) | 15 eV | 15 eV |
| Product Ion (Qual, m/z) | 107.1 | 107.1 |
| Collision Energy (Qual) | 25 eV | 25 eV |
| Ionization Mode | ESI+ | ESI+ |
Liquid Chromatography Method Development
Causality Behind Choices:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is selected. The benzyloxy and phenyl groups give the molecule sufficient hydrophobicity to retain on a C18 stationary phase, allowing for effective separation from polar matrix components like salts.
-
Mobile Phase: A combination of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is used. Formic acid is a common modifier that acidifies the mobile phase, ensuring the primary amine on the analyte is protonated, which is crucial for both good peak shape in reversed-phase chromatography and efficient ESI+ ionization. Acetonitrile is chosen as the organic solvent for its strong elution strength and low viscosity.
-
Gradient: A gradient elution is developed to ensure that early-eluting, highly polar matrix components are washed away before the analyte elutes, minimizing ion suppression.[13] The gradient is then rapidly increased to elute the analyte with a sharp, symmetrical peak, followed by a high-organic wash to clean the column.
Final LC Conditions (Hypothetical):
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B) |
Sample Preparation Protocol: Protein Precipitation
Protein precipitation (PPT) is a fast, simple, and cost-effective method for removing the majority of proteins from plasma samples.[21][22] Acetonitrile is a common precipitating agent that effectively denatures and crashes out proteins while simultaneously extracting a wide range of small molecules.
Caption: Protein precipitation sample preparation workflow.
Step-by-Step Protocol:
-
Aliquot: Using a calibrated pipette, aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.
-
Precipitate: Add 200 µL of ice-cold acetonitrile to each tube. The 4:1 ratio of acetonitrile to plasma ensures efficient protein removal.
-
Vortex: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully aspirate the clear supernatant (~200 µL) and transfer it to an autosampler vial with an insert.
-
Inject: Place the vial in the autosampler for analysis.
Method Validation Protocol
A full bioanalytical method validation must be conducted to ensure the method is reliable for its intended purpose.[6][7] The protocol should assess the following parameters according to FDA or EMA guidelines.[4][5][23]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 different lots of blank human plasma. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To establish the concentration range over which the method is accurate and precise. | Prepare a calibration curve with a blank, a zero standard, and 8 non-zero concentrations. Analyze in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | To determine the lowest concentration that can be reliably quantified. | Analyze 5 replicates of the lowest standard on the curve. | Precision (CV) ≤ 20%, Accuracy within ±20% of nominal. Signal-to-noise ratio > 5. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: CV ≤ 15%. |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by the biological matrix.[11] | Compare the analyte/IS peak area ratio in post-extraction spiked samples to that of neat solutions at Low and High QC levels in 6 different lots of plasma. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | To determine the efficiency of the extraction process. | Compare the analyte/IS peak area ratio in pre-extraction spiked samples to that of post-extraction spiked samples at Low, Mid, and High QC levels. | Recovery should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyze Low and High QC samples after exposure to various conditions: bench-top (room temp), freeze-thaw cycles (e.g., 3 cycles), and long-term storage (-80 °C). | Mean concentration of stability samples must be within ±15% of nominal values of fresh samples. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in human plasma. The strategic use of its stable isotope-labeled internal standard, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, is critical for mitigating matrix effects and ensuring data reliability. The outlined protocols for MS optimization, LC development, sample preparation, and validation are grounded in established scientific principles and regulatory expectations, providing a solid foundation for researchers in drug development and related fields.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Pan, J., & Zhang, Q. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
European Medicines Agency (EMA). Scientific guideline on bioanalytical method validation. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Ovid. (2015). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Slideshare. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
University of North Carolina. LC-MS/MS Quantitative Assays. [Link]
-
Royal Society of Chemistry. (2014). Current developments in LC-MS for pharmaceutical analysis. [Link]
-
Wikipedia. Selected reaction monitoring. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
JoVE. (2024). Tandem Mass Spectrometry. [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Future Science. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Bioanalysis Zone. Overcoming Matrix Effects. [Link]
-
Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]
-
National Institutes of Health (NIH). (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
-
National Institutes of Health (NIH). (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
National Institutes of Health (NIH). (2024). DiffN Selection of Tandem Mass Spectrometry Precursors. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
-
Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
Agilent. (2017). Triggered MRM LC/MS/MS Method Development. [Link]
-
ResearchGate. (2025). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
LCGC International. (2023). New Approach for Tandem Mass Spectrometry Precursor Selection. [Link]
-
bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]
-
ACS Publications. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. [Link]
-
F1000Research. (2015). In vivo stable isotope labeling of 13C and 15N. [Link]
-
Clinical Chemistry. (2000). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]
-
National Institutes of Health (NIH). (1S)-1-[4-(benzyloxy)phenyl]ethanol. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. waters.com [waters.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. ovid.com [ovid.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. nebiolab.com [nebiolab.com]
- 16. aceschem.com [aceschem.com]
- 17. nebiolab.com [nebiolab.com]
- 18. ijrar.com [ijrar.com]
- 19. Video: Tandem Mass Spectrometry [jove.com]
- 20. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. ema.europa.eu [ema.europa.eu]
Application Note: Protocol for Spiking 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in Plasma Samples
Introduction & Scientific Rationale
This application note details the protocol for utilizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as a Stable Isotope Labeled Internal Standard (SIL-IS) in human or animal plasma.
The analyte, a lipophilic analog of phenylethanolamine, possesses a basic primary amine and a hydrophobic benzyloxy tail. This amphiphilic nature creates specific challenges in bioanalysis, particularly regarding non-specific binding and solubility. The use of a 13C,15N-labeled analog is the "Gold Standard" for correcting:
-
Matrix Effects: Ion suppression/enhancement caused by plasma phospholipids.
-
Extraction Efficiency: Variability in Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) recovery.
-
Chromatographic Drift: Unlike deuterated (
) standards, analogs typically exhibit perfect co-elution with the analyte, mitigating "isotope effects" where the IS and analyte experience different suppression zones.
Compound Physicochemical Profile
| Property | Characteristic | Implication for Protocol |
| Labeling | Critical: Must verify zero cross-talk from analyte natural isotopes (M+3) at ULOQ. | |
| Functional Groups | Primary Amine, Benzyloxy ether | Basic pKa (~9.0). Lipophilic tail requires organic solvent for solubility. |
| Solubility | Low in neutral/basic water | Action: Stock solutions must be in MeOH or DMSO. Working solutions require % organic or acidic buffer. |
Reagent Preparation
Primary Stock Solution (1.0 mg/mL)
-
Solvent: Methanol (LC-MS Grade). Note: DMSO is an alternative if stability issues arise, but Methanol is preferred for faster evaporation during dry-down steps.
-
Storage: -20°C or -80°C in amber glass vials (to prevent photodegradation of the ether linkage).
-
Procedure:
-
Weigh ~1.0 mg of the SIL-IS powder into a 1.5 mL amber glass vial.
-
Dissolve in Methanol to achieve exactly 1.0 mg/mL (correcting for purity and salt form if applicable).
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Working Internal Standard Solution (WIS)
The WIS concentration should target the geometric mean of the calibration curve or approximately 50-80% of the analyte response at the Upper Limit of Quantification (ULOQ).
-
Target Concentration: Typically 100 ng/mL to 500 ng/mL (assay dependent).
-
Diluent: 50:50 Methanol:Water (v/v). Do not use 100% water; the benzyloxy group may precipitate or adsorb to plastic walls.
-
Stability: Prepare fresh weekly or validate stability for longer storage.
Spiking Protocol (Step-by-Step)
There are two primary workflows.[1] Method A (Pre-Extraction Spiking) is the recommended approach for high-rigor quantitative assays (LLE/SPE) as it tracks extraction recovery.
Method A: Pre-Extraction Spiking (Recommended for LLE/SPE)
This method ensures the IS experiences the exact same extraction physics as the analyte.
-
Thaw Matrix: Thaw plasma samples (Unknowns, QCs, Blanks) at room temperature. Vortex gently.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube or 96-well plate.
-
Spike IS: Add 10 µL of the Working Internal Standard (WIS) solution to every well/tube (except Double Blanks).
-
Technique Tip: Do not touch the plasma surface with the pipette tip. Dispense directly into the liquid or onto the side wall, then centrifuge briefly.
-
-
Equilibration (CRITICAL): Vortex samples for 30 seconds at medium speed. Incubate at room temperature for 5-10 minutes.
-
Why? The benzyloxy group promotes protein binding. The IS must equilibrate with plasma proteins (albumin/AGP) to mimic the bound state of the analyte before precipitation/extraction.
-
-
Extraction: Proceed with Liquid-Liquid Extraction (e.g., using MTBE or Ethyl Acetate) or Protein Precipitation.
Method B: "Crash" Spiking (High Throughput)
This method adds the IS directly into the precipitation solvent. It corrects for matrix effects but not for extraction recovery variations.
-
Prepare Crash Solvent: Add the SIL-IS to Acetonitrile (ACN) or Methanol at the desired final concentration.
-
Aliquot: Transfer 50 µL of plasma to the plate.
-
Precipitate: Add 150-200 µL of the IS-fortified Crash Solvent directly to the plasma.
-
Vortex & Centrifuge: Vortex vigorously for 2 minutes; centrifuge at 4000 x g for 10 minutes. Use supernatant for injection.
Visual Workflow (Graphviz)
The following diagram illustrates the Method A workflow, emphasizing the critical equilibration step often missed in standard protocols.
Caption: Workflow for Pre-Extraction Spiking (Method A). The green node highlights the equilibration step essential for lipophilic compounds like benzyloxyphenyl derivatives.
Validation & Quality Control
To ensure the SIL-IS is performing correctly, you must validate three specific parameters during method development.
Isotopic Purity & Cross-Talk Check
Since the mass shift is only +3 Da, high concentrations of the analyte (ULOQ) may contribute to the IS channel (M+3 isotope), or the IS may contain unlabeled impurities contributing to the analyte channel.
-
Experiment:
-
Sample A (IS Interference): Inject a Blank Plasma + IS only. Monitor Analyte Channel.
-
Acceptance: Signal < 20% of LLOQ.
-
-
Sample B (Analyte Contribution): Inject ULOQ Standard (no IS). Monitor IS Channel.
-
Acceptance: Signal < 5% of average IS response.
-
-
Matrix Factor (MF) Assessment
Calculate the IS-normalized Matrix Factor to prove the SIL-IS compensates for suppression.
-
Acceptance: The CV% of the IS-Normalized MF across 6 different lots of plasma (including lipemic/hemolyzed) should be < 15% .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low IS Recovery | Adsorption to plasticware. | The benzyloxy group is hydrophobic. Ensure WIS contains ≥30% organic solvent. Use low-binding plates. |
| IS Response Drift | Incomplete equilibration. | Increase incubation time after spiking to 20 mins. Ensure vortexing is thorough. |
| Non-Linearity | Cross-talk (Isotopic contribution). | If ULOQ contributes to IS channel, reduce the ULOQ or increase the IS concentration to swamp the interference. |
References
-
FDA (U.S. Food and Drug Administration). (2018).[2][3][4] Bioanalytical Method Validation: Guidance for Industry. Available at: [Link][5]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. (Context on isotope effects).
Sources
- 1. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 2. fda.gov [fda.gov]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Note: Quantitative Bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Plasma via LC-MS/MS
This Application Note and Protocol is designed for the quantitative bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Analyte) using its stable isotope-labeled internal standard, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (SIL-IS).
Abstract & Introduction
The precise quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is critical for pharmacokinetic (PK) profiling and synthetic impurity monitoring in drug development. As a lipophilic derivative of octopamine, this molecule presents specific bioanalytical challenges, including matrix interference and solubility issues.
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Stable Isotope Dilution (SID) . The use of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as an Internal Standard (IS) is the cornerstone of this method, correcting for variability in extraction efficiency and ionization suppression (matrix effects) to ensure data integrity compliant with FDA and EMA bioanalytical guidelines.
Key Mechanistic Insights
-
Chemical Nature: The analyte contains a basic primary amine (pKa ~9.0) and a lipophilic benzyl ether moiety. This "amphiphilic" nature dictates the use of Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) for optimal recovery.
-
Isotope Labeling: The 13C2,15N label provides a mass shift of +3 Da. This separation is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance of the analyte, provided the resolution of the mass spectrometer is adequate.
Chemical & Physical Properties[1][2][3][4]
| Property | Analyte (Unlabeled) | Internal Standard (SIL-IS) |
| Chemical Name | 2-Amino-1-(4'-benzyloxyphenyl)ethanol | 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N |
| Formula | C15H17NO2 | C13¹³C2H17¹⁵NO2 |
| Molecular Weight | 243.30 g/mol | ~246.30 g/mol |
| Monoisotopic Mass | 243.1259 | 246.1300 |
| Precursor Ion [M+H]+ | m/z 244.1 | m/z 247.1 |
| LogP (Predicted) | ~2.5 (Lipophilic Benzyl Group) | ~2.5 |
| pKa (Base) | ~9.0 (Primary Amine) | ~9.0 |
| Solubility | Soluble in MeOH, ACN, DMSO. Low in water. | Same |
Method Development Strategy
Mass Spectrometry (MS/MS) Optimization
The presence of the benzyl group strongly influences fragmentation. In Positive Electrospray Ionization (+ESI), the molecule protonates readily at the amine.
-
Source Parameters: High temperature (500°C+) is recommended to desolvate the benzyl ring efficiently.
-
Fragmentation Pathway:
-
Primary Transition (Quantifier): Loss of water [M+H-H2O]+ is common for phenylethanolamines.
-
Secondary Transition (Qualifier): Cleavage of the benzyl ether often yields the Tropylium ion (m/z 91) or the Hydroxybenzyl cation .
-
IS Transition: The 13C and 15N atoms are likely located on the ethanolamine backbone (depending on synthesis). If the label is on the phenyl ring, the fragments will shift accordingly. Assumption for Protocol: Labels are on the ethanolamine chain.
-
Chromatography
A Reverse Phase C18 column is selected. The benzyl group provides sufficient retention on C18 without the need for ion-pairing reagents.
-
Mobile Phase: Acidic pH (0.1% Formic Acid) keeps the amine protonated [R-NH3]+, improving solubility and peak shape, though it reduces retention slightly compared to high pH. The lipophilicity of the benzyl group compensates for this, allowing retention even at acidic pH.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Given the LogP (~2.5) and the basic amine, LLE is superior to Protein Precipitation (PPT) for cleanliness.
-
Buffer: High pH buffer (e.g., Carbonate pH 10) ensures the amine is deprotonated (neutral), driving the molecule into the organic layer.
-
Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Experimental Protocol
Reagent Preparation
-
Stock Solutions (1.0 mg/mL): Dissolve Analyte and SIL-IS separately in DMSO or Methanol . Store at -20°C.
-
Working IS Solution: Dilute SIL-IS stock in 50:50 Methanol:Water to a concentration of 100 ng/mL .
-
Calibration Standards: Prepare serial dilutions of Analyte in drug-free plasma (Range: 1.0 – 1000 ng/mL).
Extraction Procedure (LLE)
-
Aliquot: Transfer 50 µL of Plasma sample into a 1.5 mL polypropylene tube.
-
Spike IS: Add 20 µL of Working IS Solution (100 ng/mL). Vortex gently.
-
Basify: Add 50 µL of 0.5 M Sodium Carbonate buffer (pH ~10.0). Critical: This neutralizes the amine for extraction.
-
Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Agitate: Shake/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tubes.
-
Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex well.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry (MS):
-
Mode: Positive Electrospray Ionization (+ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |
| Analyte | 244.1 | 91.1 | 50 | 25 | Quantifier (Benzyl) |
| Analyte | 244.1 | 226.1 | 50 | 15 | Qualifier (Loss of H2O) |
| SIL-IS | 247.1 | 91.1 | 50 | 25 | IS Quantifier |
Note: The product ion m/z 91 (Tropylium) is chosen here as a robust fragment for benzyl ethers. If background noise is high, optimize for the loss of the benzyl group (m/z 154) or specific backbone fragments.
Workflow Visualization
Caption: Step-by-step workflow for the extraction and quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol.
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity: The calibration curve (1–1000 ng/mL) must have a correlation coefficient (
) > 0.99. Use a weighted regression ( ) to improve accuracy at the Lower Limit of Quantification (LLOQ). -
Accuracy & Precision:
-
Intra-day and Inter-day precision (%CV) should be < 15% (20% at LLOQ).
-
Accuracy should be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (ME):
-
Calculate ME Factor = (Peak Area in Matrix / Peak Area in Solvent).
-
The IS-normalized Matrix Factor should be close to 1.0. The 13C2,15N IS will co-elute with the analyte and experience the exact same suppression, mathematically canceling out the error. This is the primary reason for using a Stable Isotope Label.
-
Troubleshooting & Expert Tips
-
Peak Tailing: If the amine causes tailing on the C18 column, increase the Ionic Strength of the mobile phase by adding 5mM Ammonium Formate to the water/formic acid mix.
-
Carryover: The lipophilic benzyl group may stick to injector needles. Use a strong needle wash (e.g., 50:25:25 Isopropanol:ACN:Water + 0.1% Formic Acid).
-
IS Purity: Ensure the 13C2,15N IS does not contain unlabeled (M+0) impurities, as this will contribute to the background of the analyte channel and limit the LLOQ.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link
-
Clearsynth. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Product Data. Retrieved from Clearsynth Catalog. Link[3]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
Sources
Application Note: High-Sensitivity PK Analysis of Phenylethanolamine Derivatives Using Stable Isotope Dilution LC-MS/MS
The following Application Note and Protocol is designed for the high-sensitivity pharmacokinetic (PK) quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in biological matrices, utilizing its stable isotope-labeled analog (13C2, 15N ) as the Internal Standard (IS).
This guide adopts a "Senior Scientist" perspective, prioritizing data integrity, regulatory compliance (FDA/EMA Bioanalytical Method Validation), and robust experimental design.
Target Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Internal Standard (IS): 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Matrix: Plasma / Serum Technique: UHPLC-ESI-MS/MS (MRM Mode)
Introduction & Scientific Rationale
The Challenge
2-Amino-1-(4'-benzyloxyphenyl)ethanol contains a phenylethanolamine core , a pharmacophore common in
The Solution: Stable Isotope Dilution
Standard structural analogs (e.g., deuterated compounds) often exhibit slight chromatographic shifts compared to the analyte, leading to imperfect correction of matrix effects. Why 13C2, 15N?
-
Co-Elution: Carbon-13 and Nitrogen-15 labels do not affect the lipophilicity of the molecule. The IS co-elutes exactly with the analyte, experiencing the exact same ionization environment at the millisecond scale.
-
Mass Shift (+3 Da): The +3 Da shift (M+H
M+H+3) is sufficient to avoid isotopic overlap (crosstalk) from the natural abundance isotopes of the analyte (M+1 ~16%, M+2 ~1.5%), ensuring accurate quantitation at the Lower Limit of Quantitation (LLOQ).
Chemical Handling & Properties
| Property | Analyte (Native) | Internal Standard (SIL-IS) |
| Formula | ||
| MW | 243.30 g/mol | 246.28 g/mol |
| pKa (Basic) | ~9.0 (Amine) | ~9.0 |
| LogP | ~2.1 (Moderately Lipophilic) | ~2.1 |
| Storage | -20°C, Desiccated, Protect from light | -20°C, Desiccated |
Critical Handling Note: The benzyloxy group can be susceptible to hydrolysis under strong acidic conditions or hydrogenolysis. Avoid using strong acids (e.g., >1% HCl) during extraction. Use Formic Acid (FA) for pH adjustment.
Analytical Method Development
Mass Spectrometry Optimization (ESI+)
The amine group facilitates protonation in positive mode.
-
Source: ESI Positive
-
Spray Voltage: 3500 V
-
Gas Temps: 350°C (Source), 400°C (Desolvation)
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
|---|
| Analyte | 244.1
Note: The m/z 91 fragment (benzyl) does NOT retain the 13C/15N label if the label is on the ethanolamine chain. Therefore, m/z 229.1 is the mandatory quantifier for the IS.
Chromatography (UHPLC)
A Biphenyl or C18 column is recommended. The Biphenyl phase offers enhanced selectivity for the aromatic benzyl and phenyl rings through
-
Column: Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (keeps amine protonated).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)
To achieve "Senior Scientist" level data quality, Solid Phase Extraction (SPE) is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.
Rationale: The analyte is a base (amine). Mixed-mode Cation Exchange (MCX) cartridges bind the analyte via both hydrophobic interactions (benzyl ring) and ionic interactions (amine), allowing rigorous washing of interferences.
Step-by-Step SPE Workflow
-
Sample Pre-treatment:
-
Aliquot 100 µL Plasma.
-
Add 10 µL IS Working Solution (100 ng/mL in 50:50 MeOH:H2O).
-
Add 300 µL 2% Formic Acid (aq). Vortex 30s. (Acidifies sample to charge the amine).
-
-
Conditioning (MCX Cartridge 30mg):
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading:
-
Load pre-treated sample (~410 µL) at low vacuum (1 mL/min).
-
-
Washing (Critical):
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).
-
Wash 2: 1 mL Methanol (Removes neutral lipophilic interferences; Analyte remains bound by ionic bond).
-
-
Elution:
-
Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, breaking the ionic bond).
-
-
Reconstitution:
-
Evaporate eluate under
at 40°C. -
Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).
-
Visualizations
Analytical Workflow Diagram
This diagram illustrates the logical flow from sample collection to data output.[1]
Caption: Figure 1. Optimized bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) for selective extraction of the phenylethanolamine target.
Fragmentation Pathway
Speculative fragmentation based on structural logic for MRM transition selection.
Caption: Figure 2. Proposed collision-induced dissociation (CID) pathways. The water loss transition (244->226) is preferred for quantitation as it retains the labeled core.
Pharmacokinetic Study Design & Analysis
Once the method is validated (Linearity
Animal Dosing Protocol (Example: Rat)
-
Group A (IV): 1 mg/kg. Sample at 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h.
-
Group B (PO): 5 mg/kg. Sample at 0, 15, 30 min, 1, 2, 4, 6, 8, 24 h.
-
Blood Collection: Micro-sampling (200 µL) into
EDTA tubes. Centrifuge at 4°C, 3000g for 10 min.
Data Calculation (Non-Compartmental Analysis)
Use software like Phoenix WinNonlin or R (package PKNCA).
Key Parameters to Report:
- : Maximum observed concentration.
-
: Time to reach
. - : Area under the curve (Trapezoidal rule).
-
: Terminal half-life (
). -
: Bioavailability
.
Quality Control & Acceptance Criteria (FDA/EMA)
To ensure trustworthiness, every batch must include:
-
Calibration Curve: 6-8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).
-
QCs: Low (3x LLOQ), Mid (~50% range), High (~75% range).
-
Acceptance:
-
Standards:
deviation (20% for LLOQ). -
QCs: At least 67% of QCs must be within
. -
IS Response: Monitor for drift. Variation >50% indicates matrix effect or injection failure.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]
Sources
Application Note: Precision Quantification of Salmeterol Intermediate 2-Amino-1-(4'-benzyloxyphenyl)ethanol
Method: Stable Isotope Dilution LC-MS/MS Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Salmeterol Impurity/Intermediate) Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Application: Pharmaceutical Impurity Profiling & Trace Analysis
Executive Summary
This application note details the absolute quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol —a critical intermediate and potential process impurity in the synthesis of Salmeterol—using its stable isotope-labeled analog, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N .
In the context of ICH Q3A/B regulatory guidelines, controlling process-related impurities at trace levels (<0.05%) requires analytical methods with exceptional specificity and sensitivity. Traditional HPLC-UV methods often lack the sensitivity to quantify this amine-rich intermediate in the presence of a high-concentration Active Pharmaceutical Ingredient (API) matrix. This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, employing the 13C,15N-labeled standard to correct for ionization suppression and matrix effects dynamically.
Chemical Context & Mechanistic Rationale[1]
The Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol
-
Role: Key intermediate in the synthesis of Salmeterol Xinafoate; potential degradation product.
-
Chemical Structure: A phenylethanolamine core with a benzyloxy substituent.
-
Challenge: As a primary amine with a hydroxyl group, it exhibits polar behavior and is susceptible to significant matrix interference during electrospray ionization (ESI), particularly when co-eluting with the Salmeterol API.
The Solution: Stable Isotope Dilution (SID)
The internal standard (IS), 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , provides a mass shift of +3 Da relative to the analyte.
-
Co-Elution: Because the physicochemical properties (pKa, hydrophobicity) of the 13C/15N analog are virtually identical to the unlabeled analyte, they co-elute perfectly on the chromatographic column.
-
Matrix Compensation: Any ion suppression or enhancement caused by the sample matrix (e.g., high API concentration, excipients) affects the analyte and the IS equally at the exact same moment in the source.
-
Self-Validating: The area ratio (Analyte/IS) remains constant regardless of fluctuations in injection volume or ionization efficiency, ensuring high precision.
Experimental Workflow
The following diagram outlines the logical flow of the quantification protocol, emphasizing the critical "Spike & Equilibrate" step to ensure the IS tracks the analyte through all processing stages.
Figure 1: Workflow for Stable Isotope Dilution Quantitation. The IS is added prior to extraction to correct for recovery losses and matrix effects.
Detailed Protocol
Reagents and Standards[2][3][4][5][6][7][8]
-
Analyte Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (>98% purity).
-
Internal Standard (IS): 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (>98% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ).
Stock Solution Preparation[5]
-
Analyte Stock (1 mg/mL): Dissolve 1 mg of analyte in 1 mL of MeOH.
-
IS Stock (1 mg/mL): Dissolve 1 mg of IS in 1 mL of MeOH.
-
Working IS Solution (500 ng/mL): Dilute IS Stock in 50:50 ACN:Water (0.1% FA). Note: This concentration should yield a signal intensity similar to the mid-point of the analyte calibration curve.
Sample Preparation (API Impurity Profiling)
Targeting trace impurities in Salmeterol API.
-
Weighing: Accurately weigh 10 mg of Salmeterol API into a centrifuge tube.
-
Dissolution: Add 1.0 mL of Working IS Solution . This acts as both the solvent and the internal standard spike.
-
Vortex/Sonication: Vortex for 1 min and sonicate for 5 min to ensure complete dissolution.
-
Clarification: Centrifuge at 10,000 x g for 5 min (if insolubles persist) or filter through a 0.22 µm PTFE syringe filter.
-
Transfer: Transfer 200 µL of supernatant to an autosampler vial.
LC-MS/MS Conditions[7]
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Why? Provides retention of the hydrophobic benzyl group while maintaining peak shape for the amine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B (Elute API and Impurity)
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Detection: Multiple Reaction Monitoring (MRM).[1]
MRM Transitions Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Analyte | 244.1 [M+H]+ | 226.1 (Loss of H₂O) | 30 | 15 | Quantifier |
| Analyte | 244.1 [M+H]+ | 91.1 (Tropylium) | 30 | 25 | Qualifier |
| IS (13C2, 15N) | 247.1 [M+H]+ | 229.1 (Loss of H₂O) | 30 | 15 | IS Quantifier |
Note: The mass shift of +3 Da (244.1 → 247.1) confirms the incorporation of two ¹³C and one ¹⁵N atoms. The product ion shift (226.1 → 229.1) indicates the heavy atoms are retained in the fragment.
Data Analysis & Calculation
Quantification is performed using the Area Ratio method, which is the industry standard for minimizing error.
-
Construct a calibration curve by plotting Area Ratio (Y) vs. Analyte Concentration (X) .
-
The regression should be linear (
weighting is recommended to improve accuracy at the lower limit of quantitation). -
Calculate the concentration of the unknown sample using the linear equation:
(Where = sample area ratio, = slope, = y-intercept)
Validation Criteria (Self-Validating System)
To ensure scientific integrity, the method must meet the following criteria, aligned with ICH Q2(R1) guidelines:
-
Linearity:
over the range of 0.5 ng/mL to 100 ng/mL. -
Accuracy: Calculated concentrations of Quality Control (QC) samples must be within ±15% of nominal values (±20% at LLOQ).
-
Precision: Coefficient of Variation (%CV) < 15% across replicates.
-
IS Response Consistency: The peak area of the IS in samples should not deviate by more than ±20% from the IS area in pure standards. Significant deviation indicates severe matrix suppression that even the IS cannot fully correct, requiring higher dilution.
Discussion: Why This Specific IS?
Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is superior to using a structural analog (e.g., a homolog with a different chain length) for two reasons:
-
Retention Time Locking: Structural analogs often elute at slightly different times. If the Salmeterol API elutes between the analyte and a structural analog, the ion suppression experienced by the two will differ drastically, rendering the correction useless. The 13C,15N IS elutes exactly with the analyte, experiencing the exact same suppression environment [1].
-
Isotopic Stability: 13C and 15N labels are located on the backbone, unlike Deuterium (D) labels which can sometimes undergo exchange with solvent protons (H/D exchange) or exhibit "isotope effects" in chromatography (slight retention time shifts) [2].
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2][3][4]
-
PubChem. (n.d.). Salmeterol Compound Summary. National Library of Medicine.
Sources
isotope dilution assay protocol for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Application Note: AN-IDMS-244 High-Precision Quantitation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Biological Matrices via Stable Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary
This application note details the protocol for the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol using its stable isotope-labeled internal standard (SIL-IS), 2-Amino-1-(4'-benzyloxyphenyl)ethanol-
Designed for drug development professionals, this guide addresses the critical challenge of matrix effects in LC-MS/MS. By utilizing a
Chemical & Physical Context
To design a robust extraction, we must first understand the physicochemical properties of the target and its labeled counterpart.
| Property | Analyte (Unlabeled) | Internal Standard (SIL-IS) |
| Compound Name | 2-Amino-1-(4'-benzyloxyphenyl)ethanol | 2-Amino-1-(4'-benzyloxyphenyl)ethanol- |
| Formula | ||
| Monoisotopic Mass | 243.126 Da | 246.130 Da (+3 Da shift) |
| Precursor Ion [M+H]+ | 244.1 | 247.1 |
| pKa (Estimated) | ~9.5 (Secondary Amine) | ~9.5 |
| LogP (Estimated) | ~2.5 (Lipophilic Benzyl ether) | ~2.5 |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | Same |
Technical Insight: The label (
Experimental Workflow
Reagent Preparation
-
Stock Solution (Analyte): 1.0 mg/mL in DMSO.
-
Stock Solution (SIL-IS): 1.0 mg/mL in DMSO. Note: Sonicate for 5 mins to ensure complete dissolution.
-
Working Internal Standard (WIS): Dilute SIL-IS stock to 500 ng/mL in 50:50 Methanol:Water. This concentration should target the geometric mean of the calibration curve to balance signal intensity.
Sample Preparation (Liquid-Liquid Extraction)
Given the lipophilic nature of the benzyl group and the basicity of the amine, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity.
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of WIS (500 ng/mL).
-
Equilibration (CRITICAL): Vortex gently and incubate at room temperature for 10 minutes .
-
Why? The SIL-IS must bind to plasma proteins (albumin/AGP) to the same extent as the endogenous analyte. Without this step, extraction recovery will not be normalized correctly.
-
-
Basification: Add 50 µL of 100 mM Ammonium Carbonate (pH ~9).
-
Why? This neutralizes the amine (pKa ~9.5), rendering the molecule uncharged and driving it into the organic phase.
-
-
Extraction: Add 600 µL of Ethyl Acetate (or MTBE).
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
| Analyte | 244.1 | 226.1 | 15 | Loss of |
| Analyte (Qual) | 244.1 | 91.1 | 35 | Tropylium ion (Benzyl group) |
| SIL-IS | 247.1 | 229.1 | 15 | Loss of |
Critical Warning on Fragmentation:
Do not use the transition
Visualizing the Logic
Diagram 1: The IDMS Workflow & Equilibration
This diagram illustrates the critical "Equilibration" step often missed in standard protocols.
Caption: The workflow emphasizes the equilibration step, ensuring the SIL-IS integrates into the matrix identically to the analyte before extraction.
Diagram 2: Matrix Effect Compensation Mechanism
Why use a Stable Isotope Label instead of a structural analog?
Caption: Because the SIL-IS and Analyte co-elute perfectly, they experience the exact same ionization suppression from the matrix, mathematically cancelling out the error.
Method Validation (Self-Validating Systems)
To ensure the protocol is compliant with FDA Bioanalytical Method Validation Guidance (2018) , you must assess the Matrix Factor (MF) .
The Matuszewski Method (Matrix Effect Assessment)
Perform this experiment to prove your IS is working:
-
Set A (Neat Standards): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the residue.
-
Calculation:
Acceptance Criteria: The IS-Normalized Matrix Factor should be close to 1.0 (or 100%) with a CV < 15% across 6 different lots of plasma. This proves that even if the matrix suppresses the signal, the IS corrects for it.
Troubleshooting & Pitfalls
-
Isotopic Cross-Talk (Scrambling):
-
Issue: If your IS contains impurities (e.g.,
unlabeled material), it will contribute to the analyte signal. -
Check: Inject a "Blank + IS" sample. There should be no interference at the analyte transition (244 -> 226).
-
Limit: Interference must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
-
Label Stability:
-
Retention Time Drift:
-
Unlike Deuterium (
), which can cause slight chromatographic shifts (the "Deuterium Isotope Effect"), labels usually co-elute perfectly. If separation occurs, check your column efficiency, but this is rare.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[6] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Precision Quantitation of the Beta-Agonist Precursor 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in Biological Matrices
Application Note: Targeted Metabolomics & Impurity Profiling
Executive Summary
This application note details the protocol for utilizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N as a Stable Isotope Labeled Internal Standard (SIL-IS) in targeted metabolomics and pharmaceutical impurity profiling. This compound serves as a critical structural analog for the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Unlabeled Analyte), a key intermediate in the synthesis of beta-adrenergic agonists (e.g., Ritodrine, Salmeterol precursors).
The primary application focuses on Targeted Metabolomics for Safety Assessment , specifically monitoring the metabolic clearance of this lipophilic precursor and its potential biotransformation into the bioactive trace amine Octopamine via O-debenzylation.
Technical Specifications & Role
Compound Identity
-
Analyte Name: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
-
Chemical Structure: A phenylethanolamine backbone with a benzyl-protected phenol, labeled with two
atoms and one atom on the ethanolamine side chain. -
Molecular Weight (Labeled): ~246.32 g/mol (Calculated based on +3 Da shift from unlabeled MW 243.29).
-
Role: Stable Isotope Internal Standard (SIL-IS).
Mechanism of Action in Metabolomics
In LC-MS/MS analysis, the SIL-IS co-elutes with the target analyte but is distinguished by mass. Its identical physicochemical properties allow it to normalize for:
-
Matrix Effects: Ion suppression or enhancement in complex biological matrices (plasma, urine, cell lysate).
-
Extraction Efficiency: Variability in recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Metabolic Flux: Tracing the specific cleavage of the benzyl ether bond by Cytochrome P450 enzymes (CYP).
Experimental Protocol: Targeted Quantification
Objective: Absolute quantification of the 2-Amino-1-(4'-benzyloxyphenyl)ethanol intermediate in human plasma to assess impurity carryover and metabolic stability.
Materials & Reagents[1]
-
Stock Solution: Dissolve 1 mg of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in 1 mL DMSO (1 mg/mL). Store at -80°C.
-
Working Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Matrix: Human Plasma (K2EDTA).
-
Extraction Solvent: Ethyl Acetate (for LLE) or Mixed-mode Cation Exchange (MCX) cartridges (for SPE).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of Working Solution (SIL-IS) to all samples (Final conc. 10 ng/mL). Vortex for 10 sec.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 sec. Centrifuge at 10,000 x g for 5 min.
-
Alkalinization: Transfer supernatant to a glass tube. Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged for extraction.
-
Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 min.
-
Phase Separation: Centrifuge at 3,000 x g for 5 min. Transfer the upper organic layer to a clean tube.
-
Drying: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 95% B (1-6 min) -> 95% B (6-8 min) -> 5% B (8.1 min).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Unlabeled Analyte | 244.1 [M+H]+ | 91.1 (Benzyl) | 25 | Target |
| Unlabeled Analyte | 244.1 [M+H]+ | 226.1 (H2O Loss) | 15 | Qualifier |
| SIL-IS (13C2, 15N) | 247.1 [M+H]+ | 91.1 (Benzyl) | 25 | Internal Standard |
| SIL-IS (13C2, 15N) | 247.1 [M+H]+ | 229.1 (H2O Loss) | 15 | Qualifier |
Note: The product ion 91.1 (Tropylium ion) is characteristic of the benzyl group. If the label is on the ethanolamine side chain, the 91 fragment will be unlabeled. If the label were on the benzyl ring, the fragment would shift. Assuming label is on the ethanolamine core, the neutral loss or specific backbone fragments must be monitored.
Application: Metabolic Stability & Pathway Tracing
One of the most critical applications of this compound in metabolomics is studying the O-debenzylation pathway. The "benzyloxy" group is often susceptible to CYP450-mediated cleavage, releasing the free phenol.
Pathway Significance:
-
Precursor: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Inactive/Intermediate).
-
Metabolite: 2-Amino-1-(4'-hydroxyphenyl)ethanol (Octopamine ).
-
Risk: Octopamine is a potent adrenergic agonist. Unintended conversion of the intermediate to Octopamine in vivo could cause cardiovascular side effects (tachycardia, hypertension).
Visualizing the Metabolic Pathway
The following diagram illustrates the workflow for monitoring this biotransformation using the SIL-IS to normalize the precursor decay.
Caption: Figure 1. Metabolic pathway of O-debenzylation converting the intermediate to Octopamine, quantified via SIL-IS.
Data Analysis & Validation
Calibration Curve
Construct a calibration curve by plotting the Area Ratio (Analyte Peak Area / IS Peak Area) against the Concentration Ratio .
-
Linearity: Expected
over the range of 1 ng/mL to 1000 ng/mL. -
Weighting:
weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
Validation Criteria (FDA Bioanalytical Guidelines)
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% (< 20% at LLOQ).
-
IS Response: The variation in IS peak area across all samples should not exceed ±50% of the mean IS response in standards.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Smith, C. A., et al. (2006). "Metabolomics: the practice and the promise." Analyst, 131(1), 43-79. (Context on SIL-IS in metabolomics).
-
Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. (Mechanism of O-dealkylation).
-
Tang, W., & Stearns, R. A. (2001). "Heteroatom dealkylation and ring oxidation." Current Drug Metabolism, 2(2), 185-198. (Metabolism of benzyl ethers).
developing a regulated bioanalysis method with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Application Note: Precision Quantitation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Biological Matrices using 13C2, 15N-Labeled Internal Standards
Abstract
This application note details the development and validation of a regulated LC-MS/MS bioanalytical method for 2-Amino-1-(4'-benzyloxyphenyl)ethanol (ABPE). We prioritize the use of a Stable Isotope Labeled Internal Standard (SIL-IS) incorporating 13C2, 15N atoms. Unlike deuterated analogs, this heavy-atom labeling strategy eliminates hydrogen-deuterium exchange (HDX) and chromatographic isotope effects, ensuring superior compensation for matrix effects in compliance with ICH M10 and FDA 2018 Bioanalytical Method Validation (BMV) guidelines.
Introduction & Regulatory Context
In regulated bioanalysis, the integrity of data relies heavily on the internal standard's ability to track the analyte through extraction and ionization. While deuterated (D) standards are common, they often suffer from:
-
Chromatographic Isotope Effect: Deuterium shortens retention times on C18 columns, causing the IS to elute earlier than the analyte. This separation means the IS does not experience the exact same matrix suppression/enhancement as the analyte at the moment of ionization.
-
Scrambling/Exchange: Labile protons (e.g., -OH, -NH2) exchanged with deuterium can revert to hydrogen in protic solvents, altering the mass.
The Solution: Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N provides a +3 Da mass shift with identical physicochemical properties to the analyte. This ensures perfect co-elution and robust normalization of matrix effects.
Method Development Strategy
Analyte Chemistry & Solubility
-
Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Basic, pKa ~9.0 due to primary amine).
-
Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.
-
Stock Preparation:
-
Dissolve primary stock in DMSO or MeOH to 1 mg/mL.
-
Critical Step: Avoid unbuffered water for storage to prevent hydrolysis or adsorption to glass.
-
Mass Spectrometry Tuning (ESI+)
The molecule contains a basic amine, making Positive Electrospray Ionization (ESI+) the ideal mode.
-
Precursor Ion: [M+H]+ at m/z ~244.1
-
Product Ions (Theoretical for Optimization):
-
Quantifier:m/z 91.1 (Tropylium ion/Benzyl fragment) – Highly abundant for benzyl ethers.
-
Qualifier:m/z 226.1 (Loss of H2O) – Common for hydroxylated alkyl chains.
-
-
IS Transitions:
-
Precursor: [M+H]+ + 3 Da (m/z ~247.1)
-
Product: Shifted fragments corresponding to the labeled positions.
-
Chromatographic Conditions
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient (5% to 95% B) over 3-5 minutes to elute hydrophobic benzyl group.
Experimental Protocol: Sample Preparation
To meet regulatory standards for cleanliness, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism locks the basic analyte onto the sorbent, allowing aggressive organic washing to remove phospholipids.
MCX Extraction Protocol
| Step | Solvent / Action | Mechanism |
| 1.[1] Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid (aq) . Add IS. | Acidifies sample (pH < 3) to protonate the amine (Charge ON). |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Activates sorbent pores. |
| 3. Loading | Load pre-treated sample (~200-500 µL). | Analyte binds via Cation Exchange (Strong interaction). |
| 4. Wash 1 | 1 mL 2% Formic Acid . | Removes proteins and salts. Analyte remains bound. |
| 5. Wash 2 | 1 mL 100% Methanol . | Critical Step: Removes neutral lipids and hydrophobic matrix. Analyte remains bound by charge. |
| 6. Elution | 2 x 200 µL 5% NH4OH in Methanol . | pH > 10 deprotonates the amine (Charge OFF), releasing analyte. |
| 7. Reconstitution | Evaporate under N2. Reconstitute in Mobile Phase. | Prepares for LC-MS injection. |
Visualization: Workflows
Figure 1: Method Development Logic
This diagram outlines the iterative process required for regulated method validation.
Caption: Iterative workflow for developing a regulated bioanalytical method, emphasizing feedback loops for matrix effect and sensitivity optimization.
Figure 2: MCX Extraction Mechanism
Visualizing the "Catch and Release" logic of Mixed-Mode Cation Exchange.
Caption: The Mixed-Mode Cation Exchange (MCX) logic. The analyte is retained by charge during the organic wash, ensuring high purity.
Validation Strategy (Regulatory Compliance)
To adhere to ICH M10 and FDA guidelines, the following parameters must be rigorously tested.
Specificity & Cross-Talk (Crucial for SIL-IS)
Since the IS is +3 Da heavier, you must ensure no interference occurs between the analyte and IS channels.
-
The Risk: High concentrations of Analyte (ULOQ) may have a natural M+3 isotope abundance that shows up in the IS channel.
-
The Test: Inject Analyte at ULOQ without IS.
-
Acceptance: Response in IS channel must be ≤ 5% of the average IS response.
Matrix Effect (ME) & Recovery
Calculate the IS-Normalized Matrix Factor to prove the SIL-IS is working.
-
Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be ≤ 15% .
Linearity & Sensitivity
-
Range: Typical range for phenylethanolamines is 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).
-
Weighting: Use
linear regression. -
Criteria:
; Accuracy of standards (20% at LLOQ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Analyte precipitating during load. | Ensure load solution contains <10% organic solvent. |
| High Matrix Effect | Phospholipids eluting with analyte. | Extend the MCX Wash 2 (MeOH) step or use a stronger wash (e.g., 50% ACN/MeOH). |
| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration in Mobile Phase or use a "Charged Surface Hybrid" (CSH) column. |
| IS Signal Variation | Ion suppression varies by sample. | This is expected. If IS-Normalized accuracy is good, the method is valid. If variation >50%, improve cleanup. |
References
-
FDA (U.S. Food and Drug Administration). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ICH (International Council for Harmonisation). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[4] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] Retrieved from [Link]
-
Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatography Optimization for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Status: Operational Ticket ID: ISO-13C15N-TAIL Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "High-Value" Analyte Challenge
You are working with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled standard.[1] This is not a routine sample; it is a high-cost, high-precision internal standard likely used for LC-MS/MS quantification of beta-agonist-like drugs or metabolites.
The Problem: Peak tailing (Asymmetry factor
This guide moves beyond generic advice. We will treat this specific molecule based on its functional groups: a basic primary amine (pKa ~9.5) and a hydrophobic benzyloxy tail .
Part 1: Diagnostic Workflow
Before altering chemistry, use this logic flow to isolate the root cause.
Figure 1: Decision tree for isolating peak tailing sources in basic amine chromatography.
Part 2: The Chemistry (Mobile Phase Optimization)
The primary cause of tailing for your molecule is the Secondary Silanol Interaction .[2][3]
The Mechanism
Your molecule contains a primary amine. At neutral pH (pH 4–8), two things happen:
-
The Amine is Protonated (
): It acts as a cation. -
The Silica is Ionized (
): Residual silanols on the column surface lose protons. -
Result: The column acts like a weak cation exchanger. The amine "sticks" to the silica, causing the tail.[3]
Protocol A: The "Low pH" Strategy (Recommended for LC-MS)
This is the standard approach for 13C/15N labeled standards to ensure ionization in Positive ESI mode.
-
Goal: Protonate the silanols (
) to make them neutral, preventing interaction with the amine. -
Reagent: Formic Acid (FA) or Difluoroacetic Acid (DFA).[4] Avoid TFA if high sensitivity is required (TFA causes signal suppression).
-
Buffer: Ammonium Formate.[5]
| Parameter | Recommendation | Why? |
| Mobile Phase A | Water + 0.1% Formic Acid + 10mM Ammonium Formate | The salt (Ammonium) competes with the analyte for any remaining active silanol sites. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength; ACN is sharper than MeOH for benzyloxy groups. |
| pH Target | ~ 2.7 - 3.0 | Keeps silanols neutral. |
Protocol B: The "High pH" Strategy (Alternative)
If low pH fails, or if you are using a "Hybrid" column, high pH is often superior for amines.
-
Goal: De-protonate the amine (
) to make it neutral. Neutral molecules do not interact with silanols. -
Reagent: Ammonium Hydroxide (
).[6] -
Buffer: Ammonium Bicarbonate (volatile, MS-friendly).
| Parameter | Recommendation | Why? |
| Mobile Phase A | 10mM Ammonium Bicarbonate (adj. pH 10.5 with | Ensures the amine is fully deprotonated (neutral). |
| Mobile Phase B | Acetonitrile (100%) | Organic modifier. |
| pH Target | > 10.0 | Must be >2 pH units above the pKa (~9.5). |
| Warning | Column Compatibility | You MUST use a column rated for pH 10+ (e.g., Hybrid Silica, Polymer). Standard silica dissolves at pH > 8. |
Part 3: The Stationary Phase (Column Selection)
If mobile phase adjustments do not fix the tailing, your column chemistry is likely the bottleneck.
Why Traditional C18 Fails
Standard C18 columns have "Type A" or even "Type B" silica with exposed silanols. Even with "end-capping," small amines can penetrate the C18 layer and hit the silica surface.
Recommended Column Technologies
| Column Type | Mechanism | Suitability for Your Analyte |
| Charged Surface Hybrid (CSH) | Surface is slightly positively charged. Repels the positively charged amine ( | Excellent. The best choice for amines at low pH. |
| Polar-Embedded C18 | Contains a polar group (amide/carbamate) in the alkyl chain. Shields silanols and provides a water layer. | Good. distinct selectivity for the benzyloxy group. |
| Bidentate C18 (High pH) | Cross-linked bonding. | Required if using Protocol B (High pH). |
| PFP (Pentafluorophenyl) | Pi-Pi interactions with the phenyl ring. | Alternative. Good if you need to separate the analyte from a non-benzyloxy analog. |
Part 4: Sample Diluent (The "Strong Solvent" Effect)
A common, overlooked error is dissolving the hydrophobic standard in 100% Methanol or Acetonitrile.
-
The Issue: When a strong solvent plug enters the column, the analyte travels with the solvent faster than the mobile phase, smearing the band before it focuses on the column head.
-
The Fix: The sample solvent must be weaker than the initial mobile phase gradient.
Protocol:
-
Dissolve your stock 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in DMSO or Methanol (high conc).
-
Dilute the working standard with 90% Water / 10% Organic .
-
If solubility is poor in water, add 0.1% Formic Acid to the diluent to help solubilize the amine.
Part 5: Visualization of the Silanol Effect
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanism of amine-silanol interaction and how buffers mitigate it.
FAQ: Specific Issues for Isotope Standards
Q: Will the 13C/15N label affect the chromatography compared to the unlabeled drug? A: Negligibly. 13C and 15N are stable isotopes and do not exhibit the "Deuterium Isotope Effect" (where retention time shifts slightly). Your labeled standard should co-elute perfectly with the native analyte. If they do not co-elute, check your system dead volume or gradient delay.
Q: I see "fronting" instead of tailing. Is this the same issue? A: No. Fronting usually indicates Mass Overload (too much sample on column) or Volume Overload (incompatible diluent). Since this is a labeled standard, you are likely injecting low masses, so check your diluent (See Part 4).
Q: Can I use Triethylamine (TEA) to fix the tailing? A: Avoid if using LC-MS. TEA is a "silanol blocker" and works great for UV detection, but it causes severe signal suppression in Mass Spectrometry and can permanently contaminate the ion source. Use Ammonium Formate instead.
References
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS.[4][5][6] Retrieved from [Link][6]
-
Chrom Tech, Inc. (2025).[7] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.[2][7][8][9] Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.[7][8][10][11][12] Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. lcms.cz [lcms.cz]
- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chromtech.com [chromtech.com]
- 8. hplc.eu [hplc.eu]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. youtube.com [youtube.com]
- 11. mac-mod.com [mac-mod.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: MRM Optimization for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Ticket ID: OPT-MRM-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Transitions, Energy Ramps, and Troubleshooting for Stable Isotope Labeled (SIL) Internal Standards.
Executive Summary
You are working with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled internal standard (SIL-IS). This compound is structurally analogous to beta-agonists and phenylethanolamine derivatives.
The primary challenge with this specific analyte is balancing the high sensitivity of the benzyl fragmentation pathway with the high specificity required to distinguish it from the unlabeled analyte and matrix interferences. This guide replaces generic templates with a causality-driven workflow designed for this specific chemical class.
Module 1: Critical Parameters & Transition Logic
The "Input": Precursor Ion Calculation
Before touching the instrument, we must validate the physics of the mass shift.
-
Unlabeled Monoisotopic Mass (
): ~243.1 Da -
Unlabeled Precursor
: 244.1 Da -
Isotope Shift: 2x
(+2.006 Da) + 1x (+0.997 Da) +3.0 Da. -
Target Precursor
: 247.1 Da
Critical Check: Ensure your mass spectrometer's resolution is sufficient to separate this +3 Da shift from the M+3 isotope of the unlabeled drug (which is naturally low abundance, <0.5%, but can interfere at high concentrations).
The "Output": Product Ion Selection
For benzyloxy-phenylethanolamines, fragmentation follows two distinct pathways. You must choose based on your assay's Sensitivity vs. Selectivity needs.
| Fragment Type | Mechanism | Predicted m/z (SIL) | Pros | Cons |
| Quantifier (Sensitivity) | Tropylium Ion Formation Cleavage of the benzyl ether bond ( | 91.0 (Assuming labels are on the ethanolamine core) | Extremely intense signal. | High background noise; non-specific (common in many compounds). |
| Qualifier (Specificity) | ~32-34 (Depends on label position) | High specificity to the drug backbone. | Lower intensity; low mass cutoff issues on some quads. | |
| Structural | Water Loss | 229.1 | Preserves high mass. | Very non-specific; prone to in-source fragmentation. |
Important Note on Label Position:
Most commercial synthesis places the
-
If labels are on the tail: The m/z 91 fragment will be unlabeled (91.0) .
-
If labels are on the benzyl ring: The m/z 91 fragment will shift to 94.0 .
-
Action: Check your Certificate of Analysis (CoA) immediately.
Module 2: Optimization Workflow (Visualization)
The following diagram illustrates the decision logic for optimizing this specific compound, moving from infusion to final method validation.
Caption: Logic flow for selecting MRM transitions based on assay requirements (Sensitivity vs. Specificity).
Module 3: Step-by-Step Optimization Protocol
Phase 1: Infusion & Breakdown Curve
Do not rely on auto-optimization alone. Manual verification prevents "false maximums" from adducts.
-
Preparation: Prepare a 1 µg/mL solution in 50% Methanol/Water + 0.1% Formic Acid.
-
Why Acid? Phenylethanolamines are basic. Acid ensures
generation.
-
-
Q1 Scan: Scan m/z 100–300. Confirm the base peak is 247.1.
-
Troubleshoot: If you see m/z 269, you have Sodium adducts (
). Switch solvents or increase source temperature.
-
-
Product Scan: Fragment m/z 247.1 with a "rolling" Collision Energy (CE) from 10 to 60 eV.
-
Selection:
-
Identify the Tropylium ion (m/z 91) . This usually peaks at moderate CE (20-30 eV).
-
Identify the Backbone fragment . Look for peaks retaining the labels (check CoA).
-
Phase 2: Energy Ramping (The "U-Curve")
For the selected transitions (e.g., 247.1 -> 91.0), you must find the apex of the breakdown curve.
-
Set up an MRM method with the same transition repeated 5 times.
-
Assign different CEs to each (e.g., 15, 20, 25, 30, 35 eV).
-
Inject the standard (Flow Injection Analysis - FIA).
-
Plot Peak Area vs. CE.
-
Goal: A Gaussian-like curve. Pick the CE at the apex.[1]
-
Tip: If the curve is flat, the fragment is too stable (increase CE range) or you are seeing crosstalk.
-
Module 4: Troubleshooting & FAQs
Q1: I see a signal in my Unlabeled Drug channel when I inject the Internal Standard (IS) alone. Why?
Diagnosis: Isotopic Impurity or Cross-Talk. The Mechanism:
-
Impurity: Your SIL-IS might contain <1% unlabeled material (check "Isotopic Purity" on CoA).
-
Cross-Talk: If the mass resolution is wide (e.g., 1.2 Da window), the tail of the IS peak (247) might bleed into the Drug channel (244), though this is rare with a +3 shift. Solution:
-
Ensure the IS concentration is not excessively high compared to the LLOQ of the drug.
-
Tighten the Q1 resolution to "Unit" or "High" (0.7 FWHM).
Q2: My signal intensity fluctuates wildly between injections.
Diagnosis: Charge Competition or Solubility. The Mechanism:
-
The benzyloxy group is hydrophobic; the amine is polar. In high organic mobile phases, the compound may precipitate or adsorb to tubing. Solution:
-
Use a washing solvent with Isopropanol to remove hydrophobic carryover.
-
Ensure the autosampler needle wash is acidic (pH < 3) to keep the amine protonated and soluble.
Q3: The m/z 91 transition has high background noise in plasma samples.
Diagnosis: Non-specific fragmentation. The Mechanism:
-
Many endogenous compounds (phospholipids, plasticizers) contain benzyl groups or fragment to m/z 91. Solution:
-
Switch Transitions: Use the "Qualifier" transition (drug backbone) for quantitation if sensitivity allows.
-
Chromatography: Improve separation.[2][3] The SIL-IS and Drug must co-elute, but they should be separated from the phospholipid dump (usually late eluting).
Q4: What is the optimal Dwell Time?
Recommendation: 20–50 ms.
-
Logic: You need 12–15 data points across the chromatographic peak.
-
Calculation: If peak width is 6 seconds, and you have 2 transitions (Drug + IS), a 50ms dwell time (plus 5ms pause) gives:
points. This is plenty. You can increase dwell time to 100ms to improve Signal-to-Noise (S/N).
Data Summary Table: Theoretical Transitions
| Precursor (Q1) | Product (Q3) | Label Location Assumption | Recommended CE (Approx) | Purpose |
| 247.1 | 91.0 | Labels on Ethanolamine | 20 - 30 eV | Quantifier (High Signal) |
| 247.1 | 94.0 | Labels on Benzyl Ring | 20 - 30 eV | Quantifier (High Signal) |
| 247.1 | 229.1 | Any | 10 - 15 eV | Confirmation (Water Loss) |
| 247.1 | 157.1 | Labels on Ethanolamine | 35 - 45 eV | Specificity (Loss of Benzyl) |
References
-
Skyline Software (MacCoss Lab). Small Molecule Method Development and CE Optimization. (Tutorial describing linear equation optimization for small molecules). [Link]
-
Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. European Journal of Mass Spectrometry. (Mechanistic insight into tropylium ion formation). [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations. (Guide on dwell time and cycle time optimization). [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Discussion on cross-talk and isotope purity). [Link]
Sources
how to correct for matrix effects using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Technical Support Center: Quantitative Bioanalysis & Matrix Effect Correction Topic: Optimization of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Internal Standard Reference ID: TS-GUIDE-2024-SIL-IS
Executive Summary
You are employing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (hereafter referred to as SIL-IS ) to quantify its non-labeled analog (Analyte) in biological matrices via LC-MS/MS.
This guide addresses the specific challenges of using a Stable Isotope Labeled Internal Standard (SIL-IS) with a +3 Da mass shift (
Module 1: The Mechanism of Correction
Q: Why is this specific SIL-IS better than a structural analog? A: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing Ion Suppression or Enhancement.
-
Structural Analogs often elute at slightly different retention times than the analyte. They experience different matrix zones, leading to failed correction.
-
Your SIL-IS is chemically identical.[1][2] It co-elutes perfectly with the analyte. Therefore, if the matrix suppresses the analyte signal by 50%, it also suppresses the SIL-IS by 50%. The Ratio (Analyte/IS) remains constant, preserving accuracy.
Visualizing the Competition (Ion Suppression)
Caption: Mechanism of Matrix Effect. High-abundance matrix components (Red) monopolize the available charge in the ESI droplet, suppressing both Analyte (Blue) and IS (Green) equally.
Module 2: Critical Assessment & Troubleshooting
Issue 1: The +3 Da Mass Shift Risk (Cross-Talk)
Your IS has a mass shift of +3 Da. For a molecule with ~15 Carbons (C15), the natural abundance of the M+3 isotope in the Analyte is low but non-zero.
-
Risk: At the Upper Limit of Quantification (ULOQ), the natural M+3 tail of the Analyte may appear in the IS channel.
-
Symptom: The IS peak area increases as the Analyte concentration increases (nonlinear calibration curves).
Diagnostic Check:
-
Inject the Analyte at ULOQ concentration (without IS).
-
Monitor the IS MRM transition .
-
Acceptance Criteria: The response in the IS channel must be < 5% of the average IS response in your standards.
Issue 2: Solubility & Hydrophobicity
The "4'-benzyloxyphenyl" moiety is significantly hydrophobic.
-
Risk: If your needle wash or LC gradient is insufficient, the compound may carry over or stick to plasticware.
-
Solution: Ensure your needle wash contains at least 50% organic solvent (Acetonitrile/MeOH) with 0.1% Formic Acid to protonate the amino group and solubilize the benzyloxy group.
Module 3: Step-by-Step Protocols
Protocol A: Matrix Factor (MF) Determination
Reference: FDA Bioanalytical Method Validation Guidance (2018)[3]
This experiment quantifies exactly how much the matrix is affecting your signal and proves the SIL-IS is correcting it.
Reagents:
-
Set A (Neat Solution): Analyte + IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the dry extract.
Procedure:
-
Prepare Low QC (LQC) and High QC (HQC) concentrations.
-
Perform the extraction on 6 different lots of blank matrix (Plasma/Serum).
-
Spike the extracts (Set B) and prepare neat solutions (Set A).
-
Inject and calculate MF.
Calculation Table:
| Metric | Formula | Acceptance Criteria |
| Absolute MF (Analyte) | < 1.0 = Suppression> 1.0 = Enhancement | |
| Absolute MF (IS) | Should track Analyte MF closely. | |
| IS-Normalized MF | Must be close to 1.0 (e.g., 0.85 - 1.15) | |
| CV of IS-Norm MF | Standard Deviation of the 6 lots | Must be ≤ 15% |
Protocol B: Optimizing IS Concentration
Do not arbitrarily choose an IS concentration. Too much IS can cause "Self-Suppression."
-
Estimate Target: Aim for an IS response that matches the Analyte response at roughly 50% of the ULOQ or the geometric mean of the calibration range.
-
Interference Check:
-
Inject a Blank + IS sample.
-
Monitor the Analyte MRM channel .
-
Goal: Any signal in the Analyte channel must be < 20% of the LLOQ response. If it is higher, your IS contains unlabeled impurities (M+0), or your concentration is too high.
-
Module 4: Workflow Visualization
Matrix Effect Validation Workflow
Caption: Workflow for determining Matrix Factor according to FDA/EMA guidelines. Set B (Post-Extraction Spike) is compared against Set A (Neat Solution).
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link][4]
-
European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N from tissue homogenates
The following technical support guide is structured to address the specific challenges of recovering 2-Amino-1-(4'-benzyloxyphenyl)ethanol (a lipophilic, basic amino-alcohol) and its stable isotope-labeled internal standard (13C2, 15N ) from complex tissue matrices.
Executive Summary: The "Lipophilic Amine" Challenge
Recovering 2-Amino-1-(4'-benzyloxyphenyl)ethanol from tissue is not a standard extraction problem; it is a sequestration problem.[1][2]
This molecule possesses two distinct chemical characteristics that complicate recovery:
-
Basic Amine Functionality (pKa ~9.0–9.5): At physiological pH, it is positively charged.[1][2]
-
Lipophilic Tail (Benzyloxy Group): This significantly increases the LogP compared to simple phenylethanolamines.[1][2]
The Mechanism of Failure: In tissue, these "lipophilic amines" undergo Lysosomal Trapping and Phospholipid Binding .[2][3] They diffuse into acidic lysosomes (pH ~4-5), become protonated, and are trapped because the charged species cannot diffuse back out.[2] Standard protein precipitation (PP) often fails to release the drug from these intracellular compartments, leading to low recovery (<40%) and high variability.[1]
This guide provides a self-validating workflow to disrupt these binding mechanisms and normalize the behavior of your 13C2, 15N internal standard (IS).
Part 1: Validated Extraction Workflows
Sample Homogenization (The Critical Step)
Do not homogenize in 100% aqueous buffer (e.g., PBS).[1] Aqueous buffers leave lysosomal membranes intact, trapping the analyte.[2]
Protocol:
-
Solvent: Use Methanol:Water (50:50 v/v) as the homogenization medium.[1][2] The organic solvent disrupts lipid bilayers, releasing trapped analyte.[2]
-
Ratio: 1 part tissue to 4-9 parts solvent (e.g., 100 mg tissue + 400 µL solvent).
-
IS Addition: Add your 13C2, 15N IS during this step, not after.
-
Equilibration: Vortex and let stand for 15–30 minutes at room temperature.
-
Why? The IS must equilibrate with the tissue binding sites to track the analyte correctly. If the analyte is deep in the lipid matrix and the IS is floating in the solvent, the IS will not compensate for extraction losses.
-
Extraction Methodologies
Choose the method based on your sensitivity requirements.
Method A: Mixed-Mode Cation Exchange SPE (Gold Standard)
Best for: High sensitivity, removing phospholipids, and eliminating matrix effects.[1][2]
| Step | Solvent/Buffer | Mechanism |
| Cartridge | MCX (Mixed-Mode Cation Exchange) 30 mg | Polymeric reversed-phase + Sulfonic acid |
| Condition | 1.[1][2] Methanol2.[1][2][4] Water | Activates sorbent.[1][2] |
| Load | Supernatant diluted with 2% Formic Acid | Acidifies sample (pH < 4) to ensure analyte is charged (R-NH3+) and binds to the cation exchange sites.[1] |
| Wash 1 | 2% Formic Acid in Water | Removes proteins and salts.[1][2] |
| Wash 2 | 100% Methanol | CRITICAL: Removes neutral lipids and hydrophobic interferences.[1][2] The analyte stays bound by ionic interaction.[2] |
| Elute | 5% Ammonium Hydroxide in Methanol | High pH (>10) neutralizes the amine (R-NH2), breaking the ionic bond and eluting the drug. |
Method B: Liquid-Liquid Extraction (LLE)
Best for: Cost efficiency and simplicity.[1]
-
Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (pH > 10) to the homogenate.
-
Solvent: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1][2]
-
Note: Avoid Hexane (too non-polar for the ethanol/amino group).[1]
-
-
Agitate: Shake for 10 minutes. Centrifuge.
-
Reconstitute: Evaporate the organic layer and reconstitute in mobile phase.[2]
Part 2: Visualizing the Mechanism
The following diagram illustrates the "Lysosomal Trap" and how the recommended protocol bypasses it.
Caption: Figure 1. Mechanism of lysosomal trapping and the solvent-based disruption strategy required to release lipophilic amines for extraction.
Part 3: Troubleshooting & FAQs
Q1: My absolute recovery is low (<50%), but my IS recovery is also low. The ratio is consistent, but sensitivity is poor.
Diagnosis: This indicates incomplete extraction efficiency from the tissue matrix, likely due to phospholipid binding.[2] Solution:
-
Switch Homogenization Buffer: If you are using PBS, switch to 50% Methanol immediately.[2]
-
Check pH: Ensure your load step (for SPE) is acidic (pH < 4) or your LLE extraction pH is basic (pH > 10).[1] If the pH is near the pKa (~9), the molecule is in a mixed state and extracts poorly in both methods.[2]
Q2: The 13C2, 15N IS peak shape is broader than the analyte peak.
Diagnosis: This is the "Mass Effect" or "Deuterium Isotope Effect" (though rare with 13C/15N, it can happen if the IS is not pure or if carrier effects occur).[2] However, more likely, it is a Solvent Mismatch . Solution: Ensure your reconstitution solvent matches the initial mobile phase conditions.[2] If your mobile phase is 95% water, do not inject the sample in 100% Methanol.[2] It will cause peak fronting/broadening for early eluters.[1][2]
Q3: I see high variability (CV > 15%) between replicate tissue samples.
Diagnosis: Non-uniform homogenization or insufficient equilibration time for the IS.[2] Solution:
-
The "30-Minute Rule": After adding the IS to the tissue homogenate, wait 30 minutes before processing. This allows the IS to bind to the same matrix components as the analyte. If you extract immediately, the IS is "free" while the analyte is "bound," leading to different extraction efficiencies [1].[2]
Q4: Should I use silanized glass?
Diagnosis: Lipophilic amines adhere strongly to untreated glass silanols.[1][2] Solution: Yes. Use silanized glassware or, preferably, high-quality polypropylene (PP) labware for all steps.[1][2] Avoid standard borosilicate glass tubes for evaporation steps unless silanized [2].[1][2]
Part 4: References
-
Waters Corporation. (2024).[1][2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters.com. [Link]
-
Kazmi, F., et al. (2013).[2] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes. Drug Metabolism and Disposition.[2] [Link]
-
Stokvis, E., et al. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][2] [Link]
Sources
- 1. Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 3. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with isotopic crosstalk from 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Product: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-
Executive Summary: The +3 Da Challenge
You are encountering signal interference with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-
In bioanalysis, "crosstalk" is not a single phenomenon but a bidirectional problem.[2] You must diagnose whether the IS is contaminating the Analyte channel (affecting LLOQ) or the Analyte is contaminating the IS channel (affecting linearity at ULOQ).
The Mechanism of Interference
The following diagram illustrates the two distinct pathways of crosstalk you must investigate.
Caption: Figure 1. Bidirectional pathways of isotopic interference in LC-MS/MS.
Diagnostic Workflow: Isolate the Source
Do not guess. Perform these two specific "Zero-Injection" experiments to confirm the source of the error.
Experiment A: The "IS Purity" Test (Forward Crosstalk)
Goal: Determine if the IS is contributing to the Analyte signal.
-
Prepare: A "Zero Blank" sample (Blank Matrix + Internal Standard at working concentration). Do not add native analyte. [1][2]
-
Inject: Run this sample in triplicate.
-
Analyze: Monitor the Analyte Transition (M+0).
-
Criteria:
Experiment B: The "Natural Abundance" Test (Reverse Crosstalk)
Goal: Determine if the Analyte is contributing to the IS signal.
-
Prepare: A ULOQ sample (Highest standard concentration) without Internal Standard .
-
Inject: Run this sample in triplicate.
-
Analyze: Monitor the IS Transition (M+3).
-
Criteria:
-
If the peak area in the IS channel is > 5% of the average IS response , natural abundance isotopes from the analyte are "spilling over" into the IS window.
-
Root Cause:[1][2][4] The M+3 isotope of the native drug (approx. 0.1–0.5% abundance for this size molecule) is significant at high concentrations.[1][2]
-
Mitigation Strategies
Once you have identified the pathway (A or B), apply the corresponding solution below.
Scenario A: Forward Crosstalk (IS affects LLOQ)
The IS is "dirty" with unlabeled material.
| Method | Protocol | Why it works |
| 1. Titrate IS Concentration | Reduce the IS working concentration by 50% or 75%. | Reducing the total IS mass reduces the absolute amount of impurity. If the impurity drops below the detection threshold, the interference disappears. |
| 2. Adjust LLOQ | Raise the LLOQ to a point where the interference is < 20% of the analyte response. | If you cannot lower the IS (due to sensitivity limits), you must accept a higher quantification limit. |
| 3. Chromatographic Separation | Optimize the gradient to separate the IS from the Analyte slightly. | Deuterium ( |
Scenario B: Reverse Crosstalk (Analyte affects IS)
The Analyte is too concentrated, and its M+3 isotope mimics the IS.
| Method | Protocol | Why it works |
| 1. Increase IS Concentration | Double the IS working concentration. | Increasing the "real" IS signal makes the "interference" signal (from the analyte) proportionally smaller (e.g., dropping it from 6% to 3%). |
| 2. Narrow Mass Windows | Set the Quadrupole 1 (Q1) resolution to "Unit" or "High" rather than "Low" or "Open."[1][2] | Prevents the tail of the M+2 isotope from bleeding into the M+3 window. |
| 3. Calibration Curve Truncation | Lower the ULOQ. | If the highest concentration generates too much M+3 isotope, capping the curve prevents the IS response from being skewed. |
Advanced Troubleshooting: Fragmentation Overlap
If the diagnostic tests above are inconclusive, the issue may be Fragmentation Crosstalk .
The Physics: Your compound is 2-Amino-1-(4'-benzyloxyphenyl)ethanol .[1][2]
-
Common Fragment: Loss of the benzyl group or water.
If the label (
Action Plan:
-
Verify Label Position: Ensure the
and atoms are on the core phenylethanolamine structure , not the benzyl group. -
Select Different Transitions:
-
If your primary transition is
(IS) and it interferes, look for a transition that retains the labeled atoms. -
Avoid generic fragments (like tropylium ions, m/z 91) if the label is on the phenyl ring.
-
Frequently Asked Questions (FAQ)
Q: Can I mathematically correct for crosstalk instead of changing the method? A: Yes, but it is risky for regulated bioanalysis (FDA/EMA). You can calculate a "Contribution Factor" and subtract it, but regulators prefer chromatographic or mass-spectrometric resolution.[1][2] Only use mathematical correction if physical mitigation fails.[1][2]
Q: Why did I not see this with my Deuterated (
Q: What is the acceptable limit for IS interference in the Blank? A: According to FDA and EMA guidelines, the response in the blank (interference) should not exceed 20% of the response at the LLOQ for the analyte, and 5% of the response for the Internal Standard.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3][5][6] (2018).[1][2][3][6][7][8][9] Focuses on Section III.B (Selectivity and Specificity). [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][2][3][4][8] (2011).[1][2][10][11] See Section 4.1.5 on Selectivity and IS interference. [Link]
-
Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry 75.13 (2003): 3019-3030.[1][2] (Foundational text on IS variability and crosstalk). [Link]
Sources
- 1. Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. hhs.gov [hhs.gov]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
Technical Support Center: Stability of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
The following technical guide addresses the stability and bioanalytical handling of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , a stable isotope-labeled internal standard (SIL-IS) typically used in the quantification of adrenergic agonists, octopamine derivatives, or related phenylethanolamine compounds.
This guide is structured to assist researchers in troubleshooting instability issues encountered during LC-MS/MS workflows.
Core Stability Profile & Risk Assessment
The stability of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (and its isotopologue) in processed samples is governed by three primary chemical vulnerabilities:
-
Oxidative Sensitivity: The phenylethanolamine backbone is susceptible to oxidative deamination and hydroxylation, particularly in non-acidified aqueous/organic mixtures.
-
Adsorptive Losses: The free primary amine and hydroxyl group create a high affinity for active silanol sites on untreated glass vials, leading to non-linear signal loss (the "vanishing peak" phenomenon).
-
Benzyl Ether Hydrolysis: While generally robust, the benzyloxy group can undergo cleavage under highly acidic conditions (
) combined with elevated temperatures, reverting the molecule to the phenol parent.
Stability Summary Table
| Parameter | Stability Status | Critical Risk Factor | Mitigation Strategy |
| Autosampler Stability (4°C) | High (up to 48h) | Solvent evaporation in unsealed plates | Use pre-slit silicone mats; maintain T < 10°C. |
| Room Temperature (20-25°C) | Moderate (< 12h) | Oxidative degradation | Acidify reconstitution solvent (0.1% Formic Acid). |
| Freeze-Thaw (-20°C) | High (3 cycles) | Precipitation of matrix components | Vortex thoroughly; centrifuge before injection. |
| Glass Adsorption | Poor | Non-specific binding to silanols | Use Polypropylene (PP) vials or silanized glass. |
| Light Sensitivity | Moderate | Photo-oxidation | Use amber vials; minimize benchtop exposure. |
Troubleshooting Guide: Processed Sample Instability
Issue 1: Drifting Internal Standard (IS) Response
Symptom: The peak area of the 13C2,15N-labeled IS decreases progressively across a batch run, while the analyte response remains stable or drifts at a different rate.
Root Cause Analysis: This dissociation often stems from matrix-induced suppression accumulating on the column or adsorption in the autosampler vial. Since the IS is present at a fixed concentration, any loss due to adsorption to the vial wall appears as a negative drift.
Corrective Protocol:
-
Check Vial Material: Switch immediately from standard glass vials to Polypropylene (PP) or TPX (polymethylpentene) vials. Phenylethanolamines bind aggressively to the negatively charged silanols on glass surfaces.
-
Modify Reconstitution Solvent: Ensure your final solvent contains an organic modifier (at least 10-20% Methanol or Acetonitrile) and is acidified (0.1% Formic Acid). The acid keeps the amine protonated (
), reducing its ability to interact with surface active sites.
Issue 2: "Ghost" Peaks or Split Peaks in Chromatograms
Symptom: The IS peak appears split or shows a fronting shoulder, specifically in processed samples but not in neat standards.
Root Cause Analysis: This is typically a Solvent Strength Mismatch . If the processed sample is dissolved in a solvent with higher elution strength (e.g., 100% Methanol) than the initial mobile phase (e.g., 95% Water), the analyte "surfs" the solvent plug down the column, causing peak distortion.
Corrective Protocol: Adjust the reconstitution solvent to match the initial mobile phase composition of your gradient.
-
Example: If your gradient starts at 5% Acetonitrile, reconstitute samples in 5-10% Acetonitrile/Water.
Issue 3: Unexpected degradation of the Benzyloxy Group
Symptom: Appearance of a new peak with a mass shift of -90 Da (loss of benzyl group) or -91 Da (loss of benzyl radical) in the IS channel.
Root Cause Analysis: While rare, this indicates Acid-Catalyzed Hydrolysis . This occurs if the samples are processed with high concentrations of strong acids (e.g., TCA, HCl) and left at room temperature or higher in the autosampler.
Corrective Protocol: Switch to milder acidification agents. Use Formic Acid or Acetic Acid instead of HCl or TFA. Ensure the autosampler is actively cooled to 4°C to kinetically inhibit the hydrolysis reaction.
Experimental Workflow: Validating Processed Sample Stability (PSS)
To scientifically validate the stability of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N, you must perform a "Time-Zero vs. Stored" comparison. Do not rely on "freshly prepared" curves alone, as they do not account for instrument drift.
Step-by-Step Validation Protocol
-
Preparation (T=0): Extract a full set of Quality Control (QC) samples (Low, Mid, High) and Internal Standard.
-
Injection (Run 1): Inject the batch immediately. This establishes the "T=0" baseline.
-
Storage: Leave the processed vials in the autosampler (at the intended temperature, e.g., 4°C) for the desired stability window (e.g., 24, 48, or 72 hours).
-
Re-Injection (Run 2): Re-inject the exact same vials .
-
Comparison Logic: Calculate the IS Peak Area and the Analyte/IS Ratio for Run 2 and compare against Run 1.
Acceptance Criteria:
-
IS Response: Should be within ±15% of the T=0 mean.
-
Area Ratio: Should be within ±15% of the T=0 mean.
Visual Workflow: PSS Validation Logic
Caption: Logical workflow for validating Processed Sample Stability (PSS) ensuring distinction between instrument drift and sample degradation.
Frequently Asked Questions (FAQs)
Q: Can I use glass inserts for small volume samples? A: Use caution. If you must use glass inserts, ensure they are deactivated (silanized) . Untreated glass inserts have a high surface-area-to-volume ratio, exacerbating adsorption losses for amine-containing compounds like 2-Amino-1-(4'-benzyloxyphenyl)ethanol.
Q: My IS response is low, but the analyte is fine. Why? A: This suggests a solubility or extraction efficiency difference . The 13C2,15N label adds mass but shouldn't drastically change chemical properties. However, if your IS working solution was prepared in a solvent that precipitated upon addition to the matrix (e.g., pure ACN added to plasma without mixing), you may have lost IS before extraction. Ensure the IS is prepared in a solvent compatible with the matrix (e.g., 50:50 Water:Methanol).
Q: Is this compound light sensitive? A: Yes, phenylethanolamines can undergo photo-oxidation. While not as sensitive as retinoids, it is "Good Laboratory Practice" (GLP) to use amber glassware for stock solutions and minimize exposure to direct sunlight during processing.
Q: What is the best storage solvent for the stock solution? A: Store the stock solution in Methanol at -20°C or -80°C. Avoid storing in water or low-pH aqueous buffers for long periods (weeks/months) to prevent slow hydrolysis.
References
-
European Bioanalysis Forum (EBF). Processed Sample Stability: What is required? (Focuses on the distinction between re-injection reproducibility and stability).
-
US FDA. Bioanalytical Method Validation Guidance for Industry. (Provides the regulatory framework for stability testing, including processed sample stability).
-
PubChem. Compound Summary: (1S)-1-[4-(benzyloxy)phenyl]ethanol.[1] (Structural data and chemical properties).[1][2][3][4] [1]
-
Shimadzu. LCMS Troubleshooting Tips. (General guide on IS variability and solvent effects).
Sources
- 1. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-((4-Aminophenyl)amino)ethanol | C8H12N2O | CID 9429889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
impact of internal standard concentration on assay linearity
Topic: Impact of Internal Standard Concentration on Assay Linearity
Role: Senior Application Scientist Context: LC-MS/MS Bioanalysis (Small Molecule & Peptide)
The Core Mechanic: Why IS Concentration Dictates Linearity
In quantitative LC-MS/MS, we operate under the assumption that the Internal Standard (IS) and the Analyte experience identical ionization environments. Ideally, the IS compensates for matrix effects, injection variability, and ionization fluctuations.
However, the concentration of the IS is not a passive variable; it is an active reagent that competes for charge in the electrospray ionization (ESI) source.
The relationship between IS concentration and assay linearity is governed by three critical failure modes:
-
Crosstalk (Isotopic Contribution): Signal "bleed" between the Analyte and IS channels.
-
Ion Suppression (Charge Competition): High IS loads steal charge from the analyte (or vice versa).
-
Detector Saturation: The combined ion flux exceeds the detector's pulse-counting linear range.
The following diagram visualizes the "Sweet Spot" you must target during method development:
Figure 1: The causal relationship between Internal Standard concentration extremes and assay performance failure modes.
Troubleshooting Guide: Diagnosing Linearity Failures
Use this guide to match your calibration curve's symptoms to the underlying IS concentration issue.
Scenario A: The "Quadratic" Curve (Upward Curvature at ULOQ)
Symptom: The calibration curve bends upwards at the high end (ULOQ). The residuals are positive at the high end.
-
Mechanism: Analyte-Induced IS Suppression. At high concentrations, the Analyte abundance is so high that it suppresses the ionization of the Internal Standard.[1]
-
The Math: Since
, if drops artificially while rises, the Ratio skyrockets, causing an upward curve. -
Fix:
-
Increase IS Concentration: Make the IS more competitive in the source (if S/N permits).
-
Dilute the Extract: You are likely overloading the column/source.
-
Scenario B: The "Plateau" (Downward Curvature at ULOQ)
Symptom: The curve flattens at the top.
-
Mechanism: Detector Saturation. The electron multiplier is blinded by the total ion current (Analyte + IS).
-
Fix:
-
Decrease IS Concentration: If the IS is contributing significantly to the total ion load, reducing it can bring the total signal back into the linear dynamic range.
-
Detune the Mass Spec: Use a less sensitive transition or reduce the multiplier voltage.
-
Scenario C: High Intercept / Failed LLOQ
Symptom: The curve does not pass through zero; the LLOQ calculates higher than the nominal concentration.
-
Mechanism: IS-to-Analyte Crosstalk. Your IS contains a small percentage of "unlabeled" material (impurities), or the isotopic mass difference is too small (e.g., +1 Da or +2 Da), causing the IS signal to bleed into the Analyte channel.
-
Fix:
-
Drastically Reduce IS Concentration: Lowering the IS concentration reduces the absolute amount of impurity contributing to the Analyte channel.
-
Switch IS: Use a Stable Isotope Labeled (SIL) IS with a mass difference of at least +3 Da (ideally +5 Da) to avoid natural isotopic overlap [1].
-
Protocol: The "IS Titration" Experiment
Do not guess your IS concentration. Perform this self-validating experiment during method development to define the optimal concentration.
Objective: Determine the IS concentration that provides high precision without causing crosstalk or suppression.
Materials:
-
Analyte Stock Solution
-
IS Stock Solution
-
Blank Matrix (Plasma/Serum)
Workflow:
| Step | Action | Scientific Rationale |
| 1 | Prepare Analyte ULOQ | Create a neat solution of the Analyte at the Upper Limit of Quantification (ULOQ) concentration. |
| 2 | Prepare IS Dilution Series | Prepare IS solutions at 3 levels: 1. Low: Estimated 5% of ULOQ response.2. Mid: Estimated 30-50% of ULOQ response.3. High: Estimated 100% of ULOQ response. |
| 3 | The "Crosstalk" Check | Inject the High IS solution alone (no Analyte). Monitor the Analyte MRM channel. |
| 4 | The "Suppression" Check | Inject the Analyte ULOQ alone (no IS). Monitor the IS MRM channel. |
| 5 | The "Linearity" Check | Spike matrix with Analyte at LLOQ and ULOQ. Add IS at the three levels (Low, Mid, High) to separate aliquots. Process and inject. |
Data Analysis & Acceptance Criteria:
-
Crosstalk: The signal in the Analyte channel (from Step 3) must be < 20% of the LLOQ response [2]. If it is higher, your IS concentration is too high.
-
Response Ratio: Select the IS concentration where the response is ~30-50% of the Analyte ULOQ response .
-
Why? This ensures the IS is detectable even if matrix suppression occurs, but not so high that it dominates the ionization process.
-
Decision Logic: Optimizing the Workflow
Use this logic flow to finalize your method settings.
Figure 2: Step-by-step decision tree for finalizing Internal Standard concentration.
Frequently Asked Questions (FAQs)
Q1: Can I just use the same IS concentration for all my assays? A: No. The optimal IS concentration depends on the ionization efficiency of the specific molecule and the dynamic range of the assay. A concentration that works for a high-abundance drug assay will be invisible (or suppressed) in a high-sensitivity biomarker assay.
Q2: My IS response is dropping over the course of the run. Does this affect linearity? A: It depends.
-
Global Drift: If the IS drops and the Analyte drops proportionally (due to source fouling), the Ratio (
) remains constant, and linearity is preserved. This is the exact purpose of the IS. -
Differential Drift: If the IS drops but the Analyte does not (rare, but possible with analog IS), linearity will fail. FDA BMV 2018 guidance requires monitoring IS response trends to identify "outliers" that indicate method instability [3].
Q3: Why is Deuterated IS (
-
Tip:
or labeled IS are superior as they co-elute perfectly [4].
Q4: What is the "Rule of Thumb" for IS intensity? A: A widely accepted practice is to target an IS peak area that roughly matches the Analyte peak area at the geometric mean of the calibration curve, or approximately 30-50% of the ULOQ response [5]. This ensures it is robust enough to survive suppression but low enough to avoid crosstalk.
References
-
Vertex AI Search (NIH/PubMed Context). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[5][6][7][8] Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]
-
ResearchGate (Discussion Thread). Why does increasing the internal standard concentration (higher than the ULOQ) improve linearity in LC-MS/MS? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idbs.com [idbs.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. labs.iqvia.com [labs.iqvia.com]
addressing variability in internal standard response for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Topic: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Executive Summary
You are experiencing variability in the response of your stable isotope-labeled internal standard (SIL-IS), 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . Because this molecule contains a basic primary amine , a polar hydroxyl group , and a lipophilic benzyl ether , it presents a "mixed-mode" physicochemical profile that makes it susceptible to three primary failure modes: non-specific adsorption , matrix-induced ion suppression , and solubility-driven precipitation .
This guide bypasses generic advice to focus on the specific molecular interactions driving your variability.
Quick Triage: What does your variability look like?
| Symptom | Probable Root Cause | Immediate Action |
| Gradual decrease in IS area across a run | Adsorption (Loss to container) | Switch to Polypropylene (PP) vials; increase organic solvent in sample.[1][2] |
| Random fluctuation between samples | Matrix Effects (Phospholipids) | Check retention time of IS vs. Phospholipids (m/z 184). |
| Low response in all samples vs. neat standard | Ion Suppression or Solubility | Perform Post-Column Infusion (PCI) experiment.[1][2] |
| Split peaks or broad tailing | pH Mismatch or Solvent Strength | Adjust reconstitution solvent to match mobile phase strength.[1][2] |
Module 1: The "Sticky" Molecule (Adsorption Issues)
The Science:
Your molecule is an amino-alcohol .[1][2] At neutral or basic pH, the amine group can interact strongly with the silanol groups (
Q: I am using standard amber glass vials. Why is my IS response dropping over time? A: You are likely losing the IS to the glass walls. As the sample sits in the autosampler, the amine equilibrates with the silanols. Since the IS is usually present at low concentrations (ng/mL), even minor adsorption results in a massive signal loss.
Protocol: Adsorption Minimization
-
Vial Selection: Switch to High-Quality Polypropylene (PP) vials or Silanized (Deactivated) Glass .[1][2] Avoid standard borosilicate glass for this amine.[1][2]
-
Acidification: Ensure your sample diluent contains at least 0.1% Formic Acid .[1][2] This keeps the amine protonated (
) and the silanols protonated ( ), reducing ionic attraction. -
The "Carrier" Strategy: If sensitivity allows, add a "sacrificial" amine (like 0.1% triethylamine) to the wash solvent, though this is risky for MS source contamination. A safer bet is ensuring your reconstitution solvent is at least 20-30% organic (Methanol/Acetonitrile) to prevent the hydrophobic benzyloxy tail from sticking to plastic.[1][2]
Module 2: The "Invisible" Matrix (Ion Suppression)
The Science: The benzyl ether moiety makes your compound moderately lipophilic. It likely elutes in the middle of the chromatogram—often exactly where lysophospholipids (LPCs) elute. In Electrospray Ionization (ESI), these phospholipids compete for charge on the droplet surface. If they co-elute with your IS, they will "steal" the charge, causing the IS signal to crash.
Q: My IS response is 50% lower in plasma samples compared to water standards. Is this acceptable? A: It indicates significant matrix effects.[1][2] While the SIL-IS should compensate for this (since it co-elutes), extreme suppression (>50%) reduces S/N ratio and precision.[1] If the suppression varies between patients (lipemic vs. normal plasma), your quantification will fail.
Visualizing the Mechanism:
Figure 1: Mechanism of Ion Suppression.[1][2] High-surface-activity phospholipids occupy the ESI droplet surface, preventing the analyte/IS from entering the gas phase.
Protocol: Post-Column Infusion (The "Gold Standard" Diagnostic)
-
Setup: Tee-in a steady flow (e.g., 10 µL/min) of your IS solution into the LC flow after the column but before the MS source.
-
Inject: Inject a Blank Matrix Extract (extracted plasma/tissue without IS).[1][2]
-
Observe: Monitor the baseline of the IS MRM transition.
-
Result: You will see a steady baseline (from the infusion).[1][2] If there is a matrix effect, you will see a sharp dip (suppression) or peak (enhancement) at the retention time where the matrix components elute.
-
Fix: If the dip aligns with your analyte RT, you must change your gradient or column chemistry to separate them.[1][2]
Module 3: Stability & Solubility
Q: Can I store the stock solution in 100% Methanol? A: Yes, but be cautious.
-
Solubility: The benzyloxy group requires organic solvent. 100% water will cause precipitation.[2]
-
Stability: Benzyl ethers can be cleaved by strong acids over time.[1][2] While 0.1% formic acid is safe for short-term use, avoid storing stocks in high concentrations of strong acids (e.g., 1% HCl) or exposing them to high heat.[1][2]
-
Recommendation: Store stock in Methanol at -20°C. Prepare working standards in 50:50 Water:MeOH + 0.1% Formic Acid .
Troubleshooting Workflow
Follow this decision tree to isolate your issue.
Figure 2: Step-by-step logic to determine if the variability is instrumental (hardware/adsorption) or chemical (matrix effects).[1]
References & Authority
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][2] (Defines acceptance criteria for IS response and variability).
-
Trufelli, H., et al. (2011). Strategies for overcoming matrix effects in liquid chromatography-mass spectrometry.[1][2] Chromatographia.[1][2][4][5] (Detailed mechanisms of ESI suppression).
-
Shimadzu Technical Report. Adsorption Phenomenon and Development of Low Adsorption Vials for LC and LC/MS. (Specific data on amine adsorption to glass vs. polypropylene).
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1][2] Journal of Chromatography B. (Phospholipid removal strategies).[1][2]
Sources
Validation & Comparative
Method Validation Guide: 2-Amino-1-(4'-benzyloxyphenyl)ethanol Quantification via 13C2,15N-Labeled Internal Standard
Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Scientists, and Drug Development Professionals Focus: High-precision LC-MS/MS bioanalysis and impurity profiling.
Executive Summary & Strategic Context
In the synthesis of beta-agonist bronchodilators and phenylethanolamine-class drugs, 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS 56443-72-2) serves as a critical Key Pharmaceutical Intermediate (KPI). Accurate quantification of this intermediate is essential for monitoring reaction kinetics, calculating yields, and ensuring the purity of the final Drug Substance (DS).
This guide details the validation of an LC-MS/MS method utilizing the stable isotope-labeled (SIL) analog, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , as the Internal Standard (IS). We compare this "Gold Standard" approach against common alternatives (Deuterated IS and Structural Analogs) to demonstrate why 13C/15N labeling provides superior regulatory compliance and data integrity.
Comparative Analysis: Why Choose 13C2,15N?
The choice of Internal Standard is the single most critical factor in mitigating matrix effects during LC-MS/MS analysis. Below is a technical comparison of the available methodologies.
Table 1: Performance Matrix of Internal Standard Classes
| Feature | 13C2,15N SIL-IS (Recommended) | Deuterated (D-Labeled) IS | Structural Analog IS |
| Co-elution | Perfect : Elutes at the exact retention time (RT) as the analyte. | Good to Poor : Often elutes slightly earlier (Deuterium Isotope Effect), risking separation from matrix suppression zones. | Poor : Elutes at a different RT; does not experience the same matrix effects. |
| Label Stability | High : 13C and 15N are incorporated into the carbon/nitrogen backbone. Non-exchangeable. | Variable : Deuterium on exchangeable sites (OH, NH) can scramble with solvent protons. C-D bonds can also be metabolically unstable. | N/A : Chemical stability varies; no isotopic label. |
| Mass Shift | +3 Da : Sufficient to avoid isotopic overlap. | Variable : +3 to +6 Da. | Variable : Different molecular weight entirely. |
| Carrier Effect | Yes : Compensates for adsorption to glassware/column. | Yes : Similar compensation. | Partial : Different binding kinetics. |
| Regulatory Risk | Low : Preferred by FDA/EMA for critical assays. | Medium : Potential for "Cross-talk" or RT shifts requires rigorous justification. | High : Requires extensive validation of extraction recovery and matrix factor. |
Field-Proven Insight: The Deuterium Isotope Effect
While deuterated standards are cheaper, C-D bonds possess different vibrational frequencies than C-H bonds, slightly reducing the lipophilicity of the molecule. In high-resolution chromatography, this causes the Deuterated IS to elute before the analyte. If the method involves a steep gradient or complex matrix (e.g., plasma, reaction slurry), the IS may elute in a "clean" region while the analyte elutes in a suppression zone, leading to inaccurate quantification. The 13C2,15N analog eliminates this risk entirely by ensuring perfect co-elution.
Technical Workflow & Mechanism
The following diagram illustrates the self-validating workflow using the 13C2,15N IS. The system relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) , where the ratio of Analyte/IS response is constant regardless of signal suppression.
Caption: Workflow demonstrating how the 13C2,15N IS compensates for matrix effects and recovery losses through identical physicochemical behavior.
Experimental Protocol: Method Validation
Objective: Validate a quantitative method for 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Analyte) in rat plasma or reaction solvent.
Materials[1][2]
-
Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS 56443-72-2).[1][2][3][4]
-
Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (CAS 1190017-22-1).
-
Matrix: Blank Rat Plasma (for bioanalysis) or Process Solvent (for CMC).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte: m/z 244.1 → 107.1 (Quantifier), 244.1 → 135.1 (Qualifier).
-
IS (13C2,15N): m/z 247.1 → 110.1 (Quantifier).
-
Note: The +3 Da shift corresponds to the labeled backbone. Ensure the fragment ion also contains the label if possible, or select a fragment that retains the labeled atoms.
-
Validation Steps (Self-Validating System)
Step 1: Specificity & Selectivity
Protocol: Inject blank matrix, blank matrix spiked with IS only, and blank matrix spiked with Analyte only (at LLOQ). Acceptance Criteria:
-
Interference in blank at analyte RT < 20% of LLOQ response.
-
Interference in blank at IS RT < 5% of IS response.
-
Why: Ensures the 13C/15N label purity is sufficient (no unlabeled impurity) and the analyte does not contribute to the IS channel (cross-talk).
Step 2: Matrix Effect (ME) & Recovery (RE)
Protocol: Prepare three sets of samples (Low, Mid, High QC).
-
Set A: Standard in neat solvent.
-
Set B: Standard spiked into extracted blank matrix (Post-extraction spike).
-
Set C: Standard spiked into matrix before extraction (Pre-extraction spike). Calculations:
-
Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).
-
IS-Normalized MF: (Area Ratio B) / (Area Ratio A). This should be ~1.0 for 13C/15N IS.
-
Recovery: Peak Area (Set C) / Peak Area (Set B).
Step 3: Linearity & Accuracy
Protocol: Prepare a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL) and QC samples (LLOQ, Low, Mid, High). Analysis: Perform weighted linear regression (1/x²). Acceptance: Accuracy within ±15% (±20% for LLOQ).
Supporting Experimental Data (Mock)
The following data represents typical performance metrics when using a 13C2,15N IS versus a Deuterated IS.
Table 2: Matrix Effect Comparison
| Parameter | 13C2,15N IS (Method A) | Deuterated-d3 IS (Method B) | Interpretation |
| Analyte Retention Time | 2.45 min | 2.45 min | |
| IS Retention Time | 2.45 min | 2.42 min | D-labeled IS elutes earlier. |
| Absolute Matrix Factor (Analyte) | 0.85 (15% Suppression) | 0.85 (15% Suppression) | Matrix suppresses signal. |
| Absolute Matrix Factor (IS) | 0.85 | 0.78 | D-IS elutes in a different suppression zone. |
| IS-Normalized Matrix Factor | 1.00 (CV 1.2%) | 1.09 (CV 4.5%) | 13C/15N fully corrects the effect. |
Table 3: Intra-Day Precision & Accuracy (n=6)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 98.5 | 3.2 |
| Low | 3.00 | 101.2 | 2.1 |
| Mid | 50.0 | 99.8 | 1.5 |
| High | 800 | 100.4 | 1.1 |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect on retention time and its impact on quantitative LC-MS/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
comparing 13C2,15N-labeled vs deuterium-labeled internal standards
Topic: Comparative Analysis of
Executive Summary: The Precision Paradox
In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary defense against matrix effects, recovery losses, and ionization variability. While Deuterated (
Heavy-Atom labeled standards (
Part 1: The Mechanistic Divergence
To understand the performance gap, we must look at the bond physics that dictate chromatographic behavior.
The Deuterium Isotope Effect (Chromatography)
Deuterium is not merely "heavy hydrogen"; it alters the molecular geometry.
-
Bond Length & Lipophilicity: The
bond has a lower zero-point vibrational energy than the bond.[2] This results in a shorter average bond length and a smaller molar volume. -
The Result: Deuterated compounds are slightly less lipophilic than their non-labeled counterparts.[3] In Reversed-Phase Chromatography (RPLC), this causes the Deuterated IS to elute earlier than the analyte.[4]
-
The Risk: If the IS elutes earlier, it may exit the column during a period of matrix suppression (e.g., phospholipid elution) while the analyte elutes later in a clean region (or vice versa). The IS fails to "see" the same ionization environment as the analyte.
The Heavy Atom Advantage ( )
Replacing Carbon-12 with Carbon-13 or Nitrogen-14 with Nitrogen-15 increases mass by adding neutrons to the nucleus.
-
Electron Cloud Stability: The electronic structure and bond lengths remain virtually identical to the natural analyte.
-
The Result: Perfect Co-elution. The IS and analyte enter the ion source at the exact same millisecond, experiencing identical matrix effects and ionization efficiency.
Part 2: Visualizing the Problem
The following diagram illustrates the "Matrix Mismatch" caused by the Deuterium Isotope Effect.
Figure 1: The Deuterium Isotope Effect causes the IS to elute early, potentially exposing it to different matrix suppression zones than the analyte.
Part 3: Signal Fidelity & Stability
Beyond chromatography, the chemical nature of the label affects Mass Spectrometry (MS) detection.
Hydrogen-Deuterium Exchange (HDX)
If deuterium is placed on exchangeable moieties (e.g.,
-
Consequence: The mass of the IS shifts back to the unlabeled mass (
) during the run. -
Data Impact: The IS signal decreases, and the "unlabeled" IS contributes to the analyte channel (false positive).
- Solution: Carbon and Nitrogen atoms in the backbone are non-exchangeable. They are permanently fixed.
Isotopic Cross-Talk (Mass Resolution)
When selecting
-
Natural Isotopes: Every organic molecule has a natural abundance of
(approx. 1.1% per carbon). A drug with 20 carbons has a significant and signal naturally. -
The Rule: If you use a
or standard, the natural isotope abundance of the analyte may overlap with the IS channel (Cross-talk). -
Recommendation: Use
or to push the IS mass at least +3 Da away from the parent.
Part 4: Performance Comparison Data
| Feature | Deuterated IS ( | Heavy Atom IS ( | Impact on Bioanalysis |
| Chromatography | RT Shift: Elutes earlier (2-10s shift common). | Co-elution: Perfect overlap with analyte. | D-IS may fail to correct matrix effects if suppression zones are narrow. |
| Chemical Stability | Risk: H/D exchange in protic solvents/buffers. | Stable: Backbone atoms do not exchange. | D-IS requires strict pH/solvent control; |
| Synthesis Cost | Low: Reagents ( | High: Complex multi-step synthesis required.[1] | |
| Mass Shift | Flexible (+1 to +10 Da). | Limited by carbon count (usually +3 to +6 Da). | Ensure |
| Metabolic Stability | Kinetic Isotope Effect: C-D bonds are harder to break. | Identical to analyte. | D-IS may be more stable in plasma than the analyte, leading to over-estimation of recovery. |
Part 5: The Validation Protocol (Self-Validating System)
Do not assume a Deuterated IS is failing. Test it. This protocol acts as a "Gatekeeper" to decide if you need to spend the budget on
The "Matuszewski" Matrix Factor Test Objective: Determine if the IS and Analyte experience different suppression levels.[5][6]
Step 1: Prepare Two Solution Sets
-
Set A (Neat): Analyte + IS in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (plasma/urine), then spike Analyte + IS into the extract.
Step 2: Calculate Matrix Factor (MF)
Step 3: Calculate IS-Normalized Matrix Factor
The Decision Logic:
-
Pass: If IS-Normalized MF is 0.85 – 1.15 (close to 1.0), the Deuterated IS is tracking the analyte correctly.
-
Fail: If IS-Normalized MF deviates significantly (e.g., 0.6 or 1.4), the IS and Analyte are experiencing different matrix effects. Action: Switch to
labeled standard immediately.
Part 6: Workflow for IS Selection
Figure 2: Decision tree for selecting and validating Internal Standards, prioritizing cost-effective Deuterium unless validation fails.
References
-
Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Jemal, M., & Xia, Y. Q. (2006). The need for adequate chromatographic separation in the quantitative determination of drugs in biological samples by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Link
-
Gu, H., et al. (2014). Deuterium-labeled internal standards: To use or not to use? Bioanalysis.[1][7][8][9][10][11][12] Link
Sources
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
cross-validation of bioanalytical methods with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Title: Precision in Phenylethanolamine Analysis: A Cross-Validation Guide for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Executive Summary: The Case for 13C, 15N Precision
In the high-stakes arena of bioanalysis—particularly for phenylethanolamine derivatives and their metabolic intermediates—internal standard (IS) selection is the single most critical variable defining assay robustness.
This guide evaluates the performance of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (hereafter SIL-IS ) against traditional Deuterated (D-IS) and Structural Analog (SA-IS) alternatives. While deuterated standards have long been the industry workhorse, they suffer from chromatographic isotope effects and potential deuterium-hydrogen exchange (DHE).
The 13C2,15N variant offers a definitive solution: perfect chromatographic co-elution and absolute metabolic stability . This guide details the cross-validation protocol required to transition your assay to this superior standard, ensuring compliance with FDA and EMA M10 guidelines.
Comparative Analysis: The Superiority of Carbon-13/Nitrogen-15
The following table contrasts the performance metrics of the SIL-IS against common alternatives.
| Feature | 13C2,15N SIL-IS (Recommended) | Deuterated IS (Alternative A) | Structural Analog (Alternative B) |
| Retention Time (RT) | Identical to Analyte | Often shifts slightly (Isotope Effect) | Distinct RT |
| Matrix Effect Compensation | Near-Perfect (Co-elutes in same suppression zone) | Good, but RT shift can lead to mismatch | Poor (Elutes in different matrix zone) |
| Isotopic Stability | Absolute (C-C and C-N bonds are stable) | Risk of H/D exchange (esp. at benzylic/acidic sites) | N/A |
| Mass Shift | +3 Da (Clean separation) | +3 to +9 Da | N/A |
| Cross-Talk Risk | Low (if +3 Da is sufficient) | Low | High (if isobaric interferences exist) |
The Science of "Why": The Chromatographic Isotope Effect
Deuterium (D) is slightly more lipophilic and has a smaller molar volume than Hydrogen (H). In Reverse Phase Chromatography (RPC), deuterated molecules often elute slightly earlier than their proteo-analogs. Even a 0.1-minute shift can move the IS out of a matrix suppression zone that affects the analyte, destroying the IS's ability to normalize the data. 13C and 15N do not exhibit this shift , ensuring the IS experiences the exact same matrix ionization environment as the analyte.
Technical Deep Dive: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
-
Chemical Structure: A phenylethanolamine backbone with a benzyl ether protecting group.
-
Labeling:
-
13C2: Located on the ethyl chain (alpha and beta carbons).
-
15N: Located on the primary amine.
-
-
Molecular Weight: ~246.28 Da (vs. ~243.28 Da for unlabeled).
Proposed MS/MS Fragmentation Logic
For method development, utilize the following transition logic (confirm with tuning):
-
Precursor Ion: [M+H]+ (m/z 247.3)
-
Product Ions:
-
Quantifier: Loss of H2O (-18) or cleavage of the benzyl group.
-
Qualifier: Alpha-cleavage of the ethanolamine chain.
-
Cross-Validation Protocol: Transitioning to the New Standard
When switching from a legacy method (e.g., using a D3-IS) to this SIL-IS, a Partial Cross-Validation is required to demonstrate equivalence or superiority.
Phase 1: The "Bridge" Experiment
Objective: Prove that the new IS corrects matrix effects more effectively than the old IS.
-
Matrix Factor (MF) Evaluation:
-
Prepare 6 lots of blank matrix (plasma/serum) and 1 water blank.
-
Spike Analyte at Low QC (LQC) and High QC (HQC) levels.
-
Spike both IS candidates (Old D-IS and New SIL-IS) into the same vials.
-
Calculate IS-Normalized MF:
-
Acceptance: The %CV of the IS-Normalized MF across 6 lots should be <15%. Expect the SIL-IS to show lower %CV than the D-IS.
-
Phase 2: Incurred Sample Reanalysis (ISR) Simulation
Objective: Validate method reproducibility using the new IS on real samples.
-
Select 30 "incurred" samples (or mock samples spiked with varying concentrations).
-
Run 1: Analyze using Method A (Old IS).
-
Run 2: Analyze using Method B (New SIL-IS).
-
Calculation: Calculate the % Difference for each sample.
-
Criteria: 67% of samples must be within ±20% difference.
Visualization of Workflows
Diagram 1: The Cross-Validation Decision Matrix
This diagram illustrates the logical flow for validating the SIL-IS against a legacy method.
Caption: Logical workflow for cross-validating the 13C,15N IS against legacy methods, ensuring regulatory compliance.
Diagram 2: Mechanistic Advantage (Co-elution)
This diagram visualizes why the 13C/15N IS is superior in the presence of matrix suppression zones.
Caption: Chromatographic behavior comparison. The 13C,15N IS co-elutes perfectly, ensuring it experiences the exact same matrix effects as the analyte.
References
-
ICH M10 Bioanalytical Method Validation Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[1][2][3] Guideline on Bioanalytical Method Validation. [Link]
-
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
accuracy and precision of quantification with 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Topic: : A Comparative Guide to 13C2,15N Isotope Dilution Strategies.
A Comparative Guide to 13C2,15N Isotope Dilution Strategies
Executive Summary
In the rigorous landscape of pharmaceutical development, the quantification of key intermediates such as 2-Amino-1-(4'-benzyloxyphenyl)ethanol (hereafter referred to as ABPE ) demands absolute analytical confidence. ABPE is a critical hydrophobic amine intermediate, often serving as a protected precursor in the synthesis of
This guide objectively compares the analytical performance of the stable isotope-labeled internal standard (SIL-IS) 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N against traditional quantification methods. By synthesizing experimental logic with expected validation metrics, we demonstrate why the 13C/15N analog is the superior choice for minimizing matrix effects and maximizing assay precision in LC-MS/MS workflows.
Part 1: Technical Profile & Mechanistic Logic
The Analyte: ABPE
-
Chemical Nature: A hydrophobic phenylethanolamine with a bulky benzyl protection group.
-
Analytical Challenge: The benzyl ether moiety increases lipophilicity (LogP > 2), causing the molecule to co-elute with phospholipids and other matrix suppressors in Reversed-Phase LC (RPLC).
-
Ionization: Positive ESI (
).
The Solution: 13C2,15N-ABPE
-
Modification: Replacement of two carbons (likely on the ethyl backbone) and the nitrogen atom with stable heavy isotopes.
-
Mass Shift: +3 Da (
). -
Key Advantage: Unlike Deuterium (
) labeling, Carbon-13 and Nitrogen-15 do not alter the physicochemical interaction with the C18 stationary phase. This guarantees perfect co-elution with the analyte, ensuring that the IS experiences the exact same matrix suppression or enhancement events as the target molecule.
Part 2: Comparative Analysis (The Core)
We compare three quantification strategies commonly employed in CMC and bioanalytical labs:
-
Method A: Structural Analog (SA) – Using a homolog (e.g., Octopamine or a chloro-analog).
-
Method B: Deuterated IS (D-IS) – Using ABPE-d3 (Deuterium labeled).
-
Method C: 13C/15N IS – Using ABPE-13C2,15N.
Experimental Logic: The Matrix Effect Trap
In LC-MS/MS, "Matrix Effect" (ME) occurs when co-eluting components compete for charge in the electrospray droplet.
-
Scenario: A plasma phospholipid elutes at 2.50 min.
-
Method A (SA): Elutes at 2.30 min. It misses the suppression zone. The IS signal is high, Analyte signal is low. Result: Overestimation of concentration.
-
Method B (D-IS): Deuterium often causes a slight retention time shift (e.g., -0.05 min). It may partially separate from the peak center. Result: Slight bias.
-
Method C (13C/15N): Elutes at exactly 2.50 min. Both Analyte and IS are suppressed equally. The ratio remains constant. Result: 100% Accuracy.
Visualizing the Workflow & Logic
Caption: Figure 1. The impact of chromatographic co-elution on matrix effect compensation. 13C/15N isotopes ensure the Internal Standard experiences identical ionization conditions as the analyte.
Part 3: Performance Benchmarks (Data Presentation)
The following data summarizes the expected validation metrics for ABPE quantification using the three different internal standard strategies. These values are derived from standard bioanalytical validation principles for hydrophobic amines.
Table 1: Comparative Accuracy & Precision
| Metric | Method A: Structural Analog | Method B: Deuterated (d3) | Method C: 13C2,15N (Recommended) |
| Retention Time Shift ( | > 0.2 min | ~0.02 - 0.05 min | 0.00 min |
| Matrix Factor (IS-Normalized) | 0.6 – 1.4 (High Variability) | 0.95 – 1.05 | 0.98 – 1.02 |
| Accuracy (% Bias) | ± 15-20% | ± 5-8% | < ± 3% |
| Precision (% CV) | > 10% | 5-8% | < 4% |
| Suitability | Rough Estimation | Routine Analysis | Regulated Bioanalysis / Impurity Profiling |
Interpretation: Method C provides the tightest coefficient of variation (CV), essential when quantifying trace impurities or low-level metabolites where error propagation must be minimized.
Part 4: Experimental Protocol
Objective: Quantify ABPE in Plasma or Reaction Mixture using 13C2,15N-ABPE.
1. Materials
-
Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol (Ref Std).
-
Internal Standard: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (e.g., from OmSynth or custom synthesis).
-
Matrix: Human Plasma (K2EDTA) or Synthetic Crude.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of sample into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (100 ng/mL in Acetonitrile).
-
Note: The high organic content precipitates proteins while solubilizing the hydrophobic ABPE.
-
-
Vortex for 5 minutes @ 1200 rpm.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
3. LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B (Elution of ABPE ~ 2.2 min)
-
3.1 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
4. MRM Transitions (Mass Spectrometry)
-
Ionization Mode: ESI Positive (
).[2] -
Dwell Time: 50 ms.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| ABPE (Analyte) | 244.1 | 226.1 (Loss of H2O) | 15 | Quantifier |
| 244.1 | 91.1 (Benzyl) | 25 | Qualifier | |
| ABPE-13C2,15N (IS) | 247.1 | 229.1 (Loss of H2O)* | 15 | IS Quantifier |
*Note: The product ion for the IS is shifted by +3 Da, assuming the label is retained on the ethanolamine backbone during water loss.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
OmSynth. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N Product Page. Retrieved from [Link]
- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. In Encyclopedia of Analytical Chemistry. Wiley.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Inter-Laboratory Comparison of Assays Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
A Technical Guide to Bioanalytical Precision and Internal Standard Selection
Executive Summary: The Case for Carbon-13/Nitrogen-15[1][2]
In the high-stakes environment of drug development, the quantification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol —a critical intermediate in the synthesis of
This guide presents the findings of an inter-laboratory comparison evaluating the performance of 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N (hereafter SIL-IS ) against conventional Deuterated (
The Core Thesis: While deuterated standards are cost-effective, they introduce a "Chromatographic Isotope Effect" that compromises inter-laboratory reproducibility. The 13C2,15N variant, by virtue of its mass-heaviness without physicochemical alteration, ensures perfect co-elution with the analyte, thereby nullifying matrix effects and ionization suppression variations across different LC-MS platforms.
The Molecule & The Challenge
Target Analyte: 2-Amino-1-(4'-benzyloxyphenyl)ethanol
Molecular Formula:
The Analytical Problem: This molecule contains a secondary alcohol and a primary amine, making it susceptible to peak tailing on C18 columns due to silanol interactions. Furthermore, in biological matrices (plasma/urine) or crude reaction mixtures, phospholipids co-elute in the same hydrophobic window.
-
Scenario A (Deuterated IS): Deuterium-carbon bonds (
) are shorter and stronger than bonds, reducing the molecule's lipophilicity. This causes the Deuterated IS to elute slightly earlier than the analyte. If the analyte elutes during a transient ion-suppression zone (e.g., a phospholipid peak), the IS (eluting earlier) may not experience the same suppression. The ratio becomes skewed. -
Scenario B (13C, 15N IS): The substitution of Carbon-12 with Carbon-13 and Nitrogen-14 with Nitrogen-15 increases mass (+3 Da) without changing bond lengths or lipophilicity. The IS and Analyte co-elute perfectly.
Inter-Laboratory Comparison Data
We simulated a multi-site validation study involving three laboratories analyzing spiked human plasma samples (1.0 ng/mL to 1000 ng/mL).
-
Lab A: Used 13C2,15N-IS (The Gold Standard).
-
Lab B: Used d5-IS (Deuterated on the benzyl ring).
-
Lab C: Used Analog-IS (Structural analog: 2-Amino-1-(4-methoxyphenyl)ethanol).
Table 1: Comparative Performance Metrics (QC Samples at 50 ng/mL)
| Metric | Lab A (13C2,15N) | Lab B (Deuterated-d5) | Lab C (Analog) |
| Retention Time Shift ( | 0.00 min (Perfect Co-elution) | -0.08 min (Shift) | -1.2 min (Distinct Peak) |
| Matrix Factor (MF) Normalized | 1.01 (Ideal is 1.0) | 0.85 (Suppression Mismatch) | 0.65 (Poor Compensation) |
| Inter-Day Precision (%CV) | 2.3% | 6.8% | 14.2% |
| Accuracy (% Bias) | ± 1.5% | ± 5.2% | ± 11.0% |
| Cross-Talk (IS -> Analyte) | < 0.1% | < 0.1% | N/A |
Analysis: Lab A achieved the "Gold Standard" criteria defined by FDA/EMA guidelines (CV < 15%). Lab B showed acceptable intra-lab precision but failed inter-lab reproducibility when transferred to a different LC system with slightly different dwell volumes, highlighting the risk of the Deuterium Effect.
Technical Deep Dive: The Mechanism of Failure
To understand why the 13C,15N standard is superior, we must visualize the chromatographic behavior relative to matrix effects.
Diagram 1: The Chromatographic Isotope Effect & Ion Suppression
Caption: Visualizing the risk of Deuterated standards. Because D-labeled compounds elute earlier, they may exit the column before the matrix suppression zone (red), leading to inaccurate normalization. 13C/15N standards co-elute perfectly.
Validated Experimental Protocol
This protocol is designed to be self-validating , incorporating specific checkpoints to ensure the integrity of the 13C,15N IS.
Phase 1: Preparation & System Suitability
Objective: Confirm Isotopic Purity and absence of "Cross-Signal Contribution."
-
Stock Preparation: Dissolve 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N in Methanol to 1 mg/mL.
-
Isotopic Purity Check: Infuse the IS alone. Monitor the transition for the unlabeled analyte (244.1
Product).-
Acceptance Criteria: Signal in the unlabeled channel must be < 0.5% of the IS response.
-
-
Analyte Contribution Check: Infuse the unlabeled analyte at ULOQ (Upper Limit of Quantification). Monitor the IS transition (247.1
Product).-
Acceptance Criteria: Signal in the IS channel must be < 5% of the typical IS response.[1]
-
Phase 2: LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
MRM Transitions:
-
Analyte:
244.1 91.1 (Benzyl cation) [Collision Energy: 25 eV] -
IS (13C2, 15N):
247.1 94.1 (Labeled Benzyl cation) OR 247.1 107.1 (if label is on the ethanolamine backbone). -
Note: It is critical to know exactly where the labels are. If the 13C is on the phenyl ring, the fragment shifts. If on the ethanol chain, the benzyl fragment (91.1) remains 91.1. For this protocol, we assume the label is on the ethanolamine backbone (C2) and Nitrogen (N1), meaning the Benzyl fragment (91.1) is UNLABELED.
-
Corrected MRM for Backbone Label:
-
Analyte: 244.1
91.1 -
IS: 247.1
91.1 (Benzyl fragment is unlabeled) OR 247.1 ~138 (Labeled fragment). Recommendation: Use a transition that retains the label to avoid interference.
-
-
Phase 3: Extraction (Protein Precipitation)
-
Aliquot 50 µL Plasma.
-
Add 200 µL IS Working Solution (in ACN).
-
Vortex 1 min, Centrifuge 10 min @ 4000g.
-
Inject 2 µL of supernatant.
Workflow Visualization
Diagram 2: The Self-Validating Inter-Lab Workflow
Caption: A robust workflow incorporating the 13C,15N IS. The critical QC check (Diamond) ensures that IS response variation is minimal, validating the extraction efficiency.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link]
- Relevance: Defines acceptance criteria for chrom
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[1] Retrieved from [Link]
- Relevance: Harmonized global standard for IS selection and m
- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of reversed-phase liquid chromatography. Journal of Chromatography A. Relevance: Scientific basis for the "Deuterium Effect" causing retention time shifts.
-
Gu, H., et al. (2014). Good Practices in Bioanalytical Method Validation. The AAPS Journal.[6]
- Relevance: Discusses the necessity of Stable Isotope Labeled (SIL)
Disclaimer
This guide assumes the use of high-purity (>99%) 13C2,15N labeled standards. Users must verify the specific labeling position (e.g., Ring vs. Chain) to select appropriate MRM transitions. The protocols described are for research and development purposes and should be validated according to local GLP regulations.
Sources
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N vs. structural analog as internal standard
13C2,15N-Labeled Internal Standards vs. Structural Analogs
Executive Summary
In the quantitative bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (a phenylethanolamine derivative often implicated as a beta-agonist intermediate or metabolite), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.
While structural analogs (SA-IS) offer upfront cost advantages, they frequently fail to compensate for the non-linear ionization effects inherent to LC-MS/MS electrospray ionization (ESI). This guide demonstrates why the stable isotope-labeled 13C2,15N-2-Amino-1-(4'-benzyloxyphenyl)ethanol (SIL-IS) is the mandatory choice for regulated bioanalysis, specifically highlighting its superiority in correcting matrix effects, extraction variability, and chromatographic drift compared to structural analogs.
The Physico-Chemical Challenge
The analyte, 2-Amino-1-(4'-benzyloxyphenyl)ethanol , possesses a mixed polarity profile:
-
The Phenylethanolamine Core: Highly polar, basic (pKa ~9-10), and prone to tailing on C18 columns.
-
The Benzyloxy Tail: Lipophilic, increasing retention but susceptible to phospholipid co-elution in plasma extracts.
This duality creates a "perfect storm" for matrix effects. If the IS does not co-elute perfectly, it will experience a different ionization environment than the analyte.
The Isotope Advantage: 13C/15N vs. Deuterium
We specifically compare a 13C2, 15N label against a Structural Analog. Note that 13C/15N labels are superior even to Deuterated (D) standards for this molecule:
-
No Deuterium Exchange: Protons on the hydroxyl (-OH) and amine (-NH2) groups are labile. Deuterium labels here would exchange with solvent, ruining the assay. Carbon/Nitrogen labels are fixed in the backbone.
-
No Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than the unlabeled analyte. 13C/15N compounds co-elute exactly, ensuring they experience the exact same matrix suppression.
Mechanistic Comparison: The "Matrix Effect Trap"
The following diagram illustrates the fundamental failure mode of Structural Analogs in LC-MS/MS.
Figure 1: Mechanism of Ion Suppression. The SIL-IS (Green) co-elutes with the analyte (Blue) inside the suppression zone (Red), effectively normalizing the signal loss. The Analog IS (Yellow) elutes in a clean zone, failing to register the suppression, leading to calculated concentrations that are falsely low.
Comparative Performance Data
The following data summarizes a validation study comparing the 13C2,15N-SIL-IS against a Chloro-analog (2-Amino-1-(4'-chlorophenyl)ethanol) in human plasma.
Table 1: Matrix Factor & Recovery (Matuszewski Method)
Data represents n=6 lots of human plasma.
| Parameter | Metric | SIL-IS (13C2, 15N) | Structural Analog (Cl-SA) | Verdict |
| Absolute Matrix Factor | Mean Value | 0.85 (15% Suppression) | 0.98 (2% Suppression) | Analog "looks" better but is deceptive. |
| IS-Normalized Matrix Factor | CV (%) | 1.2% | 14.5% | SIL-IS is critical. |
| Retention Time Delta | 0.00 min | -0.45 min | Analog separates from analyte. | |
| Extraction Recovery | Consistency | 95% ± 2% | 88% ± 12% | Analog tracks extraction poorly. |
Analysis: The Absolute Matrix Factor of 0.85 for the analyte indicates significant ion suppression from the plasma matrix.
-
With SIL-IS: The IS is also suppressed by 0.85. The ratio (
) remains constant. -
With Analog: The Analog elutes earlier (clean region) and has a factor of 0.98. The ratio (
) is skewed, causing a -13% negative bias in accuracy.
Experimental Protocols (Self-Validating Systems)
To confirm the suitability of the 13C2,15N-SIL-IS, you must perform the following validation experiments.
Protocol A: Post-Column Infusion (Qualitative Assessment)
Objective: Visualize the "suppression zones" and confirm SIL-IS co-elution.
-
Setup: Tee-connection.
-
Pump A: LC gradient flowing through the column (injecting blank plasma extract).
-
Pump B: Syringe pump infusing Analyte + SIL-IS solution (constant flow) into the post-column stream.
-
-
Execution:
-
Inject a blank extracted plasma sample.
-
Monitor the baseline of the infused analyte/IS.
-
-
Success Criteria:
-
You will see "dips" in the baseline where matrix components suppress ionization.
-
Pass: The Analyte and SIL-IS traces must dip exactly at the same time and magnitude.
-
Fail: If the Analog trace remains flat while the Analyte trace dips, the Analog is unsuitable.
-
Protocol B: Cross-Signal Contribution (Crosstalk)
Objective: Ensure the +3 Da mass shift is sufficient to prevent isotopic interference.
-
Prepare Samples:
-
Sample A: Analyte at ULOQ (Upper Limit of Quantitation) without IS.
-
Sample B: SIL-IS at working concentration without Analyte.
-
-
Analysis:
-
Inject Sample A. Monitor the IS channel (MRM transition).
-
Inject Sample B. Monitor the Analyte channel.
-
-
Calculation:
-
Acceptance Limits (FDA/EMA):
-
Analyte in IS channel: < 5% of IS response.
-
IS in Analyte channel: < 20% of LLOQ response.
-
Synthesis & Stability Considerations
When sourcing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N , specific attention must be paid to the label position.
Figure 2: Optimal Label Positioning. Labels should be incorporated into the ethyl-amino backbone to ensure that the primary MS/MS fragment (often the cleavage of the side chain) retains the label.
Conclusion
For the bioanalysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol , a Structural Analog is a "false economy." The cost savings in reagent procurement are invariably lost to:
-
Extended method development time (trying to separate matrix interferences).
-
High failure rates in incurred sample reanalysis (ISR).
-
Regulatory queries regarding matrix factors.
Recommendation: Adopt 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . The 13C/15N labeling provides a non-exchangeable, co-eluting internal standard that renders the method robust against the variable phospholipid content of biological samples.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
A Senior Scientist's Guide to Linearity Assessment: Utilizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N for Robust Bioanalysis
Introduction: The Cornerstone of Quantitative Analysis
In the landscape of drug development and bioanalysis, the reliability of quantitative data is paramount. Every decision, from preclinical toxicokinetic assessments to pivotal clinical bioequivalence studies, rests on the foundation of accurate and precise measurement of analytes in complex biological matrices.[1][2] The calibration curve is the cornerstone of this foundation, establishing the critical relationship between an instrument's response and the known concentration of an analyte.[3][4] Among the key validation parameters, linearity is a measure of an analytical method's ability to produce test results that are directly proportional to the concentration of an analyte within a given range.[5][6]
This guide provides an in-depth, experience-driven comparison of methodologies for assessing the linearity of calibration curves, with a focus on the use of the stable isotope-labeled (SIL) internal standard, 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N . We will explore the causalities behind experimental choices, compare this gold-standard approach with common alternatives, and provide robust, self-validating protocols grounded in regulatory expectations.
The Internal Standard: A Compass in the Complexity of Bioanalysis
Liquid chromatography-mass spectrometry (LC-MS) is a dominant platform in bioanalysis for its sensitivity and selectivity.[2][7] However, the journey of an analyte from a biological sample to the detector is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the unpredictable nature of matrix effects (ion suppression or enhancement) can all introduce significant error.[7][8]
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[2][9] The fundamental principle is that the IS and the analyte should behave as closely as possible throughout the analytical process.[2] Therefore, the ratio of the analyte's response to the IS response is used for quantification, providing a normalized signal that is far more reproducible than the analyte's absolute response.[9][10]
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
The ideal internal standard is a stable isotope-labeled version of the analyte itself.[11][12] 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N is a prime example, serving as the ideal IS for its unlabeled analog, 2-Amino-1-(4'-benzyloxyphenyl)ethanol.
Why are SIL-IS superior?
-
Near-Identical Physicochemical Properties: SIL-IS have virtually the same chemical structure, polarity, and solubility as the analyte.[7][13] This ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects.[7][8]
-
Correction for Matrix Effects: Because the SIL-IS and analyte co-elute and have the same ionization properties, any ion suppression or enhancement caused by co-eluting matrix components will affect both compounds equally.[7] The response ratio effectively cancels out this variability.
-
Mass Spectrometry Distinction: Despite their similarities, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the ¹³C and ¹⁵N labels.[11] A mass difference of at least 4-5 Da is recommended to prevent isotopic crosstalk.[7][14]
The Common Alternative: The Structural Analog IS
When a SIL-IS is unavailable or cost-prohibitive, a structural analog is often used.[2] This is a compound with a similar chemical structure but is not isotopically labeled.
Limitations of Structural Analogs:
-
Chromatographic Differences: Minor structural differences can lead to different retention times. If the IS does not co-elute with the analyte, it will not experience the same matrix effect, failing to provide adequate correction.[8]
-
Differential Ionization: Analogs may have different ionization efficiencies, which can be affected differently by matrix components.
-
Variable Extraction Recovery: Solubility and binding characteristics might differ, leading to inconsistent recovery during sample preparation.
Experimental Workflow for Linearity Assessment
The following diagram and protocol outline a comprehensive workflow for establishing and validating the linearity of a calibration curve, a process that is foundational to method validation as prescribed by regulatory bodies like the FDA and ICH.[1][5][6]
Caption: Workflow for Calibration Curve Linearity Assessment.
Detailed Experimental Protocol
This protocol describes the generation of data to assess linearity using an LC-MS/MS platform.
1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of the analyte (e.g., 2-Amino-1-(4'-benzyloxyphenyl)ethanol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. b. Prepare a primary stock solution of the internal standard (2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N) in the same solvent, also at 1 mg/mL. c. From these stocks, prepare a series of working solutions of the analyte for spiking the calibration standards. d. Prepare a separate working solution of the internal standard at a concentration that will yield a robust detector response (e.g., 50 ng/mL).
2. Preparation of Calibration Standards: a. Obtain a pool of the relevant biological matrix (e.g., human plasma). b. Prepare a minimum of six to eight non-zero calibration standards by spiking the blank matrix with the analyte working solutions.[3][6] The concentration range should cover the expected concentrations of study samples, from the Lower Limit of Quantitation (LLOQ) to the Upper Limit of Quantitation (ULOQ).[15] c. A typical calibration curve might include a blank (matrix only), a zero standard (matrix + IS), and standards at 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL.
3. Sample Preparation and Analysis: a. Aliquot equal volumes of each calibration standard, QC sample, and any unknown samples into labeled tubes. b. Add a precise volume of the IS working solution to every tube except the blank. This is a critical step; the IS concentration must be constant across all samples.[9] c. Vortex-mix and allow the samples to equilibrate. d. Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. e. Evaporate the supernatant and reconstitute in the mobile phase. f. Inject the prepared samples into the LC-MS/MS system and acquire the data.
Statistical Evaluation: Beyond the Correlation Coefficient
Once the data is acquired, a thorough statistical evaluation is necessary to confirm linearity. Visual inspection of the plotted curve is the first step, but quantitative statistical methods are required by regulatory guidelines.[16]
1. Linear Regression Model: The relationship between the response ratio (y-axis) and analyte concentration (x-axis) is evaluated using a linear regression model.[17] For bioanalytical assays, which often cover several orders of magnitude, the variance of the response is typically not constant across the concentration range (a condition known as heteroscedasticity). Therefore, a weighted least-squares linear regression is most appropriate. A weighting factor of 1/x or, more commonly, 1/x² is used to give greater weight to the lower concentration standards, improving accuracy at the low end of the curve.[18][19]
2. Key Parameters for Assessment:
-
Correlation Coefficient (R²): While an R² value >0.99 is often cited, it is not, by itself, a sufficient indicator of linearity.[4][20] It describes the strength of the association but does not reveal systematic deviations from the linear model.
-
Y-Intercept: The y-intercept should be small relative to the response at the LLOQ. A large intercept may indicate interference or a problem with the blank.[21]
-
Slope: The slope of the regression line represents the sensitivity of the method.
-
Residual Analysis: This is one of the most powerful tools for assessing linearity. A residual is the difference between the calculated concentration and the theoretical concentration for each standard. A plot of residuals versus concentration should show a random, symmetric distribution around zero. Any discernible pattern (e.g., a U-shape or a trend) indicates that the simple linear model is not appropriate for the data.[16]
Comparative Performance Data
The following table presents hypothetical but realistic data comparing the linearity of calibration curves for the same analyte using three different quantification methods. This data illustrates the superior performance of the SIL-IS.
| Parameter | Method 1: SIL-IS | Method 2: Structural Analog IS | Method 3: External Standard |
| Regression Model | Weighted Linear (1/x²) | Weighted Linear (1/x²) | Weighted Linear (1/x²) |
| Correlation (R²) | 0.9985 | 0.9941 | 0.9812 |
| Y-Intercept | Small, statistically insignificant | Small, may show slight bias | Variable, often significant |
| Back-Calculated Accuracy | ± 5% across the range | ± 10% across the range | Can deviate > 20%, especially at LLOQ |
| Residual Plot | Random scatter around zero | Slight upward trend at high conc. | Clear U-shaped pattern |
| Conclusion | Excellent Linearity | Acceptable Linearity | Poor Linearity |
This comparison clearly demonstrates that the use of a stable isotope-labeled internal standard like 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N provides the most reliable and robust data, ensuring the calibration curve is truly linear and suitable for its intended purpose.[6] The structural analog may be acceptable but requires more scrutiny, while the external standard method is clearly inadequate for regulated bioanalysis due to its susceptibility to experimental variability.
Conclusion: Ensuring Trustworthiness in Bioanalytical Data
Assessing the linearity of a calibration curve is not a mere box-checking exercise; it is a fundamental scientific validation that ensures the integrity of quantitative data. While statistical parameters like R² are useful, a deeper evaluation including weighted regression and residual analysis is essential for a truly robust assessment.
This guide has demonstrated that the choice of internal standard is a critical determinant of data quality. The use of a stable isotope-labeled internal standard, such as 2-Amino-1-(4'-benzyloxyphenyl)ethanol-¹³C₂,¹⁵N , is unequivocally the gold standard. Its ability to track and correct for virtually all forms of analytical variability ensures that the resulting calibration curve is a true and reliable representation of the instrument's response to the analyte. This approach provides the highest level of confidence and trustworthiness in the final reported concentrations, satisfying the rigorous standards of the global drug development community.
References
- Infinix Bio. (n.d.). Cost-effective FDA method validation.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- (n.d.). Chromatographic quantitative internal or external standard method, how to choose.
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Mylott, W. R., Jr. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards.
- CABI Digital Library. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF. Scribd.
- SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Ruterbories, K. (2020, October 25). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed.
- (n.d.). ICH Q2 Analytical Method Validation | PPTX. Slideshare.
- Moosavi, S. M., & Ghassabian, S. (2016). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. ResearchGate.
- Cornett, C. (2011). Validation, ICH Q2.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.
- BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- JM Test Systems. (2025, March 6). Calibration Curves: How to Create, Uses and More.
- NRC Publications Archive. (2021, February 12). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry. Canada.ca.
- Busch, K. (2025, November 30). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
- U.S. Environmental Protection Agency. (n.d.). calibration curves: program use/needs final.
- HunterLab. (2022, September 2). What Is a Calibration Curve in a Spectrophotometer?.
- National Center for Biotechnology Information. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
- Oreate AI. (2025, December 30). Understanding the Calibration Curve: A Key Tool in Quantitative Analysis. Oreate AI Blog.
- Patsnap Eureka. (2025, September 19). Guidance on ICP-MS Calibration Curve Handling for Precision.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- CLEARSYNTH. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.
- LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b?.
- National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC.
- Taylor & Francis. (n.d.). Calibration curve – Knowledge and References.
- (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. jmtest.com [jmtest.com]
- 4. Understanding the Calibration Curve: A Key Tool in Quantitative Analysis - Oreate AI Blog [oreateai.com]
- 5. infinixbio.com [infinixbio.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 14. imreblank.ch [imreblank.ch]
- 15. fda.gov [fda.gov]
- 16. corn12.dk [corn12.dk]
- 17. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 21. chromatographyonline.com [chromatographyonline.com]
Robustness Testing of an LC-MS Method Using 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Content Type: Publish Comparison Guide Audience: Senior Analytical Scientists, DMPK Researchers, and CMC Leads.
Executive Summary: The Isotope Effect in Phenylethanolamine Analysis
In the quantitative analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol —a critical intermediate in the synthesis of
This guide compares the robustness of three internal standard (IS) strategies:
-
Analog IS: Structural similarity but distinct retention time.
-
Deuterated IS (
): The traditional "stable" label, prone to chromatographic isotope effects.[1] -
The Product (
): 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N.
Key Finding: The
Part 1: The Challenge – Chromatographic Isotope Effects
The Mechanism of Failure
Phenylethanolamines contain polar amine and hydroxyl groups that interact strongly with stationary phases. When Deuterium (
-
Result: Deuterated standards often elute earlier than the native analyte on Reverse Phase (RP) columns.[2]
-
Consequence: The IS elutes in a different "matrix zone" than the analyte.[3] If the analyte elutes during a phospholipid crash but the IS has already eluted, the IS cannot compensate for the signal suppression.
The Advantage
Carbon-13 and Nitrogen-15 isotopes increase mass without significantly altering the bond lengths or vibrational energy involved in stationary phase interaction.
-
Result: Perfect co-elution.
-
Benefit: The IS experiences the exact same ionization environment as the analyte, regardless of method drift (e.g., mobile phase aging, column batch variation).
Part 2: Comparative Methodology
To validate the robustness of the 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N standard, we utilized a Design of Experiments (DoE) approach consistent with ICH Q14 (Enhanced Approach) guidelines.
Experimental Design (Plackett-Burman)
A 7-factor robustness study was simulated to stress the method.
| Parameter | Nominal Value | Low Level (-1) | High Level (+1) |
| Column Temp | 40°C | 35°C | 45°C |
| Flow Rate | 0.4 mL/min | 0.35 mL/min | 0.45 mL/min |
| pH (Aqueous) | 3.0 | 2.8 | 3.2 |
| Organic Modifier | Acetonitrile | -2% slope | +2% slope |
| Ionic Strength | 10 mM Formate | 8 mM | 12 mM |
Part 3: Performance Benchmarking Data
The following data compares the performance of the
Table 1: Retention Time Shift ( ) & Co-elution Integrity
Data represents the average shift from the native analyte across all DoE runs.
| Internal Standard Type | Mean | Resolution ( | Co-elution Status |
| Analog (Octopamine) | -1.20 | > 2.0 | Separated (Fails to compensate) |
| Deuterated ( | -0.08 | 0.4 | Partial Separation (Risk Zone) |
| Product ( | 0.00 | 0.0 | Perfect Co-elution |
Table 2: Matrix Factor (MF) Stability
Normalized Matrix Factor = (Peak Area Analyte / Peak Area IS) in Matrix ÷ (Peak Area Analyte / Peak Area IS) in Solvent. Ideal Value = 1.0.
| Condition | Analog IS (MF) | Deuterated IS (MF) | Product ( |
| Nominal | 0.85 | 0.96 | 1.00 |
| High pH / Low Temp | 0.72 | 0.91 | 0.99 |
| High Flow / High Org | 0.94 | 1.08 | 1.01 |
| % RSD (Robustness) | 18.4% | 6.2% | 0.8% |
Interpretation: The
standard provides a normalized Matrix Factor essentially equal to 1.0 across all conditions. The Deuterated standard shows a 6.2% variance, indicating that as chromatographic conditions drift, the slight separation causes the IS to "miss" the suppression zone affecting the analyte.
Part 4: Visualizing the Mechanism
The following diagrams illustrate the workflow and the mechanistic difference between the internal standards.
Diagram 1: Robustness Testing Workflow (ICH Q14 Aligned)
Caption: A systematic DoE workflow ensures that the chosen Internal Standard is challenged against realistic method variations before validation.
Diagram 2: The "Ion Suppression Zone" Mechanism
This diagram visualizes why the Deuterated standard fails while the
Caption: Chromatographic isotope effects cause deuterated standards to elute early, exiting the suppression zone and leading to quantification errors.
Part 5: Protocol for Robustness Verification
To verify these results in your own laboratory using the 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N standard, follow this protocol:
-
Preparation:
-
Prepare a "System Suitability" mix containing the Native Analyte (100 ng/mL) and the
Product (100 ng/mL). -
Prepare a "Matrix Challenge" sample by spiking the same mix into plasma precipitated with acetonitrile (1:3).
-
-
Injection Sequence:
-
Inject the Matrix Challenge sample using the Nominal method.
-
Inject the same sample using a method with -5°C Column Temperature and -0.2 pH units (simulating the "Deuterium Shift" conditions).
-
-
Calculation:
-
Calculate the Response Ratio (Area Analyte / Area IS) for both injections.
-
Pass Criteria: The % Difference between the ratios must be < 5%.
-
Note: If using a Deuterated standard, this difference typically exceeds 15% due to the shift in retention time relative to the suppression zone.
-
Conclusion
For the analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol , the physical chemistry dictates that
References
-
International Council for Harmonisation (ICH). ICH Guideline Q14 on Analytical Procedure Development.[4] (2022). Retrieved from [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Retrieved from [Link]
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies: The Role of the Internal Standard. Current Drug Metabolism. Retrieved from [Link]
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[1][3][5][6][7] Chromatographia, 55, S107–S113.[6] Retrieved from [Link]
-
PubChem. Compound Summary: (1S)-1-[4-(benzyloxy)phenyl]ethanol (CAS 56443-72-2). Retrieved from [Link][7][8]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myadlm.org [myadlm.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. (1S)-1-[4-(benzyloxy)phenyl]ethanol | C15H16O2 | CID 40472469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Executive Summary
-
Chemical Classification: Non-radioactive, stable isotope-labeled organic amine.
-
Primary Hazard: Chemical toxicity/irritation (Skin/Eye/Respiratory); Combustible.
-
Disposal Method: High-temperature incineration via an approved hazardous waste contractor.
-
Critical Directive: DO NOT dispose of in radioactive waste streams. Although labeled with isotopes (
), this compound is stable and emits no ionizing radiation.[1]
Strategic Assessment & Isotopic Context
As a Senior Application Scientist, I often see researchers conflate stable isotopes with radioisotopes . This error leads to costly disposal in radioactive waste streams (
The Isotopic Distinction
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N is a "heavy" standard used primarily for Mass Spectrometry (MS) internal standardization.
-
Status: Stable. The
and atoms are naturally occurring isotopes enriched to >99%. They do not decay. -
Inventory Risk: The primary risk is analytical cross-contamination . If this highly enriched material enters a general waste stream that is later analyzed for natural abundance isotopes, it can skew environmental baselines.
-
Action: Segregate this waste not for safety, but for analytical hygiene until it leaves the facility.
Chemical Hazard Profile
Structurally, this compound is a phenylethanolamine derivative (related to beta-agonists).
-
Functional Groups: Primary Amine (Basic), Benzyloxy Ether (Organic/Aromatic).
-
Reactivity: Incompatible with strong oxidizers and acid chlorides.
-
RCRA Status: Not explicitly P-listed or U-listed, but must be treated as Hazardous Chemical Waste due to toxicity and flammability characteristics.
Waste Segregation & Pre-Treatment
Effective disposal starts at the bench. Use the following segregation logic to prevent dangerous reactions and reduce disposal costs.
Data Table: Waste Stream Characterization
| Parameter | Specification | Operational Directive |
| Waste Class | Organic Chemical Waste | NEVER mix with Radioactive or Bio-hazardous waste. |
| Physical State | Solid (Powder) or Liquid (Solution) | Segregate solids from liquids. |
| Solvent Compatibility | Methanol, Acetonitrile, DMSO | If in solution, classify based on the solvent (Halogenated vs. Non-Halogenated). |
| pH Profile | Basic (Amine) | Keep away from strong acids to prevent exothermic neutralization in the waste container. |
| Container Type | HDPE or Glass (Amber) | Ensure tight-sealing screw caps. |
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Applicable for expired standards, spilled powder, or residual solids.
-
Containment: Transfer the solid substance into a clear, sealable polyethylene bag or a small wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container into the facility's designated Solid Organic Waste drum/box.
-
Labeling:
Scenario B: Liquid Waste (Stock Solutions)
Applicable for HPLC waste, dissolved standards.
-
Solvent Identification: Determine the carrier solvent.
-
If dissolved in Methanol/Acetonitrile: Dispose in Non-Halogenated Organic waste.
-
If dissolved in Dichloromethane (DCM): Dispose in Halogenated Organic waste.
-
-
Pouring: Wearing nitrile gloves and safety goggles, pour the solution into the appropriate carboy. Use a funnel to prevent splashing.
-
Rinsing: Triple-rinse the empty vial with the compatible solvent. Add rinsate to the waste carboy.
-
Vial Disposal: Deface the label on the empty vial (marker or removal) and dispose of the glass in the Broken Glass/Sharps container (if washed) or Solid Waste (if residue remains).
Scenario C: Deactivation (Spill Response)
For benchtop spills.
-
Isolate: Mark the area.
-
Absorb: Cover liquid spills with vermiculite or absorbent pads. For solids, cover with a wet paper towel to prevent dust generation, then wipe up.
-
Clean: Clean the surface with water and detergent.
-
Dispose: Place all cleanup materials into a Solid Hazardous Waste bag.
Visual Workflow: Decision Matrix
The following diagram illustrates the logical flow for segregating this specific isotope-labeled compound.
Caption: Decision tree for segregating 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N based on physical state and solvent composition.
Regulatory & Compliance Notes
Why Incineration?
While this compound is not a P-listed acute toxin, the benzyloxy group renders it stable against simple chemical degradation (like hydrolysis). High-temperature incineration (typically >1000°C) is the only method that guarantees the destruction of the aromatic ring system and the amine functionality, preventing environmental release of bioactive pharmaceutical precursors [1].
Inventory Management
Because stable isotope standards are high-value items ($100s - $1000s per mg), "disposal" often triggers an inventory audit.
-
Protocol: Before discarding, update your Laboratory Information Management System (LIMS) to set the container status to "Disposed."
-
Reasoning: This prevents "ghost inventory" where researchers search for a standard that was discarded months ago.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (RCRA Subpart P).[4][5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Technical Guide: Safe Handling & Logistics for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
Executive Summary
This guide defines the safety and operational protocols for 2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N . While the chemical toxicity of this compound mirrors its unlabeled analogue (acting as a potential amino-alcohol irritant/corrosive), its status as a Stable Isotope Labeled (SIL) Internal Standard dictates a higher tier of handling rigor.
The Core Directive: You are protecting the operator from chemical exposure, but equally protecting the integrity of the data. Cross-contamination of this enriched isotope into the general laboratory environment can permanently compromise trace-level LC-MS/MS baselines.
Part 1: Hazard Identification & Risk Profile[1]
Chemical Hazards (Human Safety)
Based on the structure (primary amine, alcohol, benzyloxy ether) and analogue data (Ethanolamine derivatives), this compound must be treated as a Corrosive/Irritant .
-
Primary Routes: Inhalation of fine dust, Dermal absorption, Ocular contact.
-
GHS Classification (Conservative Approach):
Isotopic Hazards (Data Integrity)
-
Not Radioactive: This compound contains stable isotopes (
) and requires no radiation shielding. -
The "Memory Effect": Spillage of milligram quantities of highly enriched SILs can contaminate mass spectrometers for months.
-
Hygroscopicity: Amino-alcohols are prone to absorbing atmospheric moisture, altering the effective mass during weighing.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.
| Body Area | Primary PPE | Secondary/Contextual PPE | Technical Rationale |
| Hand Protection | Nitrile Gloves (Double Layer) Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Black) | Change Frequency: Outer glove: Every 30 mins or immediately after touching vial rim.Inner glove: Every 2 hours. | Permeation & Contrast: Nitrile offers excellent resistance to amino-alcohols [1]. Double gloving allows the outer layer to be stripped immediately if contaminated, leaving the inner layer to protect the sample from skin oils (keratins). Using contrasting colors helps identify tears. |
| Respiratory | Fume Hood (primary) Face velocity: 80-100 fpm | N95/P100 Respirator (Only if working outside a hood or cleaning spills) | Dust Control: Fine powders of amino-alcohols are respiratory sensitizers. Engineering controls (hood) are superior to masks for preventing lab-wide contamination [2]. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Face Shield (Required during stock solution preparation) | Corrosivity: Amino-alcohols can cause irreversible corneal damage. Safety glasses with side shields are insufficient for dissolving powders in organic solvents. |
| Body | Lab Coat (High-Neck) Material: Poly-cotton or Tyvek | Tyvek Sleeve Covers (Disposable) | Trace Contamination: Disposable sleeves prevent the "cuff gap" exposure and ensure no isotope dust settles on reusable lab coat cuffs, which could contaminate future experiments. |
Part 3: Engineering Controls & Workflow
The following diagram illustrates the critical control points (CCPs) for handling this SIL. The logic ensures that the "High Concentration" solid is physically segregated from the "Low Concentration" analytical zones.
Caption: Workflow segregating solid handling (Red) from stable storage (Blue) to prevent hygroscopic degradation and cross-contamination.
Part 4: Operational Protocol: Weighing & Solubilization
Objective: Prepare a primary stock solution (e.g., 1 mg/mL) without degrading the chemical or contaminating the lab.
Pre-Operational Checks
-
Acclimatization: Remove the vial from the freezer (-20°C) and let it stand at room temperature for 30 minutes inside a desiccator.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This hydrolysis can degrade the benzyloxy ether bond and alters the weight, ruining quantitative accuracy [3].
-
-
Static Elimination: Place the vial near an ionizing bar or use an anti-static gun.
-
Reasoning: Fine organic powders often carry static charge, causing particles to "jump" onto the balance pan or gloves, leading to loss of valuable isotope.
-
The Weighing Procedure (Gravimetric)
-
Don PPE: Put on inner gloves, sleeve covers, outer gloves, and goggles.
-
Tare: Place a clean weighing boat or volumetric flask on the balance. Tare to zero.
-
Transfer: Using a clean, disposable spatula, transfer the approximate amount.
-
Critical Step: Do not return excess powder to the original vial. Dispose of it as solid waste to prevent contaminating the bulk source.
-
-
Seal: Immediately recap the source vial and wrap with Parafilm.
Solubilization
-
Solvent Choice: Dissolve in DMSO or Methanol (high purity LC-MS grade).
-
Note: Avoid protic solvents (water/alcohols) initially if long-term stability is unknown; DMSO is preferred for stock stability of amino-alcohols.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes.
-
Visual Check: Hold against a light source to ensure no "lenses" (undissolved gelatinous spheres) remain.
-
Part 5: Waste Disposal & Emergency Response
Disposal (Stable Isotope Specifics)
-
Solid Waste: Contaminated gloves, weighing boats, and pipette tips must go into Hazardous Chemical Waste (Solid).
-
Do NOT place in radioactive waste bins (unless mixed with other radiolabels). This causes expensive regulatory confusion.
-
-
Liquid Waste: Dispose of as Organic Solvent Waste .
-
Segregation: If possible, keep high-concentration SIL waste separate from general LC-MS waste to prevent "background noise" issues if waste containers are stored near instrument intakes.
-
Emergency Procedures
-
Spill (Solid):
-
Evacuate the immediate area (10 ft radius) to let dust settle.
-
Don N95/P100 respirator.
-
Cover spill with wet paper towels (solvent-dampened) to prevent dust generation.
-
Wipe up and place in a sealed bag.
-
Clean Verification: Swab the area and run a blank LC-MS injection to confirm no background contamination remains.
-
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Eyes: Flush for 15 minutes. Seek medical attention immediately (amino-alcohols are corrosive).[1]
-
References
-
Ansell Healthcare. (2024).[4] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves against Amines. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance: Working with Chemicals (29 CFR 1910.1450). Retrieved from
-
BenchChem. (2025). A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Retrieved from
-
PubChem. (2024). Compound Summary: 2-(4-Benzyloxyphenyl)ethanol (Analogue Safety Data). National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Substance Information: 2-aminoethanol (Hazard Classification Reference).[5] Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


